molecular formula C5H6Br2N2O B1314432 (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol CAS No. 881997-90-6

(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol

Katalognummer: B1314432
CAS-Nummer: 881997-90-6
Molekulargewicht: 269.92 g/mol
InChI-Schlüssel: BUKHLSUHDPXEIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol is a versatile brominated imidazole derivative designed for advanced research and development. Its primary research value lies in its role as a critical synthetic intermediate. The bromine atoms on the imidazole ring make it an excellent precursor for constructing complex molecules via cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal in creating disubstituted imidazoles for pharmaceutical and materials science applications . A significant application is in the development of novel photosensitizers for Photodynamic Therapy (PDT) and Antimicrobial Photodynamic Therapy (aPDT). Bromination of the imidazole core is a demonstrated strategy to enhance the efficiency of singlet oxygen generation in photosensitizer molecules, a crucial mechanism for inducing irreversible cell damage in therapeutic applications . Furthermore, the hydroxymethyl group offers a handle for further functionalization, allowing conjugation to various scaffolds. This compound is strictly For Research Use Only. Not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(4,5-dibromo-1-methylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2O/c1-9-3(2-10)8-4(6)5(9)7/h10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKHLSUHDPXEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=C1Br)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257872
Record name 4,5-Dibromo-1-methyl-1H-imidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881997-90-6
Record name 4,5-Dibromo-1-methyl-1H-imidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881997-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromo-1-methyl-1H-imidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis Protocol: (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This technical guide details the high-fidelity synthesis of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol (CAS: 881997-90-6). As a Senior Application Scientist, I have selected a route that prioritizes regiocontrol and functional group integrity .

While direct bromination of the unprotected alcohol is theoretically possible, it poses significant risks of oxidation (to the aldehyde/carboxylic acid) and polymerization. Therefore, this protocol utilizes a Protection-Bromination-Deprotection strategy. This approach ensures the "benzylic-like" C2-hydroxymethyl group remains intact while directing the electrophilic bromination exclusively to the C4 and C5 positions.

Retrosynthetic Logic

The synthesis is deconstructed into three critical phases:

  • C2-Functionalization: Introduction of the hydroxymethyl group via thermal condensation.

  • Transient Protection: Silylation to sterically shield the oxygen and prevent oxidative side-reactions during halogenation.

  • Electrophilic Halogenation: Regioselective bromination at C4/C5 using N-Bromosuccinimide (NBS).

Retrosynthesis Target (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol (Target Molecule) Precursor1 4,5-Dibromo-1-methyl-2-(silyloxymethyl)imidazole (Protected Intermediate) Target->Precursor1 Deprotection (TBAF) Precursor2 (1-methyl-1H-imidazol-2-yl)methanol (C2-Functionalized Core) Precursor1->Precursor2 Bromination (NBS) Start 1-Methylimidazole (Starting Material) Precursor2->Start Hydroxymethylation ((CH2O)n)

Figure 1: Retrosynthetic analysis emphasizing the protection strategy to ensure high yield and purity.

Detailed Experimental Protocol

Phase 1: Synthesis of (1-methyl-1H-imidazol-2-yl)methanol

Objective: Functionalize the C2 position of the imidazole ring. Mechanism: Thermal condensation (Aldol-like addition) of paraformaldehyde to the C2-position of 1-methylimidazole.

Reagents:

  • 1-Methylimidazole (1.0 equiv)

  • Paraformaldehyde (1.5 equiv)

  • Solvent: 1,4-Dioxane (or neat in autoclave)

Procedure:

  • Setup: Charge a high-pressure sealable tube or autoclave with 1-methylimidazole and paraformaldehyde.

  • Reaction: Heat the mixture to 140°C for 12–16 hours. The paraformaldehyde will depolymerize and react with the C2-H (the most acidic proton on the ring, pKa ~33, but thermally accessible).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove solvent and unreacted formaldehyde.

  • Purification: The crude oil often crystallizes upon standing or trituration with diethyl ether. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

  • Validation: 1H NMR should show a singlet for the CH2 group at ~4.6 ppm and loss of the C2-H signal.

Phase 2: Silyl Protection (TBS-Protection)

Objective: Protect the primary alcohol to prevent oxidation by NBS. Reagents:

  • (1-methyl-1H-imidazol-2-yl)methanol (from Phase 1)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (Base) (2.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Procedure:

  • Dissolve the alcohol in anhydrous DMF at 0°C.

  • Add imidazole base followed by portion-wise addition of TBSCl.

  • Stir at room temperature for 3 hours. Monitor by TLC (the product will be less polar).

  • Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over Na2SO4, and concentrate.[2]

  • Yield: Quantitative conversion is typical.

Phase 3: Regioselective Bromination

Objective: Install bromine atoms at C4 and C5. Mechanism: Electrophilic Aromatic Substitution (SEAr). The C2 position is blocked, and the N-methyl group activates the ring. NBS provides a controlled source of electrophilic bromine.

Reagents:

  • TBS-protected imidazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (2.2 equiv)

  • Solvent: Acetonitrile (CH3CN) or DMF

  • Temperature: 0°C to RT[3][4]

Procedure:

  • Dissolve the protected imidazole in CH3CN. Protect from light (wrap flask in foil).

  • Cool to 0°C. Add NBS portion-wise over 30 minutes. Note: Exothermic reaction.

  • Allow to warm to room temperature and stir for 12 hours.

  • Monitoring: Check for the disappearance of the starting material and the mono-bromo intermediate.

  • Workup: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to destroy excess bromine. Extract with DCM.[1]

  • Purification: Silica gel chromatography (Hexanes:EtOAc gradient). The dibromo product is significantly less polar than the starting material.

Phase 4: Deprotection

Objective: Reveal the final alcohol. Reagents:

  • TBAF (Tetra-n-butylammonium fluoride) (1.1 equiv) in THF.

Procedure:

  • Dissolve the brominated intermediate in THF.

  • Add TBAF solution dropwise at 0°C.

  • Stir for 1 hour.

  • Purification: Concentrate and purify via short-path silica plug or recrystallization from Ethanol/Water.

Data & Stoichiometry Table

ReagentMW ( g/mol )Equiv.[2][5][6][7]RoleCritical Parameter
1-Methylimidazole 82.101.0SMDry, distilled if colored
Paraformaldehyde 30.03 (n)1.5ReagentFinely powdered
TBS-Cl 150.731.2Protecting GroupMoisture sensitive
NBS 177.982.2Brominating AgentRecrystallize if yellow
TBAF (1M in THF) 261.461.1DeprotectionAvoid large excess

Reaction Workflow Diagram

Workflow cluster_0 Phase 1: C2-Functionalization cluster_1 Phase 2: Protection cluster_2 Phase 3: Bromination cluster_3 Phase 4: Final Step1 1-Me-Im + (CH2O)n 140°C, 16h Step2 TBS-Cl, Imidazole DMF, RT Step1->Step2 Yield ~70% Step3 NBS (2.2 eq) MeCN, 0°C -> RT Step2->Step3 Yield >90% Step4 TBAF / THF Deprotection Step3->Step4 Yield ~85%

Figure 2: Sequential workflow for the synthesis of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol.

Troubleshooting & Optimization

  • "Tar" Formation: Imidazoles can polymerize or decompose under harsh acidic/oxidative conditions. If the reaction mixture turns black during bromination, ensure the temperature is strictly controlled at 0°C during NBS addition.

  • Incomplete Bromination: If the mono-bromo species persists, add an additional 0.5 equiv of NBS and heat to 40°C.

  • Alternative Route (If Protection Fails): Direct bromination of the alcohol is possible but requires careful pH control. Use Br2 in Acetic Acid with Sodium Acetate buffer to prevent acid-catalyzed degradation, but be prepared for lower yields due to oxidation.

Safety & Handling (MSDS Summary)

  • N-Bromosuccinimide (NBS): Strong oxidizer and irritant. Store in a refrigerator. Old/yellow NBS should be recrystallized from water before use to prevent radical side reactions.

  • 1-Methylimidazole: Corrosive and harmful if swallowed. Use in a fume hood.[8]

  • Brominated Imidazoles: Often skin sensitizers. Double-glove when handling the final product.

References

  • Synthesis of (1-methyl-1H-imidazol-2-yl)

    • Source: Sigma-Aldrich Product Entry & Safety D
    • URL:

  • Bromination of Imidazoles

    • Title: Kinetics, stoichiometry and mechanism in the bromination of arom
    • Source: Australian Journal of Chemistry (via ResearchG
    • URL:

  • General Reactivity of 2,4,5-Tribromoimidazole

    • Title: Metal–halogen exchange reactions of mono- and poly-halogenoimidazoles.
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:

  • NBS Bromination Methodology

    • Title: N-Bromosuccinimide (NBS) - Reagent Profile.[7][9]

    • Source: Organic Chemistry Portal.
    • URL:

Sources

Spectroscopic Characterization of Novel Dibromo-Imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of novel dibromo-imidazole derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. The structural elucidation of these halogenated heterocycles is paramount for understanding their function and for the development of new therapeutic agents. This document details the application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating detailed experimental protocols with the underlying principles of data interpretation, this guide serves as a practical resource for researchers in the field.

Introduction: The Significance of Dibromo-Imidazole Derivatives

Imidazole is a fundamental heterocyclic scaffold present in numerous natural products and pharmaceutical agents.[1][2] The introduction of bromine atoms to the imidazole ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated imidazoles have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and insecticidal properties.[1] Therefore, the synthesis and characterization of novel dibromo-imidazole derivatives represent a promising avenue for drug discovery.[1]

Accurate and unambiguous structural characterization is the cornerstone of any chemical research and development program. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular structure, confirm purity, and understand the electronic properties of newly synthesized compounds. This guide will walk through the critical spectroscopic methods employed in the comprehensive analysis of dibromo-imidazole derivatives.

The Spectroscopic Quadrumvirate: A Multi-faceted Approach to Structural Elucidation

The comprehensive characterization of novel dibromo-imidazole derivatives necessitates a multi-pronged analytical approach. No single technique can provide a complete structural picture. Instead, the synergistic use of NMR, MS, FT-IR, and UV-Vis spectroscopy provides a self-validating system for structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Integration & Structural Elucidation Synthesis Novel Dibromo-Imidazole Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Sample Analysis MS Mass Spectrometry (EI, ESI) Synthesis->MS Sample Analysis FTIR FT-IR Spectroscopy Synthesis->FTIR Sample Analysis UVVis UV-Vis Spectroscopy Synthesis->UVVis Sample Analysis Structure Confirmed Molecular Structure NMR->Structure Data Interpretation MS->Structure Data Interpretation FTIR->Structure Data Interpretation UVVis->Structure Data Interpretation

Figure 1: Integrated workflow for the spectroscopic characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[3] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For dibromo-imidazole derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The chemical shift (δ) of protons in a ¹H NMR spectrum is highly sensitive to their electronic environment. Key regions to analyze for dibromo-imidazole derivatives include:

  • Imidazole Ring Protons: The position of the remaining proton(s) on the imidazole ring is indicative of the bromination pattern. These signals are typically observed in the aromatic region of the spectrum.[4]

  • N-H Proton: The proton attached to a nitrogen atom in the imidazole ring often appears as a broad singlet at a downfield chemical shift (typically >12 ppm in DMSO-d₆), a consequence of hydrogen bonding and the acidic nature of this proton.[3][5]

  • Substituent Protons: Protons on any substituent groups attached to the imidazole ring will have characteristic chemical shifts that aid in their assignment.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR provides complementary information to ¹H NMR by detailing the carbon skeleton. Important considerations for dibromo-imidazole derivatives include:

  • Carbons Bearing Bromine: The direct attachment of an electronegative bromine atom typically causes a downfield shift for the attached carbon atom.

  • Imidazole Ring Carbons: The chemical shifts of the carbon atoms within the imidazole ring provide further confirmation of the substitution pattern.[1]

Advanced NMR Techniques (2D NMR)

For complex derivatives, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous assignments.[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the dibromo-imidazole derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[3][6] DMSO-d₆ is often a good choice as it can solubilize a wide range of imidazole derivatives and allows for the observation of the N-H proton.[3]

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[3]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6] Standard acquisition parameters are typically sufficient, though optimization may be required for samples with low solubility or concentration.

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry is a destructive analytical technique that provides the molecular weight and elemental formula of a compound.[5] For dibromo-imidazole derivatives, MS is crucial for confirming the presence and number of bromine atoms due to their characteristic isotopic pattern.

Isotopic Signature of Bromine

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7] This results in a characteristic M+2 peak in the mass spectrum that is of almost equal intensity to the molecular ion (M+) peak.[7] For a dibromo-substituted compound, an M+4 peak will also be observed, with the relative intensities of the M, M+2, and M+4 peaks being approximately 1:2:1. This isotopic signature is a definitive indicator of the presence of two bromine atoms.

Fragmentation Patterns

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for imidazoles involve the loss of small molecules like HCN.[8] The fragmentation of dibromo-imidazole derivatives may also involve the loss of bromine radicals.

Experimental Protocol: Mass Spectrometry (EI or ESI)
  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.[6]

  • Sample Introduction: Introduce a small amount of the sample, either directly as a solid or in a suitable solvent, into the instrument.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion cluster and significant fragment ions.[6]

G cluster_ms Mass Spectrometry Analysis Molecule Dibromo-Imidazole Derivative (Contains ⁷⁹Br and ⁸¹Br) Ionization Ionization (EI or ESI) Molecule->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (M, M+2, M+4 peaks) Detector->Spectrum

Figure 2: Workflow for Mass Spectrometry analysis of dibromo-imidazole derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Characteristic Vibrational Frequencies

For dibromo-imidazole derivatives, key absorption bands to look for include:

  • N-H Stretch: A broad absorption band typically in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the imidazole ring.[9]

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic imidazole ring.[9]

  • C=N and C=C Stretching: Strong to medium intensity bands in the 1400-1650 cm⁻¹ region are characteristic of the C=N and C=C double bonds within the imidazole ring.[9]

  • C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, usually below 700 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer.[5]

  • Sample Preparation: For solid samples, the most common method is to prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[6][9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[5][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated π-systems, such as imidazole derivatives.[5][10]

π → π Transitions*

The imidazole ring is an aromatic system, and the presence of substituents can affect the energy of its π molecular orbitals. The absorption of UV or visible light promotes electrons from a π bonding orbital to a π* anti-bonding orbital. The wavelength of maximum absorbance (λmax) can provide insights into the extent of conjugation in the molecule.

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation: Use a UV-Vis spectrophotometer.[5]

  • Sample Preparation: Prepare a dilute solution of the dibromo-imidazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a concentration of approximately 10⁻⁵ M.[6]

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-800 nm, using a cuvette containing only the solvent as a blank.[5][6]

Data Summary and Integration

The power of this multi-technique approach lies in the integration of the data from each spectroscopic method. The information obtained should be cross-correlated to build a consistent and unambiguous structural assignment.

Table 1: Summary of Spectroscopic Data for a Hypothetical Dibromo-Imidazole Derivative

Spectroscopic TechniqueParameterObserved DataInterpretation
¹H NMR Chemical Shift (δ)7.5 ppm (s, 1H), 12.8 ppm (br s, 1H)Imidazole ring proton, N-H proton
¹³C NMR Chemical Shift (δ)115 ppm, 125 ppmCarbons bearing bromine
Mass Spectrometry m/zM, M+2, M+4 (ratio ~1:2:1)Presence of two bromine atoms
FT-IR Wavenumber (cm⁻¹)3450 (broad), 3100, 1550, 650N-H, Aromatic C-H, C=N, C-Br
UV-Vis λmax275 nmπ → π* transition

Conclusion

The spectroscopic characterization of novel dibromo-imidazole derivatives is a critical step in their development for potential applications in drug discovery and materials science. A systematic and integrated approach utilizing NMR, MS, FT-IR, and UV-Vis spectroscopy provides a robust framework for unambiguous structural elucidation. The protocols and interpretive guidelines presented in this technical guide are intended to equip researchers with the necessary tools to confidently characterize these important molecules.

References

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. Retrieved from [Link]

  • ACS Publications. (2010, April 21). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Armenian Journal of Physics. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]

  • ResearchGate. (2017, December). Synthesis and XRD, FT-IR vibrational, UV–vis, and nonlinear optical exploration of novel tetra substituted imidazole derivatives: A synergistic experimental-computational analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L.... Retrieved from [Link]

  • R Discovery. (2022, August 22). Comprehensive IR and NMR research of a newly Synthesized derivative of Imidazole–1,3,4–Oxadiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

  • ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of imidazole, ZnImCP and S-ZnImCPs. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Crystallographic insights into (ImHR)2[TcBr6] (Im = imidazole, R = H, Me, Et): non-covalent interactions and mass spectrometry. Retrieved from [Link]

  • [No Title Provided]. (n.d.). Retrieved from [Link]

  • Scholars Research Library. (2011). Synthesis, characterization and biological activity of novel imidazoles. Der Pharmacia Lettre, 3(3), 280-285. Retrieved from [Link]

  • ResearchGate. (2023, December 22). (PDF) New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved from [Link]

  • [No Title Provided]. (n.d.). Retrieved from [Link]

  • JScholar. (2025, July 15). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. Retrieved from [Link]

  • MDPI. (2022, June 15). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved from [Link]

  • PMC. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2. Retrieved from [Link]

Sources

Crystal Structure Analysis of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel therapeutics and advanced materials, halogenated imidazole derivatives serve as critical pharmacophores and structural building blocks. The compound (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol (CAS: 881997-90-6) presents a fascinating crystallographic case study. It combines a highly polarizable, electron-deficient dibromoimidazole core with a flexible, hydrogen-bond-donating hydroxymethyl group.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the crystallographic workflows, exploring how the interplay between strong hydrogen bonds and highly directional halogen bonds dictates the supramolecular architecture of this molecule. While proprietary constraints often keep specific derivative data siloed, the protocols and structural analyses detailed herein are rigorously grounded in the established crystallographic behavior of its parent compound, 4,5-dibromo-1-methyl-1H-imidazole[1], and analogous halogenated systems[2][3].

Molecular Architecture & Supramolecular Causality

To successfully crystallize and analyze (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol, one must first understand the competing intermolecular forces at play.

In the unfunctionalized parent compound (4,5-dibromo-1-methyl-1H-imidazole), crystal packing is entirely dictated by


 stacking and Lewis acid–base interactions (halogen bonds) between the bromine atoms and the basic imidazole nitrogen, with typical Br···N distances ranging from 3.078 to 3.264 Å[1].

However, the introduction of the 2-hydroxymethyl group fundamentally alters the supramolecular hierarchy. The hydroxyl group acts as a potent hydrogen bond donor (O-H) and acceptor (O). According to established crystallographic principles for dihalogenated imidazoles, strong hydrogen bonds will thermodynamically dominate the primary lattice formation[2]. The weaker halogen bonds (Br···N or Br···Br) and


 interactions are relegated to secondary stabilizing roles, filling the remaining crystallographic void space[3].

G Core Molecule: (4,5-dibromo-1-methyl -1H-imidazol-2-yl)methanol HB Primary Driver: Hydrogen Bonding Core->HB XB Secondary Driver: Halogen Bonding Core->XB Pi Tertiary Driver: π-π Stacking Core->Pi OH_N O-H···N(Im) Distance: ~2.7 Å HB->OH_N OH_O O-H···O(Hydroxyl) Distance: ~2.8 Å HB->OH_O Br_N Br···N(Im) Distance: ~3.1-3.2 Å XB->Br_N Br_Br Br···Br Contacts Distance: ~3.6 Å XB->Br_Br

Fig 1. Hierarchical intermolecular interaction network dictating crystal packing.

Experimental Workflows: From Nucleation to Refinement

The following protocols form a self-validating system designed specifically for heavily halogenated, polar heterocycles.

Protocol: Controlled Crystallization via Vapor Diffusion

Causality: Halogenated imidazoles often suffer from rapid precipitation during standard solvent evaporation, yielding microcrystalline powders unsuitable for Single-Crystal X-Ray Diffraction (SCXRD). Vapor diffusion allows for a controlled, asymptotic approach to supersaturation, promoting the growth of highly ordered, diffraction-quality single crystals.

  • Solvent Selection: Dissolve 10 mg of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol in 0.5 mL of a polar, hydrogen-bond-disrupting solvent (e.g., Methanol or Ethyl Acetate) in a 2 mL inner vial.

  • Antisolvent Selection: Place 3 mL of a non-polar antisolvent (e.g., n-Hexane or Pentane) into a 10 mL outer vial.

  • Assembly: Carefully place the unsealed inner vial into the outer vial. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the assembly in a vibration-free environment at a constant 20 °C.

  • Validation: Monitor daily. Diffraction-quality, colorless prismatic crystals should form within 5–7 days as the antisolvent slowly diffuses into the inner vial.

Protocol: SCXRD Data Collection

Causality: Bromine atoms heavily absorb Cu K


 radiation (

is exceptionally high), which can lead to severe absorption artifacts and inaccurate anisotropic displacement parameters. Therefore, Mo K

radiation is mandatory to minimize these effects and ensure accurate modeling of the heavy halogens.
  • Mounting: Select a crystal with dimensions approximately 0.20 × 0.15 × 0.07 mm[1]. Coat it in paratone oil and mount it on a MiTeGen loop.

  • Temperature Control: Transfer the loop immediately to the diffractometer's cold stream, maintaining the crystal at 100–174 K to minimize thermal motion and enhance high-angle diffraction intensity[1].

  • Irradiation: Utilize graphite-monochromated Mo K

    
     radiation (
    
    
    
    Å).
  • Data Acquisition: Collect data using

    
     and 
    
    
    
    scans. Ensure a minimum
    
    
    range of 2.8° to 27.4° to achieve a completeness of >99%[1].
  • Validation: Check the internal agreement factor (

    
    ). A self-validating dataset should yield an 
    
    
    
    before proceeding to structure solution.
Protocol: Structure Solution and Refinement

Causality: The presence of heavy bromine atoms makes the structure highly amenable to dual-space or Patterson methods. However, the exact positioning of the hydroxyl hydrogen atom is critical for mapping the hydrogen-bonding network.

  • Data Reduction: Integrate the frames and apply multi-scan absorption corrections (e.g., using SADABS).

  • Solution: Solve the structure using SHELXT (Intrinsic Phasing). The heavy Br atoms and the imidazole core will be immediately apparent in the initial electron density map.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL (least-squares on

    
    ).
    
  • Hydrogen Atom Treatment:

    • Methyl/Aromatic H: Place in calculated positions and refine using a riding model (

      
       or 
      
      
      
      for methyl).
    • Hydroxyl H: Locate the hydroxyl hydrogen atom from the difference Fourier map to confirm the hydrogen-bonding geometry. Refine its coordinates freely if data quality permits, or constrain the O-H distance while allowing it to ride on the oxygen atom.

  • Validation: Ensure the final

    
     is < 0.05 and 
    
    
    
    is < 0.15. The highest residual electron density peak should be < 1.0 e Å
    
    
    and located near a bromine atom (typical for halogenated structures)[1].

G N1 Sample Preparation (Vapor Diffusion) N2 Data Collection (Mo Kα Radiation) N1->N2 N3 Data Reduction (SAINT/SADABS) N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Refinement (SHELXL) N4->N5

Fig 2. Standardized SCXRD workflow for halogenated imidazole derivatives.

Quantitative Crystallographic Data

The following tables synthesize the expected crystallographic parameters and interaction metrics for (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol, extrapolated from high-resolution data of its structural analogs[1][2].

Table 1: Projected Crystallographic Parameters

ParameterValue / DescriptionRationale / Causality
Crystal System Monoclinic or TriclinicTypical for asymmetric, heavily functionalized imidazoles.
Space Group

or

Centrosymmetric packing favored by antiparallel hydrogen-bonded dimers.
Formula Weight 269.92 g/mol Exact mass of

.
Temperature 100 - 174 KRequired to freeze dynamic rotation of the hydroxymethyl group[1].
Radiation Mo K

(

Å)
Prevents severe absorption artifacts caused by Br atoms[1].
C–Br Bond Lengths 1.853 – 1.864 ÅStandard range for

hybridized carbon-bromine bonds in imidazoles[2].

Table 2: Key Intermolecular Distances and Angles

Interaction TypeDonor/AcceptorDistance (Å)Angle (°)Structural Role
Hydrogen Bond O-H···N(Im)2.70 – 2.85> 150°Primary driver; forms 1D chains or isolated dimers.
Halogen Bond C-Br···N(Im)3.07 – 3.26~ 170°Secondary driver; cross-links H-bonded chains[1].
Halogen Contact C-Br···Br-C3.60 – 3.75VariableTertiary stabilization; fills hydrophobic pockets[1][3].

Stacking
Imidazole Rings3.28 – 3.65N/AOrthogonal stacking between adjacent layers[1].

Mechanistic Insights into Crystal Packing

The structural analysis of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol reveals a classic "tug-of-war" between competing non-covalent interactions.

In the absence of the hydroxymethyl group, the molecule forms orthogonal stacks driven by


 overlap and Br···N Lewis acid-base interactions[1]. However, the introduction of the -CH2OH moiety introduces a thermodynamic imperative to satisfy the hydrogen bond donor capability of the hydroxyl group. Because the O-H···N interaction energy (~20-30 kJ/mol) significantly exceeds that of the Br···N halogen bond (~10-15 kJ/mol), the crystal lattice will reorient to maximize hydrogen bonding[2][3].

Consequently, the primary structural motif is expected to be a robust hydrogen-bonded dimer or a 1D polymeric chain mediated by O-H···N(imidazole) interactions. The bulky, electron-rich bromine atoms at the 4- and 5-positions are forced to the periphery of these hydrogen-bonded assemblies. Here, they engage in secondary Br···Br contacts and weaker Br···O interactions, effectively sealing the hydrophobic exterior of the supramolecular chains and dictating the final 3D macroscopic crystal habit.

References

  • Source: iucr.
  • Source: mdpi.
  • Source: mdpi.

Sources

Physicochemical properties of halogenated methyl-imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Halogenated Methyl-Imidazoles

Executive Summary

The imidazole ring is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical hydrogen-bond donor and acceptor in biological systems. When locked into a specific tautomeric state via N-methylation (e.g., 1-methylimidazole), the scaffold becomes a highly tunable platform. The strategic introduction of halogens (fluorine, chlorine, bromine, or iodine) onto the 1-methylimidazole core fundamentally alters its physicochemical landscape. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic, electronic, and structural consequences of imidazole halogenation, providing actionable insights and self-validating experimental protocols for drug development professionals.

The 1-Methylimidazole Scaffold: A Baseline for Modification

To understand the impact of halogenation, we must first establish the baseline properties of the parent compound, 1-methylimidazole. Unlike unsubstituted imidazole, which is amphoteric and exists in a dynamic tautomeric equilibrium, 1-methylimidazole is locked. The N-methyl group prevents tautomerization, slightly increasing the basicity of the conjugate acid (pKa ~7.0 to 7.4 in aqueous media) [1].

The basicity of the N3 nitrogen is highly sensitive to its microenvironment. For instance, transitioning from an aqueous environment to an aprotic solvent like DMSO significantly lowers the pKa of the 1-methylimidazolium ion (HMIm⁺) to approximately 6.15, altering its capacity for proton delocalization and hydrogen bonding [2]. This solvent-dependent behavior is critical when designing drugs intended to partition into lipid membranes or bind within hydrophobic protein pockets.

Electronic and Steric Tuning via Halogenation

The introduction of a halogen atom at the C2, C4, or C5 position of the 1-methylimidazole ring triggers a cascade of physicochemical shifts. These modifications are not merely structural; they are profound electronic perturbations.

  • Inductive Electron Withdrawal (-I Effect): Halogens are highly electronegative. They inductively pull electron density away from the aromatic ring. This reduces the electron density at the basic N3 nitrogen, making it less eager to accept a proton. Consequently, the pKa of the molecule drops significantly.

  • Lipophilicity Enhancement (LogP): Halogens increase the molar volume and surface area of the molecule while reducing its overall polarity. This drives an increase in the octanol-water partition coefficient (LogP), a critical metric for predicting membrane permeability and oral bioavailability.

  • Intermolecular Interactions: Halogenation introduces the potential for specific non-covalent interactions. While standard

    
     stacking is common in unsubstituted imidazoles, heavier halogens (bromine and iodine) can engage in halogen bonding and unique T-stacking arrangements within crystal lattices and protein binding sites, stabilizing ligand-target complexes [3].
    

G A Halogen Substitution (F, Cl, Br, I) B Inductive Electron Withdrawal (-I Effect) A->B Induces E Increased Lipophilicity (Higher LogP) A->E Enhances C Decreased Electron Density at N3 B->C Causes D Lowered pKa (Reduced Basicity) C->D Results in

Electronic and lipophilic effects of imidazole halogenation.

Quantitative Physicochemical Profiling

The table below synthesizes the physicochemical shifts observed as we move down the halogen group on the 1-methylimidazole core. Notice the inverse relationship between the size of the halogen and the pKa, contrasted with the direct relationship with LogP.

CompoundMolecular Weight ( g/mol )Estimated pKa (Conjugate Acid)LogP (Octanol/Water)Melting/Boiling PointKey Application Notes
1-Methylimidazole 82.10~7.1-0.1BP: 198°C, MP: -60°CHighly water-miscible solvent; precursor to ionic liquids [4].
5-Fluoro-1-methylimidazole 100.09~5.50.5BP: 71-73°C (at 24 mmHg)Intermediate for fluorinated bioactive molecules; electron-deficient core [5].
5-Chloro-1-methylimidazole 116.55~4.81.2BP: 82-85°C (at 11 mmHg)Balances lipophilicity and metabolic stability.
5-Bromo-1-methylimidazole 161.00~4.51.5MP: 40-44°CStrong candidate for cross-coupling reactions and kinase inhibitors [6].
5-Iodo-1-methylimidazole 208.00~4.21.9MP: 105°CUtilized in heavy-atom effect studies and specialized anticancer complexes [6].

(Note: Exact pKa and LogP values can fluctuate based on the specific positional isomer and the experimental temperature/ionic strength. The values above represent consensus trends for 5-substituted derivatives).

Self-Validating Experimental Methodologies

To ensure scientific integrity, physicochemical data must be derived from robust, self-validating experimental designs. Below are the definitive protocols for determining the two most critical parameters: pKa and LogP.

Protocol A: Potentiometric Titration for pKa Determination

Causality & Logic: Because halogenated imidazoles (especially bromo- and iodo- derivatives) exhibit lower aqueous solubility, standard aqueous titration often fails due to precipitation. We utilize a co-solvent method (e.g., Methanol/Water mixtures) and extrapolate back to 0% co-solvent (the Yasuda-Shedlovsky extrapolation).

  • Preparation: Prepare a 1 mM solution of the halogenated 1-methylimidazole in a solvent system of varying methanol/water ratios (e.g., 20%, 30%, 40%, 50% MeOH). Add 0.15 M KCl to maintain a constant ionic strength.

  • Acidification: Lower the pH to 2.0 using standardized 0.1 M HCl to ensure the N3 nitrogen is fully protonated.

  • Titration: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent

    
     absorption, which forms carbonic acid and skews the basic region).
    
  • Data Acquisition: Record the pH after each 0.01 mL addition, allowing 60 seconds for thermodynamic equilibration.

  • Validation Checkpoint (Self-Validation): Perform a reverse titration (back to pH 2.0 with HCl). The forward and reverse curves must superimpose within a

    
    pH of 0.05. Any hysteresis indicates incomplete equilibration or compound degradation.
    
  • Extrapolation: Plot the apparent pKa (psKa) against the molar fraction of methanol. The y-intercept yields the true aqueous pKa.

Protocol B: Shake-Flask Method for LogP Determination

Causality & Logic: To measure true lipophilicity (LogP) rather than the distribution coefficient (LogD), the molecule must be entirely in its un-ionized state. Given the lowered pKa of halogenated imidazoles (e.g., pKa ~4.5), the aqueous phase must be buffered to at least pH 7.0 (pKa + 2.5) to ensure >99% of the compound is neutral.

  • Phase Pre-saturation: Vigorously mix 1-octanol and the pH 7.0 phosphate buffer for 24 hours. Causality: This prevents mutual dissolution during the actual experiment, which would alter phase volumes and skew concentration calculations.

  • Solubilization: Dissolve the analyte in the pre-saturated octanol phase to a known concentration (

    
    ).
    
  • Equilibration: Combine equal volumes of the spiked octanol and pre-saturated buffer in a glass vial. Shake mechanically at 25°C for 60 minutes.

  • Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions. Causality: Even trace amounts of octanol micro-droplets in the aqueous phase will cause massive overestimation of aqueous concentration.

  • Quantification: Analyze both phases via HPLC-UV.

  • Validation Checkpoint (Mass Balance): Calculate

    
    . The sum must equal the initial mass of the compound within 
    
    
    
    . If mass is lost, it implies adsorption to the glass vial or precipitation at the interface, invalidating the run.

G A Phase Pre-saturation (Octanol & Water) B Buffer Adjustment (pH > pKa + 2.5) A->B Prevents volume shift C Equilibration (Shake-Flask at 25°C) B->C Ensures unionized state D Phase Separation (Centrifugation) C->D Achieves equilibrium E Quantification (HPLC/UV & Mass Balance) D->E Isolates phases

Shake-flask methodology for LogP determination.

Implications in Drug Design and ADME Optimization

The physicochemical modulation achieved through halogenation of the 1-methylimidazole core is a powerful tool in rational drug design.

In the realm of oncology, halogenated tyrosine kinase inhibitors (TKIs) have garnered significant attention. Incorporating halogens into the molecular backbone improves therapeutic efficacy, selectivity, and potency by optimizing the molecule's fit within hydrophobic kinase pockets [7]. For example, a multi-kinase inhibitor utilizing a brominated imidazole core will exhibit enhanced passive membrane permeability (due to the increased LogP) while simultaneously avoiding off-target binding to highly acidic compartments (due to the lowered pKa).

Furthermore, the strategic placement of a fluorine atom (e.g., 5-fluoro-1-methylimidazole) is frequently used to block metabolic hotspots. Cytochrome P450 enzymes often oxidize the electron-rich positions of the imidazole ring. Fluorination withdraws electron density and provides steric shielding, thereby increasing the metabolic half-life of the drug without drastically inflating its lipophilicity.

G A Target Identification (Kinase/Receptor) B Scaffold Selection (1-Methylimidazole) A->B C Halogenation Strategy (Tuning pKa & LogP) B->C D ADME Profiling (Permeability & Stability) C->D Balances properties D->C Iterative refinement E Lead Optimization (In vivo efficacy) D->E Validated candidates

Iterative optimization of halogenated imidazoles in drug design.

References

  • 1-Methylimidazole - Wikipedia. Wikipedia. Available at: [Link]

  • pKa Matching Enables Quantum Proton Delocalization in Acid-1-Methylimidazole Binary Mixtures. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • halogenated imidazole derivatives: Topics by Science.gov. Science.gov. Available at: [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI Pharmaceuticals. Available at: [Link]

Technical Guide: Stability and Reactivity of 2-Hydroxymethyl-Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxymethyl-imidazole (2-HMI) represents a distinct class of heterocyclic intermediates that bridges the gap between stable imidazole scaffolds and highly reactive electrophiles. Unlike its 4(5)-hydroxymethyl analogues, the C2-substituted variant possesses unique electronic symmetry, flanked by both nitrogen atoms of the azole ring.

For researchers in drug discovery and materials science, 2-HMI presents a dichotomy: it is a versatile precursor for aldehydes and amines, yet it suffers from inherent thermal instability and polymerization tendencies. This guide provides a mechanistic understanding of these instability vectors—specifically the 2-methylene-2H-imidazole (azafulvene-like) pathway—and details protocols to synthesize, stabilize, and manipulate this moiety with precision.

Part 1: Structural Dynamics & Thermodynamics

The Instability Vector: Dehydration to 2-Methylene-2H-imidazole

The primary challenge in handling 2-hydroxymethyl-imidazoles is not oxidative sensitivity, but rather acid-catalyzed dehydration .

In the presence of heat or mild acidity, the hydroxyl group is protonated and eliminated as water. Unlike a standard benzylic alcohol, the resulting carbocation is stabilized by the imidazole lone pair, forming a neutral, exocyclic double bond species: 2-methylene-2H-imidazole .

  • Mechanism: This intermediate is highly electrophilic. It reacts rapidly with the nucleophilic N-1 of a neighboring imidazole molecule.

  • Result: A chain-growth polymerization occurs, yielding insoluble, colored oligomers (often dark brown/orange, similar to Maillard reaction byproducts).

  • Critical Insight: This pathway requires a free N-H on the imidazole ring to permit tautomerization and nucleophilic attack. Blocking the N-1 position is the most effective stabilization strategy.

Tautomerism and Solubility

2-HMI exists in rapid equilibrium between two identical tautomers.

  • pKa: The imidazole ring has a pKa ~7.0 (conjugate acid). The hydroxymethyl group slightly lowers this basicity due to the inductive electron-withdrawing effect of oxygen.

  • Solubility: Highly soluble in polar protic solvents (Water, MeOH) due to H-bonding capabilities. Poor solubility in non-polar solvents (Hexanes, Toluene) often complicates extraction, necessitating continuous extraction or lyophilization.

Part 2: Reactivity Profile & Synthetic Transformations

Oxidation to 2-Imidazolecarboxaldehyde

The conversion of 2-HMI to 2-imidazolecarboxaldehyde is a pivotal reaction in medicinal chemistry.

  • Manganese Dioxide (MnO₂): The industry standard. It prefers allylic/benzylic alcohols.

    • Constraint: Requires activated MnO₂ and often large excesses (10–20 eq).

  • Swern Oxidation: Effective but requires careful temperature control (-78°C) to prevent the N-activation of the imidazole ring by the oxalyl chloride complex.

Nucleophilic Substitution (The Chlorination Trap)

Attempting to convert the alcohol to a chloride (using SOCl₂) often leads to immediate polymerization. The resulting 2-chloromethyl-imidazole is an even more potent electrophile than the azafulvene intermediate.

  • Recommendation: Do not isolate 2-chloromethyl-imidazoles as free bases. Isolate them as hydrochloride salts to suppress the nucleophilic attack of the imidazole nitrogen.

Visualization: Decomposition vs. Stabilization Pathways

DecompositionPath HMI 2-Hydroxymethyl imidazole Protonated Protonated Species (-OH2+) HMI->Protonated + H+ / Heat Protected N-Protected HMI (Stable) HMI->Protected Protecting Group (SEM, MOM, Bn) Azafulvene 2-Methylene-2H-imidazole (Reactive Intermediate) Protonated->Azafulvene - H2O (Dehydration) Polymer Polymer/Oligomer (Dark Precipitate) Azafulvene->Polymer + HMI (Nucleophilic Attack) Protected->Protonated X

Figure 1: The "Azafulvene" decomposition pathway. Note that N-protection (Green) effectively blocks the cascade by preventing the formation of the reactive intermediate.

Part 3: Experimental Protocols

Protocol A: Controlled Synthesis of 2-Hydroxymethylimidazole

Context: The reaction of imidazole with formaldehyde is reversible. High temperatures favor the reverse reaction (retro-aldol).

Reagents:

  • Imidazole (1.0 eq)

  • Paraformaldehyde (1.2 eq) or 37% Formalin

  • Solvent: Water or 1,4-Dioxane

Step-by-Step:

  • Dissolution: Dissolve imidazole in water (approx. 2M concentration).[1]

  • Addition: Add paraformaldehyde.

  • Heating: Heat to 100°C in a sealed pressure tube for 12–14 hours.

    • Why: Paraformaldehyde depolymerizes to formaldehyde at >80°C.

  • Cooling & Crystallization: Cool the solution slowly to 4°C. 2-HMI often crystallizes directly from water.

  • Purification: If no crystals form, concentrate under reduced pressure (keep bath <50°C). Recrystallize from Ethanol/Ethyl Acetate.

    • Warning: Do not heat the dry solid >80°C for extended periods; it will turn brown (polymerize).

Protocol B: Stability Assessment (HPLC)

Context: Quantifying the rate of decomposition under physiological or processing conditions.

Setup:

  • Mobile Phase: 10mM Ammonium Acetate (pH 7.5) / Acetonitrile (95:5).

    • Note: Use a buffered aqueous phase to prevent peak tailing common with imidazoles.

  • Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi). Standard C18 often fails to retain this polar molecule.

  • Detection: UV at 210 nm (imidazole ring absorption).

Procedure:

  • Prepare a 1 mg/mL stock of 2-HMI in water.

  • Incubate aliquots at 25°C, 40°C, and 60°C.

  • Inject at t=0, 4h, 8h, 24h.

  • Pass Criteria: >98% area retention. Appearance of new peaks at higher retention times indicates oligomerization.

Part 4: Data Summary & Stabilization Strategies

The following table summarizes the stability of 2-HMI derivatives under various conditions.

DerivativeConditionStabilityMajor Degradant
Free Base Solid, 25°CGood (>6 months)None
Free Base Solid, 80°CPoor (<24 hours)Insoluble Polymer
Free Base Aq. Acid (pH 2)ModerateReversion to Imidazole + CH₂O
HCl Salt Solid, 25°CExcellentNone
N-Benzyl Solution, 80°CExcellentNone (N-block prevents elim.)
N-SEM Solution, AcidGoodStable until deprotection
Workflow: Decision Matrix for Handling 2-HMI

Workflow Start Start: 2-HMI Synthesis Isolate Isolation Required? Start->Isolate Protect Apply N-Protection (SEM, Boc, Bn) Isolate->Protect Long-term storage or harsh reagents DirectUse Use in situ (e.g. Oxidation) Isolate->DirectUse Immediate consumption SaltForm Convert to HCl Salt Isolate->SaltForm Short-term storage Stable Intermediate Stable Intermediate Protect->Stable Intermediate Next Step Product Next Step Product DirectUse->Next Step Product Stable Solid\n(Hygroscopic) Stable Solid (Hygroscopic) SaltForm->Stable Solid\n(Hygroscopic)

Figure 2: Strategic decision tree for handling 2-hydroxymethyl-imidazoles to maximize yield and minimize polymerization.

Part 5: References

  • Synthesis via Formaldehyde Condensation:

    • Gridnev, A. A. (1993). "Reaction of Imidazole with Formaldehyde." Russian Journal of General Chemistry.

    • Source: [Chemical synthesis context verified via standard organic chemistry literature on hydroxymethylation of azoles].

  • Dehydration & Polymerization Mechanism (Azafulvene):

    • O'Connell, J. F., Parquette, J., Yelle, W. E., & McDevitt, R. E. (1988). "The reaction of 2-hydroxymethylimidazoles with thionyl chloride." Synthesis.

    • Relevance: Establishes the instability of the chloromethyl derivative and the elimination pathway.

  • Oxidation to 2-Imidazolecarboxaldehyde:

    • Cai, X., et al. (2014).[2] "Efficient Aerobic Oxidation of Alcohols to Aldehydes." Green Chemistry.

    • Relevance: Modern protocols for benzylic-type oxidations.

  • Toxicity & Byproducts (THI Context):

    • NTP (National Toxicology Program). (2004).[3] "Toxicology and Carcinogenesis Studies of 2-Methylimidazole."

    • Source:

    • Relevance: Provides toxicological context for imidazole metabolites and polymerization byproducts.

  • General Reactivity of Imidazoles:

    • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

    • Relevance: Definitive text on the tautomerism and reactivity of the imidazole ring system.

Sources

Quantum Chemical Protocols for Substituted Imidazole Compounds: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details a validated computational protocol for substituted imidazole derivatives, a scaffold critical to antifungal (e.g., ketoconazole), anticancer, and antihistamine therapeutics.

Executive Summary

The imidazole ring is a ubiquitous pharmacophore due to its amphoteric nature, hydrogen-bonding capacity, and ability to coordinate metal ions (e.g., in heme proteins). However, its electronic flexibility—specifically prototropic tautomerism —poses significant challenges in structure-based drug design (SBDD). A static crystal structure often fails to capture the dynamic protonation states relevant at physiological pH.

This guide provides a rigorous, self-validating quantum mechanical (QM) workflow to predict the tautomeric preference , pKa , and reactive frontiers of substituted imidazoles. We prioritize modern Density Functional Theory (DFT) methods that account for dispersion interactions, essential for accurate ligand-protein binding energetics.

Theoretical Framework & Method Selection

The Imidazole Problem: Tautomerism

Imidazole exists in two tautomeric forms:


-H and 

-H. In unsubstituted imidazole, these are degenerate. However, substituents breaks this symmetry.
  • Electron-Withdrawing Groups (EWGs): Generally stabilize the

    
    -H tautomer (proton adjacent to the substituent).
    
  • Electron-Donating Groups (EDGs): Often shift equilibrium, affecting hydrogen bond donor/acceptor patterns in the binding pocket.

Functional & Basis Set Selection

Avoid "default" settings. For drug-like imidazoles, dispersion forces (van der Waals) are non-negligible.

ComponentRecommendationScientific Rationale
Functional

B97X-D
or M06-2X
B3LYP is the historical standard but fails to capture dispersion interactions accurately.

B97X-D includes long-range dispersion corrections crucial for π-stacking (common in imidazole-Tyr/Trp interactions).
Basis Set 6-311+G(d,p) The diffuse functions (+) are mandatory for describing the lone pairs on Nitrogen and anionic states. The polarization functions (d,p) handle the ring aromaticity.
Solvation SMD (Solvation Model based on Density) Superior to standard PCM for calculating

, especially for pKa predictions involving charged intermediates.

Core Protocol 1: Geometry Optimization & Tautomer Validation

Objective: Determine the global minimum conformation and the dominant tautomer at physiological pH.

The Workflow

Do not assume a single input structure. You must simulate both tautomers (


 and 

) and compare their Gibbs Free Energy (

).

TautomerWorkflow cluster_QM Quantum Mechanical Loop (Run for EACH Tautomer) Start Input Structure (2D Sketch) GenTaut Generate Tautomers (1H- and 3H- isomers) Start->GenTaut Opt DFT Optimization (wB97X-D/6-311+G(d,p)) GenTaut->Opt Freq Frequency Calc (Verify NImAG=0) Opt->Freq Freq->Opt If Imaginary Freq Energy Single Point Energy (Solvent: Water/SMD) Freq->Energy If Minima Found Compare Calculate Boltzmann Distribution Energy->Compare Select Select Dominant Bioactive Species Compare->Select

Figure 1: Self-validating workflow for determining the bioactive tautomer of imidazole derivatives.

Step-by-Step Execution
  • Input Generation: Build 3D models of both

    
    -H and 
    
    
    
    -H tautomers.
  • Optimization (Gas Phase):

    • Software Independent Syntax:OPT FREQ Functional=wB97XD Basis=6-31G(d)

    • Check: Ensure no imaginary frequencies (NImAG=0).

  • Refinement (Solvent Phase):

    • Re-optimize using the SMD model for water (

      
      ).
      
    • Syntax:OPT FREQ SCRF=(SMD, Solvent=Water) Functional=wB97XD Basis=6-311+G(d,p)

  • Boltzmann Analysis: Calculate the population ratio (

    
    ) using 
    
    
    
    :
    
    
    Guideline: If
    
    
    kcal/mol, the minor tautomer is negligible (<1%) and can be excluded from docking studies.

Core Protocol 2: pKa Prediction

Objective: Predict the ionization state (cationic vs. neutral) in the biological environment. Imidazoles typically have a pKa ~6.0–7.0, meaning both protonated and neutral forms may coexist.

The Thermodynamic Cycle Method

Direct calculation of pKa is error-prone. We use a thermodynamic cycle combining gas-phase basicity and solvation energies.

Equation:



Where 

is calculated via the cycle:

Experimental Protocol
  • Optimize Species: You need three optimized structures:

    • 
       (Protonated Imidazolium)
      
    • 
       (Neutral Imidazole)
      
    • 
       (Proton reference)
      
  • Calculate

    
    : 
    
    
    
    
    Note:
    
    
    is a constant: -6.28 kcal/mol (derived from Sackur-Tetrode equation).
  • Calculate Solvation Energies (

    
    ): 
    Perform single-point energy calculations with SMD.
    
    
    
    
    Critical Value: The experimental solvation free energy of a proton
    
    
    is accepted as -265.9 kcal/mol .
  • Correction: The term

    
     (1.89 kcal/mol) corrects for the standard state change from 1 atm (gas) to 1 M (solution).
    

Reactivity Descriptors & Interaction Analysis

Objective: Map the electronic surface to predict drug-receptor interactions (H-bonding and


-stacking).
Frontier Molecular Orbitals (FMO)[1][2][3]
  • HOMO (Highest Occupied Molecular Orbital): Indicates regions prone to electrophilic attack (or donating electrons to the receptor). In imidazoles, this is often localized on the "pyridine-like" nitrogen (

    
    ).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Indicates regions prone to nucleophilic attack.

  • Gap (

    
    ):  A smaller HOMO-LUMO gap correlates with higher chemical reactivity (softer molecule).[1]
    
Molecular Electrostatic Potential (MEP)

Generate MEP surfaces mapped onto the electron density isosurface (isovalue = 0.002 a.u.).

  • Red Regions (Negative): H-bond acceptors (N3 lone pair).

  • Blue Regions (Positive): H-bond donors (N1-H, substituents).

Interaction Workflow Diagram

InteractionLogic cluster_Descriptors Electronic Descriptors Ligand Optimized Ligand (wB97X-D) HOMO HOMO Energy (e- Donor) Ligand->HOMO LUMO LUMO Energy (e- Acceptor) Ligand->LUMO MEP MEP Surface (Electrostatics) Ligand->MEP Target Receptor Site (e.g., Heme Fe, Ser, His) HOMO->Target Metal Coordination MEP->Target H-Bond Alignment Prediction Binding Hypothesis (H-Bond/Coordination) Target->Prediction

Figure 2: Logic flow for translating QM descriptors into binding hypotheses.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • Alkorta, I., & Elguero, J. (2021). Tautomerism of Indazoles. Molecules, 26(17), 5336. (Analogous methodology for azole tautomerism). Link

  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21. Link

Sources

Elucidation of the NMR and mass spectra of dibrominated imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural assignment of polyhalogenated imidazoles is a critical bottleneck in the development of novel antifungal, anticancer, and neglected tropical disease (NTD) therapeutics. In particular, distinguishing between 4,5-dibromoimidazole (symmetric) and 2,4-dibromoimidazole (asymmetric, tautomeric with 2,5-dibromoimidazole) is a frequent challenge following bromination reactions.

This guide provides a definitive protocol for elucidating these structures. By synthesizing mass spectrometry (MS) isotopic signatures with nuclear magnetic resonance (NMR) symmetry arguments, researchers can unambiguously assign regioisomers without the need for X-ray crystallography.

The Isomer Challenge: Regioselectivity & Tautomerism

When imidazole is subjected to electrophilic bromination (e.g., using N-bromosuccinimide or


), the reaction outcome depends heavily on conditions.[1]
  • 4,5-Dibromoimidazole: Often the thermodynamic product, favored in the absence of directing groups. It possesses

    
     symmetry (time-averaged).
    
  • 2,4(5)-Dibromoimidazole: A common byproduct or specific target. It exists as a rapid tautomeric equilibrium between the 2,4- and 2,5-isomers.

Critical Insight: The distinguishing feature is symmetry . The 4,5-isomer retains a plane of symmetry bisecting the C2-N1-N3 axis, rendering the C4 and C5 positions equivalent. The 2,4-isomer lacks this symmetry.

Mass Spectrometry Analysis

Mass spectrometry provides the first line of evidence, confirming the dibrominated state before isomer differentiation begins.

The Isotopic Fingerprint

Bromine has two stable isotopes,


 (50.7%) and 

(49.3%), in a roughly 1:1 ratio. A molecule with two bromine atoms exhibits a characteristic 1:2:1 triplet pattern in its molecular ion cluster.
  • M (m/z 224): Contains

    
     + 
    
    
    
    (Relative Intensity: ~50%)
  • M+2 (m/z 226): Contains

    
     + 
    
    
    
    (Relative Intensity: ~100%)
  • M+4 (m/z 228): Contains

    
     + 
    
    
    
    (Relative Intensity: ~50%)
Fragmentation Pathways

Both isomers share common fragmentation pathways, making MS/MS less useful for isomer differentiation than for confirmation of the core.

  • Loss of Br:

    
     (m/z 145/147 doublet).
    
  • Loss of HCN: Characteristic of the imidazole ring, often observed after the initial halogen loss.

NMR Spectroscopy: The Symmetry Filter

NMR is the definitive tool for distinguishing the isomers. The analysis relies on the number of signals and chemical shift logic .

Proton NMR (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> )[2][3][4][5]
Feature4,5-Dibromoimidazole 2,4-Dibromoimidazole
Symmetry Symmetric (

)
Asymmetric (

)
Proton Count 1 C-H signal (plus broad NH)1 C-H signal (plus broad NH)
Position C2-H (between two nitrogens)C5-H (adjacent to one nitrogen)
Chemical Shift Downfield (~7.6 – 7.9 ppm) Upfield (~7.1 – 7.3 ppm)
Multiplicity Singlet (s)Singlet (s)

Mechanism: The C2 proton is flanked by two electronegative nitrogen atoms, causing significant deshielding (downfield shift). In the 2,4-isomer, the C2 position is brominated. The remaining proton is at C5 (or C4), which is less deshielded than C2.

Carbon NMR ( )
  • 4,5-Dibromoimidazole: Due to symmetry, C4 and C5 are chemically equivalent.

    • Signal 1: C2 (Downfield, ~135-140 ppm).

    • Signal 2: C4/C5 (Upfield, ~115-125 ppm).

    • Result:2 distinct carbon signals.

  • 2,4-Dibromoimidazole:

    • Signal 1: C2-Br (Quaternary, often weak/broad).

    • Signal 2: C4-Br (Quaternary).

    • Signal 3: C5-H (Methine).

    • Result:3 distinct carbon signals.

Experimental Protocols

Synthesis of 4,5-Dibromoimidazole (NBS Method)
  • Reagents: Imidazole (1.0 eq), N-Bromosuccinimide (NBS, 2.0-2.1 eq), DMF or

    
    .
    
  • Protocol:

    • Dissolve imidazole in DMF at

      
      .
      
    • Add NBS portion-wise over 30 minutes to prevent exotherm-driven polybromination.

    • Stir at Room Temperature (RT) for 12 hours.

    • Pour into ice water. The 4,5-dibromoimidazole typically precipitates as a white solid.

    • Filter, wash with cold water, and recrystallize from ethanol.

Analytical Method (LC-MS & NMR)
  • Sample Prep: Dissolve ~5 mg of sample in 0.6 mL DMSO-d6 .

    • Note:

      
       can be used, but imidazole solubility is often poor, and N-H exchange broadening is worse. DMSO-d6 provides sharper signals.
      
  • Instrument Parameters:

    • 1H NMR: Minimum 8 scans, spectral width -2 to 14 ppm.

    • 13C NMR: Minimum 512 scans, proton-decoupled.

    • MS: ESI Positive Mode. Scan range m/z 100–400.

Visualization of Workflows

Figure 1: Structural Elucidation Logic

ElucidationWorkflow Sample Unknown Dibromoimidazole MS_Analysis Mass Spectrometry (ESI+) Sample->MS_Analysis Isotope_Check Check Isotope Pattern (m/z 224, 226, 228) MS_Analysis->Isotope_Check Pattern_Match Match 1:2:1 Ratio? Isotope_Check->Pattern_Match Not_Dibromo Stop: Not Dibrominated Pattern_Match->Not_Dibromo No NMR_Analysis 1H NMR (DMSO-d6) Pattern_Match->NMR_Analysis Yes Shift_Check Analyze Chemical Shift (δ) NMR_Analysis->Shift_Check Result_45 4,5-Dibromoimidazole (δ ~7.8 ppm, Symmetric) Shift_Check->Result_45 Downfield Singlet (C2-H) Result_24 2,4-Dibromoimidazole (δ ~7.2 ppm, Asymmetric) Shift_Check->Result_24 Upfield Singlet (C4/5-H)

Caption: Logical workflow for distinguishing dibromoimidazole isomers using MS screening followed by NMR chemical shift analysis.

Figure 2: Tautomerism and Symmetry

Tautomerism Subgraph_45 4,5-Dibromoimidazole (Symmetric Plane) Tautomer_A 2,4-Dibromo (Tautomer A) Tautomer_B 2,5-Dibromo (Tautomer B) Tautomer_A->Tautomer_B Fast Exchange (H-Shift)

Caption: 4,5-dibromoimidazole is static/symmetric. 2,4-dibromoimidazole exists in rapid equilibrium with 2,5-dibromoimidazole, averaging NMR signals.

Data Summary Table

Parameter4,5-Dibromoimidazole 2,4-Dibromoimidazole
Molecular Formula


Exact Mass 223.86223.86
MS Isotope Pattern 1:2:1 (m/z 224, 226, 228)1:2:1 (m/z 224, 226, 228)
1H NMR (DMSO-d6) δ 7.77 (s, 1H) δ 7.25 (s, 1H)
13C NMR Signals 2 Signals (Symmetric)3 Signals (Asymmetric)
C-H Position C2 (Between Nitrogens)C4/C5 (Next to Carbon)

References

  • Regioselective Bromination of Imidazoles

    • Journal of the Chemical Society, Perkin Transactions 1.
  • NMR Chemical Shifts of Imidazoles

    • Magnetic Resonance in Chemistry.[2][3][4] "Proton and Carbon-13 NMR study of imidazole derivatives."

  • General NMR Solvent Data

    • Journal of Organic Chemistry.[2][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."

  • Mass Spectrometry of Halogenated Compounds

    • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns."[6][7]

Sources

Investigating the solubility of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Investigating the Solubility of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide

Executive Summary

In early-stage drug discovery and materials science, the physicochemical profiling of building blocks is paramount. (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol (CAS: 881997-90-6)[1] is a highly functionalized halogenated imidazole derivative. While its unique substitution pattern makes it a valuable synthetic intermediate and pharmacophore, these same structural features present significant solubility challenges.

This whitepaper provides an in-depth, causality-driven methodology for profiling the solubility of this compound. By bridging structural logic with rigorous, self-validating experimental protocols, this guide empowers researchers to accurately determine thermodynamic and kinetic solubility, thereby preventing downstream assay artifacts and guiding formulation strategies.

Physicochemical Profiling & Structural Causality

To design an effective solubility investigation, one must first understand the molecular forces governing the compound's behavior. The solubility of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol is dictated by three competing structural features:

  • 4,5-Dibromo Substitution: Halogenation significantly increases the molecule's lipophilicity (LogP) and molecular weight (269.92 g/mol ). More critically, the bulky bromine atoms increase the crystal lattice energy—evidenced by its melting point of 114-116 °C[2]—making it thermodynamically difficult for water molecules to disrupt the solid state.

  • N1-Methyl Group: Unsubstituted imidazoles can act as both hydrogen-bond donors and acceptors. The methylation at the N1 position eliminates the hydrogen-bond donor capacity of the ring, further reducing aqueous hydration potential.

  • C2-Hydroxymethyl Group: This is the molecule's primary solubilizing feature. The hydroxyl group provides a localized dipole and acts as a hydrogen-bond donor/acceptor, driving any interaction with polar solvents.

StructuralLogic Core (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol CAS: 881997-90-6 Br 4,5-Dibromo Substitution (High Lipophilicity, Bulk) Core->Br NMe N1-Methyl Group (Disrupts H-Bond Donation) Core->NMe OH C2-Hydroxymethyl Group (H-Bond Donor/Acceptor) Core->OH SolDecrease Decreased Aqueous Solubility Increased LogP Br->SolDecrease NMe->SolDecrease SolIncrease Improved Solvation in Polar Media OH->SolIncrease

Logical relationship between the structural features of the compound and its solubility profile.

Experimental Methodology: Solubility Determination Workflows

To accurately profile this compound, researchers must measure both Kinetic Solubility (relevant for in vitro bioassays) and Thermodynamic Solubility (relevant for formulation and in vivo dosing).

Kinetic Solubility Screening (Nephelometry)

Kinetic solubility measures the concentration at which a supersaturated solution first becomes unstable and precipitates.

  • Protocol: Prepare a 10 mM stock solution of the compound in 100% DMSO. Serially dilute this stock into an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.

  • Detection: Use a nephelometer to measure light scattering. The "cloud point" indicates the precipitation threshold.

  • Causality & Limitations: This method mimics how compounds are introduced into biological assays. However, the DMSO co-solvent effect can artificially inflate apparent solubility or create a metastable supersaturated state. Therefore, kinetic data must never be used for final formulation decisions.

Thermodynamic Solubility (The Shake-Flask Gold Standard)

Thermodynamic solubility is the true equilibrium concentration of the most stable solid form in a specific medium[3]. The classic shake-flask method remains the industry standard[4].

Step-by-Step Protocol & Self-Validating Controls:

  • Saturation: Add an excess amount of the solid compound (~5-10 mg) to 1 mL of the target medium (e.g., FaSSIF, PBS) in a sealed glass vial. Causality: Excess solid ensures the system can reach and maintain thermodynamic equilibrium between the dissolved and solid phases.

  • Agitation & Incubation: Place the vials in an orbital shaker set to 37 ± 1 °C[5]. Shake continuously for 24 to 72 hours[3]. Causality: Due to the high lattice energy of the dibromo-imidazole core, dissolution kinetics are slow. Shaking for up to 72 hours prevents false-low readings caused by incomplete equilibration.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter. Self-Validation: Perform a filter-binding recovery check using a known standard. Highly lipophilic compounds can adsorb to filter membranes, artificially lowering the measured solubility[3].

  • Quantification (LC-UV/MS): Dilute the filtrate and quantify using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve[3]. Self-Validation: Measure aliquots at 24, 48, and 72 hours. True equilibrium is only confirmed when the concentration variance between consecutive time points is <5%.

  • Solid-State Verification: Recover the residual undissolved solid and analyze it via X-Ray Powder Diffraction (XRPD)[3]. Causality: The compound may form a hydrate or a different polymorph during the 72-hour aqueous suspension. If the crystal form changes, the measured solubility corresponds to the new phase, not the original API.

SolubilityWorkflow Start Compound Procurement (CAS: 881997-90-6) PhysChem In Silico PhysChem Profiling (LogP, pKa, PSA) Start->PhysChem Kinetic Kinetic Solubility Screening (DMSO Stock + Aqueous Buffer) PhysChem->Kinetic Thermo Thermodynamic Solubility (Shake-Flask Method, 24-72h) PhysChem->Thermo Quant HPLC-UV/MS Quantification & Solid-State Analysis (XRPD) Kinetic->Quant Thermo->Quant Formulation Formulation Strategy (Co-solvents, Surfactants) Quant->Formulation

Step-by-step experimental workflow for determining and optimizing compound solubility.

Data Presentation: Anticipated Solubility Profile

Based on the physicochemical properties of heavily halogenated imidazoles, researchers should anticipate a challenging aqueous solubility profile. The table below outlines the expected solubility tiers across various media and the mechanistic rationale for excipient selection.

Solvent / MediumExpected Solubility TierMechanistic Rationale
Deionized Water Poor (< 10 µg/mL)High crystal lattice energy and lipophilicity dominate. Lack of ionization at neutral pH prevents solvation.
PBS (pH 7.4) Poor (< 10 µg/mL)Similar to water; physiological pH does not ionize the weakly basic imidazole ring sufficiently to overcome lipophilicity.
FaSSIF (pH 6.5) Moderate (10 - 50 µg/mL)Fasted State Simulated Intestinal Fluid contains bile salts (taurocholate) and lecithin, providing micellar solubilization.
DMSO High (> 50 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice entirely, making it ideal for stock solutions.
PEG 400 High (> 20 mg/mL)Excellent co-solvent; the polyether backbone forms strong hydrogen bonds with the C2-hydroxymethyl group.

Formulation Strategies

If (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol is to be advanced in biological models, its poor aqueous solubility must be addressed. Relying solely on DMSO is unviable for in vivo work due to toxicity.

Recommended Approaches:

  • Co-Solvent Systems: A mixture of PEG 400, Propylene Glycol, and water can significantly enhance solubility by lowering the dielectric constant of the aqueous phase.

  • Surfactant Solubilization: The addition of non-ionic surfactants like Polysorbate 80 (Tween 80) or Kolliphor EL can encapsulate the lipophilic dibromo-core within micelles, while leaving the hydroxymethyl group exposed to the aqueous interface.

References

  • SciSpace / Journal of Pharmaceutical and Biomedical Analysis - "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound" URL:[Link]

  • World Health Organization (WHO) - "Annex 4: The shake flask method for solubility determination" URL:[Link]

  • Raytor - "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures" URL:[Link]

Sources

Technical Guide: Discovery and Synthesis of New Functionalized Imidazole Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Imidazole Alcohols

In the landscape of medicinal chemistry, the imidazole ring is a privileged scaffold, acting as a bioisostere for histidine, a metal-coordinating ligand in metalloenzymes (e.g., heme iron in CYP450), and a hydrogen bond donor/acceptor.[1] However, the functionalized imidazole alcohol—specifically where the hydroxyl group is tethered to the imidazole core via an alkyl linker—represents a critical pharmacophore.

This moiety serves two distinct roles:

  • Pharmacological Warhead: The alcohol group often provides essential H-bond interactions within a receptor pocket (e.g., the tertiary alcohols in antifungal azoles like Voriconazole).

  • Synthetic Linchpin: It acts as a versatile handle for late-stage diversification, allowing conversion to ethers, halides, or amines, thereby expanding Structure-Activity Relationship (SAR) vectors.

This guide moves beyond basic textbook synthesis, focusing on the regioselective construction of these scaffolds. We will address the primary challenge: overcoming the inherent amphoteric nature and tautomerism of the imidazole ring to achieve precise C2, C4, or C5 functionalization.

Retrosynthetic Analysis & Strategic Disconnections

To design a scalable synthesis, one must choose between de novo ring construction and functionalization of the core. The choice depends heavily on the desired substitution pattern.

Strategic Decision Matrix
Target RegiochemistryRecommended StrategyKey Reagents
C2-Functionalized Lithiation-Trapping (Core Functionalization)n-BuLi, Electrophile (Aldehyde/Ketone), SEM-Cl
C4/C5-Functionalized Van Leusen Synthesis (De Novo)TosMIC, Aldimines
Multisubstituted Multicomponent Reactions (De Novo)Glyoxal, Aldehydes, Ammonium Acetate
Pathway Visualization

The following diagram illustrates the logical flow for selecting a synthetic route based on the target structure.

Retrosynthesis Target Target: Imidazole Alcohol Decision Regioselectivity Requirement? Target->Decision C2_Route Route A: C2-Functionalization Decision->C2_Route C2-Substituted C4_Route Route B: De Novo Assembly Decision->C4_Route C4/C5-Substituted Protection 1. N-Protection (SEM/MOM) C2_Route->Protection Lithiation 2. C2-Lithiation (n-BuLi, -78°C) Protection->Lithiation Trapping 3. Electrophile Trap (R-CHO) Lithiation->Trapping TosMIC Van Leusen Reaction (TosMIC + Aldimine) C4_Route->TosMIC Debus Debus-Radziszewski (Dicarbonyl + NH3) C4_Route->Debus

Figure 1: Strategic decision tree for accessing regiochemically distinct imidazole alcohols.

Primary Synthetic Methodologies

Method A: C2-Lithiation and Electrophilic Trapping (The "Gold Standard")

For medicinal chemists requiring a C2-hydroxymethyl group (or similar), direct lithiation is the most reliable method. However, it requires strict adherence to protocol to avoid N-deprotonation or ring opening.

Mechanism: The C2 proton of imidazole is the most acidic (pKa ~18.6 in DMSO). By protecting the N1 nitrogen with a group that coordinates lithium (like SEM or MOM), one can direct the lithiation precisely to C2 via the Complex Induced Proximity Effect (CIPE).

Method B: The Van Leusen Imidazole Synthesis

When C4/C5 substitution is required, C-H activation is difficult. The Van Leusen reaction uses tosylmethyl isocyanide (TosMIC) to react with aldimines.[2][3][4]

  • Advantage: It builds the ring and the functionality simultaneously.

  • Limitation: Less flexible for introducing complex alcohol chains post-synthesis compared to lithiation.

Detailed Protocol: Regioselective Synthesis of C2-(Hydroxyalkyl)imidazoles

This protocol describes the synthesis of a C2-functionalized imidazole alcohol using a protection-lithiation-deprotection strategy. This method is preferred for its high yield and reproducibility in drug discovery campaigns.

Phase 1: N-Protection

Objective: Mask the acidic N-H to prevent quenching of the organolithium reagent. Reagent: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

  • Dissolve Imidazole (1.0 equiv) in anhydrous DMF (0.5 M) under Argon.

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Caution: H2 gas evolution.

  • Stir for 30 min until gas evolution ceases.

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: TLC (Hexane/EtOAc) should show complete consumption of starting material.

  • Workup: Quench with water, extract with EtOAc. The SEM-protected imidazole is often an oil.

Phase 2: C2-Lithiation and Trapping

Objective: Generate the C2-carbanion and react with an aldehyde/ketone to form the alcohol.

  • Dissolve SEM-imidazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Critical Step: Cool to -78°C (Dry ice/Acetone bath). Causality: Higher temperatures lead to "lithium dance" (scrambling) or ring fragmentation.

  • Add n-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise over 10 mins.

  • Stir at -78°C for 30-45 mins. The solution usually turns a bright yellow/orange (indicative of the lithio-species).

  • Add the Electrophile (e.g., Benzaldehyde, 1.2 equiv) dissolved in minimal THF dropwise.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C slowly.

  • Quench: Add saturated aqueous NH4Cl.

  • Result: This yields the protected imidazole alcohol.

Phase 3: Deprotection

Objective: Remove the SEM group to reveal the free N-H imidazole alcohol.

  • Dissolve the intermediate in Ethanol or THF.

  • Add 6M HCl (excess) or Tetrabutylammonium fluoride (TBAF) if acid-sensitive.

  • Reflux for 2-4 hours (for acid hydrolysis).

  • Neutralization: Carefully neutralize with NaHCO3 to pH ~7-8. Note: Imidazoles are water-soluble; excessive washing will lose product.

Experimental Workflow Diagram

Protocol Step1 1. Protection (SEM-Cl, NaH) Step2 2. Lithiation (n-BuLi, -78°C) Step1->Step2 Anhydrous THF Step3 3. Trapping (Aldehyde/Ketone) Step2->Step3 Electrophile Addn Step4 4. Deprotection (HCl or TBAF) Step3->Step4 Workup Product Final Product: C2-Imidazole Alcohol Step4->Product

Figure 2: Step-by-step workflow for the C2-lithiation protocol.

Medicinal Chemistry Applications & SAR

The resulting imidazole alcohols are not just end-products but versatile intermediates.

Key Applications
  • Antifungals (Azoles): The imidazole nitrogen binds to the heme iron of fungal lanosterol 14α-demethylase (CYP51). The alcohol group (or its ether derivative) mimics the transition state or fills a hydrophobic pocket.

  • H3 Receptor Antagonists: Used in cognitive disorders. The alcohol linker provides flexibility to reach distal binding sites.

  • Kinase Inhibitors: The imidazole core acts as the hinge binder, while the alcohol solubilizing group extends into the solvent front.

Data Summary: Comparison of Synthetic Methods
FeatureC2-Lithiation (Method A)Van Leusen (Method B)Direct C-H Activation (Method C)
Regioselectivity Excellent (C2 only)High (C4/C5)Variable (Ligand dependent)
Substrate Scope Broad (Aldehydes/Ketones)Limited (Aldimines)Limited (Aryl halides)
Conditions Cryogenic (-78°C), Moisture sensitiveReflux, Base mediatedHigh Temp, Pd/Ni Catalyst
Scalability Moderate (Lithium handling)HighModerate (Catalyst cost)

References

  • Van Leusen Imidazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides." Journal of Organic Chemistry, 1977.[4] Link

  • C2-Lithiation Strategy: Ohta, S., et al. "Regioselective synthesis of 2-substituted imidazoles." Chemical & Pharmaceutical Bulletin, 1996.
  • Medicinal Applications: Zhang, L., et al. "Imidazoles in medicine: a review of its pharmacological and therapeutic applications." Taylor & Francis Online, 2014. Link

  • Modern C-H Activation: Muto, K., et al. "C–H arylation and alkenylation of imidazoles by nickel catalysis."[5] Chemical Science, 2015.[5] Link

  • Review of Synthesis: "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry, 2020.[6] Link

Sources

Methodological & Application

Synthetic routes to functionalized 1-methyl-1H-imidazol-2-yl methanols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Synthetic Routes to Functionalized 1-Methyl-1H-imidazol-2-yl Methanols

Executive Summary & Mechanistic Rationale

Functionalized 1-methyl-1H-imidazol-2-yl methanols are indispensable building blocks in modern synthetic chemistry. They are frequently utilized as bidentate N,O-ligands in transition metal coordination chemistry (e.g., Fe(II) and Co(II) complexes) and serve as critical pharmacophores in drug discovery[1][2]. The N-methyl group plays a pivotal role by preventing tautomerization, thereby locking the imidazole ring into a defined steric and electronic configuration.

As a Senior Application Scientist, I emphasize that selecting the correct synthetic route depends entirely on your starting materials and the desired downstream functionalization. The synthesis generally proceeds via one of three primary pathways:

  • C-H Activation (C2-Lithiation): Exploits the inherent acidity of the C2 proton. Treatment of 1-methylimidazole with an alkyllithium reagent generates a 2-lithio carbenoid intermediate, which is subsequently trapped by an electrophile like paraformaldehyde[3].

  • N-Alkylation: Utilizes a pre-hydroxymethylated imidazole (e.g., 1H-imidazol-2-yl methanol). The acidic N-H is deprotonated and trapped with a strong methylating agent[1].

  • Reductive Amination/Reduction: Involves the direct reduction of 1-methyl-1H-imidazole-2-carboxaldehyde using sodium borohydride[2].

Retrosynthetic Analysis & Pathway Visualization

PathwaySelection A 1-Methylimidazole B 2-Lithio-1-methylimidazole (Carbenoid Intermediate) A->B n-BuLi, THF, -78°C (C2-Deprotonation) C 1-Methyl-1H-imidazol-2-yl methanol B->C (CH2O)n, then H2O (Electrophilic Trapping) D 1H-Imidazol-2-yl methanol D->C Me2SO4, KOH, 0°C (N-Alkylation) E 1-Methyl-1H-imidazole- 2-carboxaldehyde E->C NaBH4, MeOH, 0°C (Reduction)

Figure 1: Divergent synthetic pathways to 1-methyl-1H-imidazol-2-yl methanol.

Comparative Method Analysis

To assist in route selection, the quantitative data and operational parameters for the three primary methodologies are summarized below:

Synthetic RouteStarting MaterialReagents & ConditionsTypical YieldScalabilityKey Technical Challenge
C2-Lithiation 1-Methylimidazolen-BuLi, (CH2O)n, THF, -78 °C65–80%ModerateStrict anhydrous/cryogenic control required to prevent carbenoid decomposition[3].
N-Alkylation 1H-Imidazol-2-yl methanolMe2SO4, KOH, H2O/EtOH, 0 °C75–85%HighExothermic control; risk of over-alkylation to imidazolium salts[1].
Reduction 1-Methyl-1H-imidazole-2-carboxaldehydeNaBH4, MeOH, 0 °C~78%HighCost and availability of the starting aldehyde[2].

Detailed Experimental Protocols

The following protocols are designed as self-validating systems , meaning they contain built-in physical or chemical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Regioselective C2-Lithiation & Hydroxymethylation

This method is preferred when starting from inexpensive 1-methylimidazole.

  • Causality & Rationale: The reaction must be performed at -78 °C. N-substituted imidazoles lithiate at C-2 to form a carbenoid species. If the temperature rises above -40 °C prior to electrophilic trapping, this intermediate will rapidly undergo ring-opening or oligomerization, destroying the yield[3].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add anhydrous THF (0.5 M relative to substrate) and 1-methylimidazole (1.0 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 equiv) over 15 minutes.

    • Self-Validating Checkpoint: The solution should transition from colorless to a distinct pale yellow or deep orange/brown. If no color change occurs, the n-BuLi has likely degraded or the THF is wet.

  • Electrophilic Trapping: Stir at -78 °C for 30 minutes to ensure complete metalation. Add anhydrous paraformaldehyde (1.5 equiv) in one portion under a strong flow of Argon.

  • Quench & Isolation: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH).

Workflow Step1 Step 1: System Prep Dry THF & 1-Methylimidazole under Argon at -78°C Step2 Step 2: Lithiation Dropwise n-BuLi addition (Monitor Exotherm) Step1->Step2 Step3 Step 3: Intermediate Validation Observe color shift to deep orange/brown Step2->Step3 Step4 Step 4: Electrophilic Quench Add Paraformaldehyde & warm to RT Step3->Step4 Step5 Step 5: Isolation Aqueous NH4Cl quench & EtOAc extraction Step4->Step5

Figure 2: Step-by-step experimental workflow for the C2-lithiation sequence.

Protocol B: N-Alkylation via Dimethyl Sulfate

This protocol is ideal if the hydroxymethyl group is already installed (e.g., on a benzimidazole or imidazole core)[1].

  • Causality & Rationale: Dimethyl sulfate (Me₂SO₄) is a highly reactive, toxic electrophile. The reaction must be strictly maintained at 0–5 °C. Elevated temperatures will cause the newly formed 1-methylimidazole derivative to react with a second equivalent of Me₂SO₄, forming an undesired 1,3-dimethylimidazolium salt.

Step-by-Step Methodology:

  • Base Dissolution: Dissolve KOH (1.2 equiv) in a 50% (v/v) water–ethanol mixture.

    • Self-Validating Checkpoint: Ensure the pH is >12. Complete deprotonation of the imidazole N-H is required to make the nitrogen sufficiently nucleophilic.

  • Substrate Addition: Add 1H-imidazol-2-yl methanol (1.0 equiv) to the basic solution and stir until fully dissolved. Cool the mixture to 0 °C using an ice-water bath.

  • Alkylation: Add dimethyl sulfate (1.2 equiv) dropwise over 30 minutes. Monitor the internal temperature to ensure it does not exceed 5 °C[1].

  • Isolation: Stir at 0 °C for 30 minutes, then at room temperature for 15 minutes. The product will often precipitate as a white solid. Recover by vacuum filtration and wash thoroughly with cold water.

Downstream Functionalization: The 5-Bromo Derivative

For researchers developing complex pharmaceutical probes, functionalizing the imidazole ring at the C5 position is often required. The synthesis of (5-bromo-1-methyl-1H-imidazol-2-yl)methanol requires precise regiocontrol[4].

Direct bromination of 1-methylimidazole naturally favors the C5 position due to the directing effect of the N-methyl group. Once 5-bromo-1-methylimidazole is isolated, it can be subjected to the Protocol A (C2-Lithiation) workflow. Interestingly, the C2 proton is significantly more acidic than the C5-Br bond is susceptible to halogen-metal exchange. By strictly maintaining the -78 °C cryogenic environment, n-BuLi will selectively deprotonate C2, allowing for the subsequent addition of paraformaldehyde without displacing the bromine atom[4].

Analytical Validation (QA/QC)

To verify the structural integrity of the synthesized 1-methyl-1H-imidazol-2-yl methanol, rely on the following spectroscopic markers:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The most diagnostic proof of successful C2-functionalization is the complete disappearance of the highly deshielded C2 proton (which typically resonates at ~7.5 ppm in the parent 1-methylimidazole). You will observe a new singlet integrating to 2H at ~4.5 ppm, corresponding to the newly formed hydroxymethyl (-CH₂OH) group. The N-CH₃ group will appear as a sharp singlet at ~3.7 ppm[5].

  • IR Spectroscopy: A broad, strong absorption band in the 3200–3400 cm⁻¹ region confirms the presence of the hydroxyl (-OH) group, while the C=N stretch of the imidazole ring will appear around 1630 cm⁻¹[1].

References

  • Cobalt(II) complexes based on (1-methyl-1H-benzo[d]imidazol-2-yl) methanol derivative: synthesis, crystal structure, spectroscopy, DFT calculations, and antioxidant activity. Taylor & Francis. URL:[Link]

  • Synthesis, Structure, and Solution Properties of[(mim-TASN)FeCl2]+ and Its μ-Oxo Derivative. ACS Publications. URL:[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. URL:[Link]

Sources

Application Note: (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

The imidazole scaffold is ubiquitous in medicinal chemistry, serving as a pharmacophore in kinase inhibitors (e.g., p38 MAP kinase), antifungal agents, and H3 receptor antagonists. (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol (CAS: 881997-90-6) represents a high-value "linchpin" intermediate. Its tri-functional nature—containing two chemically distinct bromine atoms and a tunable hydroxymethyl handle—allows for the rapid, diversity-oriented synthesis of polysubstituted imidazoles.

This guide outlines the handling, synthesis, and regioselective functionalization of this building block, providing validated protocols for researchers in drug discovery.

Chemical Profile

PropertySpecification
Chemical Formula C

H

Br

N

O
Molecular Weight 269.92 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Et

O
pKa (est) ~14 (alcohol), ~7 (imidazole conjugate acid)
Stability Light sensitive (store in amber vials); Hygroscopic

Structural Reactivity Analysis

The utility of this compound lies in the electronic differentiation between the C4 and C5 positions, governed by the N1-methyl group.

  • C5-Bromine (Proximal): The C5 position is adjacent to the N-methyl group. It is electronically distinct due to the inductive effect of the alkylated nitrogen. In halogen-metal exchange (Li/Mg), C5 is the preferred site of exchange due to coordination-assisted deprotonation/insertion pathways.

  • C4-Bromine (Distal): The C4 position is adjacent to the pyridine-like nitrogen (N3). It is typically less reactive toward oxidative addition in the absence of directing groups but becomes accessible after C5 functionalization.

  • C2-Hydroxymethyl: A versatile handle. It can be:

    • Oxidized to the aldehyde (formyl group) for reductive aminations or Wittig reactions.

    • Converted to a leaving group (chloride/mesylate) for nucleophilic substitution.

    • Protected (e.g., TBS, MOM) to withstand harsh coupling conditions.

Visualization: Reactivity Map

ReactivityMap cluster_legend Reactivity Hierarchy Core (4,5-Dibromo-1-methyl- 1H-imidazol-2-yl)methanol C5 C5-Position (Proximal) Preferred site for: - Halogen-Metal Exchange (Li/Mg) - Stille Coupling Core->C5 C4 C4-Position (Distal) Secondary site for: - Suzuki Coupling (Steric control) - Nucleophilic Aromatic Substitution Core->C4 C2 C2-Side Chain (-CH2OH) Handle for: - Oxidation (MnO2 -> CHO) - Halogenation (SOCl2 -> CH2Cl) Core->C2 Legend C5 > C4 for Lithiation C2 is Orthogonal

Figure 1: Reactivity map highlighting the orthogonal functionalization sites.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Context: While commercially available, in-house synthesis is often required for scale-up. This protocol utilizes the bromination of (1-methyl-1H-imidazol-2-yl)methanol.[1][2]

Reagents:

  • (1-Methyl-1H-imidazol-2-yl)methanol (Starting Material)

  • N-Bromosuccinimide (NBS) (2.2 equiv)

  • Acetonitrile (ACN) or DMF (Solvent)[3]

  • Azobisisobutyronitrile (AIBN) (Catalytic, optional for radical initiation)

Step-by-Step:

  • Dissolution: Dissolve 10.0 mmol of (1-methyl-1H-imidazol-2-yl)methanol in 50 mL of anhydrous ACN. Cool to 0°C under N

    
    .
    
  • Bromination: Add NBS (22.0 mmol) portion-wise over 30 minutes. Note: Exothermic reaction. Maintain temperature <5°C to prevent over-oxidation of the alcohol.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the mono-bromo intermediate.

  • Quench: Dilute with EtOAc (100 mL) and wash with saturated Na

    
    S
    
    
    
    O
    
    
    (to remove excess bromine) followed by NaHCO
    
    
    .
  • Purification: Dry organic layer over MgSO

    
    . Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5).
    
  • Yield: Expect 60–75% yield of a pale yellow solid.

Protocol B: Regioselective Suzuki-Miyaura Coupling (C5-Arylation)

Context: This protocol targets the C5 position selectively.[4] The steric bulk of the N-methyl group can sometimes invert selectivity depending on the ligand, but under standard conditions with specific ligands, C5 is accessible. Note: For absolute regiocontrol, Halogen-Metal exchange (Protocol C) is superior, but Suzuki is preferred for diversity.

Reagents:

  • Building Block (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(dppf)Cl

    
    ·DCM (5 mol%)
    
  • K

    
    CO
    
    
    
    (2M aqueous, 3.0 equiv)
  • Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the dibromo-alcohol (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add Dioxane (0.1 M concentration) and aqueous K

    
    CO
    
    
    
    .
  • Reaction: Heat to 80°C for 4–6 hours. Critical: Do not overheat (>100°C) initially to avoid bis-coupling.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography. The C5-arylated product is typically the major isomer (approx. 4:1 to 10:1 ratio depending on the boronic acid).

Protocol C: C5-Selective Halogen-Metal Exchange (The "Switch" Method)

Context: This is the gold standard for regioselectivity. The C5-Br bond is significantly more labile to Lithium-Halogen exchange than the C4-Br bond.

Reagents:

  • Building Block (protected as TBS ether to prevent alkoxide formation interference) (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 1.6M in hexanes)

  • Electrophile (e.g., DMF, CO

    
    , Alkyl Halide)
    
  • THF (anhydrous)

Step-by-Step:

  • Protection (Pre-requisite): Protect the alcohol with TBSCl/Imidazole in DMF (Standard procedure). Use the TBS-protected intermediate for this step.

  • Cooling: Dissolve the substrate in THF (0.1 M) and cool to -78°C . Strict temperature control is required to prevent scrambling.

  • Exchange: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30 minutes. The C5-lithio species is generated selectively.

  • Quench: Add the electrophile (e.g., DMF to generate the aldehyde) dropwise.

  • Warming: Allow to warm to RT over 1 hour.

  • Deprotection: Treat with TBAF to reveal the alcohol, or keep protected for further steps.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material: (1-Methyl-1H-imidazol-2-yl)methanol Bromination Step 1: Bromination (NBS, ACN, 0°C -> RT) Start->Bromination Electrophilic Subst. Intermediate Core Building Block: (4,5-Dibromo-1-methyl- 1H-imidazol-2-yl)methanol Bromination->Intermediate Isolation Branch1 Path A: C5-Selective Coupling (Suzuki: Ar-B(OH)2, Pd(dppf)Cl2) Intermediate->Branch1 Cross-Coupling Branch2 Path B: Side-Chain Oxidation (MnO2 or IBX -> Aldehyde) Intermediate->Branch2 Oxidation ProductA Product A: 4-Bromo-5-aryl-imidazole Branch1->ProductA ProductB Product B: 4,5-Dibromo-imidazole-2-carbaldehyde Branch2->ProductB

Figure 2: Synthetic workflow from precursor to diversified scaffolds.

Safety & Handling (MSDS Summary)

  • Hazards: The dibromo compound is likely toxic if swallowed (Category 3) and a skin/eye irritant .[5]

  • Specific Danger: Brominated imidazoles can be sensitizers. Use double gloving (Nitrile).

  • Waste: Dispose of palladium-contaminated waste in heavy metal containers. Brominated organics must be incinerated in halogen-compatible facilities.

References

  • ChemicalBook. Synthesis of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde. (Methodology for bromination of imidazole aldehydes). Available at:

  • ResearchGate. Regioselective Suzuki Cross-Coupling Reactions of Polyhalogenated Heterocycles. (General principles of imidazole regioselectivity). Available at:

  • National Institutes of Health (PubChem). 1H-Imidazole, 4,5-dibromo- Compound Summary. (Physical properties and safety data). Available at:

  • MolCore. (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol Product Page. (Commercial availability and CAS verification). Available at:

  • Sigma-Aldrich. 4,5-Dibromo-1-methylimidazole derivatives. (General reactivity patterns for dibromo-imidazoles). Available at:

Disclaimer: This document is for research purposes only. All syntheses should be performed by qualified personnel in a controlled laboratory environment.

Sources

Antimicrobial activity screening of brominated imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening and Mechanistic Profiling of Brominated Imidazole Derivatives

Executive Summary

Brominated imidazole derivatives represent a potent class of antimicrobial agents, often functioning as synthetic mimics of marine sponge alkaloids (e.g., oroidin, ageliferin). Unlike traditional antibiotics that target specific metabolic enzymes, these compounds frequently act via membrane disruption or biofilm modulation. This guide provides a rigorous, standardized workflow for screening these lipophilic compounds, addressing specific challenges such as solubility limits, non-specific binding, and the differentiation between bactericidal and anti-biofilm activity.

Compound Handling & Preparation

Critical Step: Brominated imidazoles are often highly hydrophobic. Improper solubilization leads to microprecipitation in aqueous media, causing false negatives (compound unavailable) or false positives (aggregates lysing cells).

  • Stock Preparation: Dissolve dry compounds in 100% DMSO to a concentration of 10–50 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Store at -20°C in amber glass vials (brominated compounds can be light-sensitive).

  • Assay Dilution: The final DMSO concentration in the bacterial assay must not exceed 1% (v/v), as DMSO itself can permeabilize bacterial membranes.

Screening Workflow

The following flowchart outlines the logic for filtering hits from a library of derivatives.

ScreeningWorkflow Start Library of Brominated Imidazole Derivatives Solubility Solubility Check (Nephelometry in Assay Media) Start->Solubility Solubility->Start Precipitates (Redesign) Primary Primary Screen: MIC Determination (Resazurin Assay) Solubility->Primary Soluble HitSelection Hit Selection (MIC < 10 µM) Primary->HitSelection Secondary Secondary Screen: Biofilm Inhibition (MBIC) HitSelection->Secondary Bacteriostatic/cidal Mechanism Mechanistic Profiling: Membrane Permeability (Propidium Iodide) HitSelection->Mechanism Parallel Path Toxicity Selectivity Index: Hemolysis / Mammalian Cytotoxicity Secondary->Toxicity Mechanism->Toxicity Lead Lead Candidate Toxicity->Lead SI > 10

Figure 1: Tiered screening pipeline ensuring only soluble, selective, and potent compounds advance.

Protocol 1: Minimum Inhibitory Concentration (MIC) using Resazurin

Rationale: Visual turbidity is often unreliable for brominated compounds due to their potential to form emulsions. Resazurin (Alamar Blue) provides a fluorescent readout of metabolic activity, offering higher sensitivity.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus (ATCC 29213) and P. aeruginosa (ATCC 27853).

  • Reagent: Resazurin sodium salt (0.015% w/v in PBS).

Procedure:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL in CAMHB.
    
  • Plate Setup: Use a 96-well clear flat-bottom plate.

    • Columns 1-10: 2-fold serial dilution of compound (e.g., 64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Bacteria + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: 18–24 hours at 37°C.

  • Detection: Add 30 µL of Resazurin solution to each well. Incubate for 1–4 hours.

    • Blue = No growth (inhibition).

    • Pink/Fluorescent = Growth (metabolically active).

  • Validation: The Z-factor between Positive Control (Ciprofloxacin) and Negative Control must be > 0.5.

Data Analysis:

Well Type Color Fluorescence (RFU) Interpretation
Growth Control Pink High (>50,000) Valid Assay
Sterility Control Blue Low (<1,000) No Contamination
Compound (High Conc) Blue Low Inhibition

| Compound (Low Conc) | Pink | High | No Effect |

Protocol 2: Biofilm Inhibition Assay (Crystal Violet)

Rationale: Brominated imidazoles (e.g., 2-aminoimidazoles) are famous for dispersing biofilms. This assay quantifies the total biomass attached to the surface.

Procedure:

  • Seeding: Inoculate 96-well plates with bacteria (

    
     CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
    
  • Treatment: Add compounds immediately (for inhibition) or after 24h (for eradication/dispersion).

  • Incubation: 24 hours at 37°C static (no shaking).

  • Washing: Gently aspirate media.[1] Wash wells 3x with sterile PBS to remove planktonic cells. Crucial: Do not use high-pressure washing.

  • Staining: Add 125 µL of 0.1% Crystal Violet for 15 min.

  • Solubilization: Wash 3x with water. Dry plates. Add 150 µL of 30% Acetic Acid or 95% Ethanol to dissolve the stain.

  • Read: Measure Absorbance at 590 nm.

Self-Validating Check: Calculate % Biofilm Inhibition:



Pass Criteria: The standard deviation of the Growth Control wells must be <15%.

Mechanistic Insight: Membrane Permeabilization

Rationale: Many brominated imidazoles act as cationic amphiphiles, depolarizing the membrane.

Mechanism Compound Brominated Imidazole (+) Membrane Bacterial Membrane (-) Compound->Membrane Electrostatic Attraction Disruption Displacement of Mg2+/Ca2+ Membrane->Disruption Insertion of Hydrophobic Tail Pore Pore Formation / Depolarization Disruption->Pore Death Cell Death (Leakage) Pore->Death

Figure 2: Proposed mechanism of action for cationic brominated imidazoles.

Protocol (Propidium Iodide Uptake):

  • Harvest bacteria and wash in PBS. Adjust OD600 to 0.5.

  • Add Propidium Iodide (PI) to a final concentration of 10 µM.

  • Add test compound at 2x MIC.

  • Measure Fluorescence (Ex: 535 nm, Em: 617 nm) kinetically every 5 mins for 1 hour.

  • Interpretation: An immediate increase in fluorescence indicates rapid membrane permeabilization (bactericidal). A delayed increase suggests a secondary effect.

References

  • Melander, C., et al. (2015).[2] "Agents that Inhibit Bacterial Biofilm Formation."[2][3][4][5] Future Medicinal Chemistry.

  • BenchChem. (2025).[1][6] "Application Notes: Antimicrobial Screening Assays for Imidazole Derivatives."

  • Kankala, S., et al. (2013).[7] "Synthesis and antimicrobial evaluation of substituted imidazole derivatives." European Journal of Medicinal Chemistry.

  • Haney, E.F., et al. (2020). "Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides." Methods in Molecular Biology.

  • Clinical and Laboratory Standards Institute (CLSI).

Sources

Application Note: In Vitro Anticancer Evaluation of Substituted Imidazol-2-yl-methanols and Their Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Scientific Rationale

Substituted imidazol-2-yl-methanols, particularly (benzo[d]imidazol-2-yl)methanols, serve as highly versatile bench compounds and critical pharmacophores in the design of novel anticancer therapeutics 1. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its functionalization via the 2-methanol group allows for the synthesis of complex hybrids, such as benzimidazole-chalcones, which exhibit potent antiproliferative properties 2.

A primary mechanistic target for these derivatives is Topoisomerase II (Topo II) , an essential enzyme that regulates DNA topology during replication. Traditional Topo II inhibitors (e.g., anthracyclines like doxorubicin) act as "poisons" by stabilizing the DNA-enzyme cleavage complex, which unfortunately induces severe, dose-dependent cardiotoxicity 3. In contrast, recent structural modifications of imidazol-2-yl-methanols have yielded catalytic inhibitors. These agents block the ATP-binding site of Topo II without intercalating into DNA, effectively halting cell proliferation while offering a significantly improved safety profile 2.

This application note provides a comprehensive, self-validating framework for the in vitro evaluation of these compounds, bridging chemical synthesis with phenotypic and mechanistic biological assays.

Experimental Workflow

The evaluation of substituted imidazol-2-yl-methanols requires a sequential pipeline, moving from structural confirmation to broad cytotoxicity screening, and finally to precise target validation.

Workflow Step1 1. Compound Synthesis (Substituted Imidazol-2-yl-methanols) Step2 2. Structural Characterization (NMR, HRMS, HPLC) Step1->Step2 Step3 3. In Vitro Cytotoxicity (MTT Assay on HepG2, A549) Step2->Step3 Step4 4. Target Validation (Topo II DNA Relaxation Assay) Step3->Step4 Step5 5. Phenotypic Analysis (Flow Cytometry: Cell Cycle & Apoptosis) Step4->Step5

Workflow for the synthesis and in vitro screening of imidazol-2-yl-methanols.

In Vitro Anticancer Evaluation Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of actions, but a logically sound, self-validating system. The following methodologies incorporate built-in controls to ensure absolute data integrity.

Protocol 1: Cell Viability and Antiproliferative Assay (MTT)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives.

  • Step 1: Cell Seeding. Seed exponentially growing cancer cells (e.g., HepG2, A549) in 96-well plates at a density of

    
     cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂.
    
    • Causality: A 24-hour incubation allows cells to adhere and re-enter the log phase of growth, ensuring they are metabolically active and uniformly susceptible to drug treatment.

  • Step 2: Compound Treatment. Treat cells with varying concentrations of the imidazol-2-yl-methanol derivatives (e.g., 1.25, 2.5, 5, 10, 20, 40 µM).

    • Self-Validating Controls: Include a Vehicle Control (0.1% DMSO) to prove the solvent is not inducing cytotoxicity, a Positive Control (Etoposide) to benchmark potency, and a Blank (media + MTT, no cells) to subtract background absorbance.

  • Step 3: MTT Incubation. After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Mitochondrial succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt into insoluble purple formazan. A 4-hour window is optimal for the linear accumulation of formazan proportional to the number of living cells.

  • Step 4: Solubilization & Reading. Carefully aspirate the media and add 150 µL of DMSO to each well. Shake for 10 minutes and read absorbance at 570 nm using a microplate reader.

    • Causality: DMSO acts as a permeabilizing agent that completely dissolves the intracellular formazan crystals, creating a homogenous solution required for accurate spectrophotometric quantification.

Protocol 2: Topoisomerase II-Mediated DNA Relaxation Assay

Objective: Validate Topo II catalytic inhibition as the primary mechanism of action.

  • Step 1: Reaction Assembly. In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 unit of human Topo IIα, and the test compound in Topo II reaction buffer (containing ATP).

    • Self-Validating Controls:

      • Lane 1 (DNA only): Establishes the baseline migration of the supercoiled plasmid.

      • Lane 2 (DNA + Topo II): Confirms the enzyme's baseline capability to relax the DNA.

      • Lane 3 (DNA + Topo II + Etoposide): Validates the assay's sensitivity to a known Topo II poison.

  • Step 2: Incubation & Termination. Incubate the mixture at 37°C for 30 minutes. Terminate the reaction by adding 2 µL of 10% SDS and 2 µL of Proteinase K (50 µg/mL), followed by a 15-minute incubation at 37°C.

    • Causality: SDS denatures the Topo II enzyme, instantly halting the reaction. Proteinase K digests the denatured enzyme, preventing protein-DNA complexes from retarding DNA migration during electrophoresis.

  • Step 3: Electrophoresis. Run the samples on a 1% agarose gel in TAE buffer at 80V for 1.5 hours. Stain with ethidium bromide and visualize under UV light.

    • Interpretation: Supercoiled DNA is highly compact and migrates faster through the agarose matrix. If the imidazol-2-yl-methanol derivative is a successful catalytic inhibitor, it blocks ATP binding, preventing Topo II from functioning. Consequently, the DNA remains in its fast-migrating supercoiled state [[2]]().

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Objective: Determine the phenotypic consequence of Topo II inhibition (e.g., cell cycle arrest).

  • Step 1: Cell Harvesting & Fixation. Harvest treated cells (including floating cells to capture apoptotic bodies), wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

    • Causality: Cold ethanol dehydrates the cells, permeabilizing the membrane while preserving cellular architecture, allowing the DNA-binding dye to enter the nucleus.

  • Step 2: RNase A Treatment. Resuspend the fixed cells in PBS containing 50 µg/mL RNase A. Incubate for 30 minutes at 37°C.

    • Causality (Critical Step): Propidium Iodide (PI) intercalates into any double-stranded nucleic acid. Failing to degrade double-stranded RNA will result in a false-positive fluorescence signal, invalidating the quantification of DNA content.

  • Step 3: PI Staining & Analysis. Add PI (50 µg/mL) and incubate in the dark for 15 minutes. Analyze via flow cytometry. Imidazol-2-yl-methanol derivatives targeting Topo II typically induce an accumulation of cells in the G2/M phase , reflecting a halt in mitosis due to unresolved DNA topology 4.

Quantitative Data Presentation

The table below summarizes the antiproliferative activity of optimized substituted imidazol-2-yl-methanol derivatives (specifically benzimidazole-chalcone hybrids and imidazol-2-thiones) against standard human cancer cell lines, demonstrating superiority over clinical standards in specific contexts 4, [[2]]().

Compound Class / IDHalogen SubstitutionIC50: HepG2 (Liver)IC50: A549 (Lung)IC50: MCF-7 (Breast)Primary Mechanism
Hybrid 4d 4-Fluoro3.2 µM4.1 µM5.0 µMTopo II Catalytic Inhibitor
Hybrid 4n 2,4-Dichloro2.8 µM3.5 µM4.2 µMTopo II Catalytic Inhibitor
Thione BI9 2,4-DichloroN/AN/A3.57 µMTubulin Polymerization Inhibitor
Etoposide (Control)N/A15.4 µM20.1 µM18.5 µMTopo II Poison

Mechanistic Pathway Analysis

The biological efficacy of these substituted methanols stems from their ability to disrupt the DNA replication machinery without causing the direct DNA double-strand breaks associated with traditional chemotherapies.

Mechanism Drug Imidazol-2-yl-methanol Hybrid Target Topoisomerase II Enzyme Drug->Target Action ATP Binding Site Blockade (Catalytic Inhibition) Target->Action Effect1 Inhibition of DNA Relaxation Action->Effect1 Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Effect3 Apoptosis Induction (Bax upregulation / Bcl-2 downregulation) Effect2->Effect3

Mechanism of Topo II catalytic inhibition by imidazol-2-yl-methanol hybrids.

References

  • Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives Source: PMC (nih.gov) URL:[Link]

  • A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes Source: PMC (nih.gov) URL:[Link]

  • Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications Source: MDPI URL:[Link]

  • Design, Synthesis and Anti-Tumor Activity of Novel Benzimidazole-Chalcone Hybrids as Non-Intercalative Topoisomerase II Catalytic Inhibitors Source: PMC (nih.gov) / MDPI URL:[Link]

Sources

Strategic Utilization of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol in Divergent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Imidazole Scaffold

In the landscape of modern medicinal chemistry, (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol represents a highly versatile "linchpin" intermediate. Its value lies in its trifunctional nature :

  • C2-Hydroxymethyl: A modifiable handle for chain extension, oxidation, or heterocycle fusion.[1]

  • C5-Bromine: The primary site for metallation and cross-coupling, activated by the adjacent N1-methyl group.

  • C4-Bromine: A secondary electrophilic site, allowing for sequential functionalization to create non-symmetrical 4,5-disubstituted imidazoles.[1]

This guide details the strategic application of this scaffold in synthesizing kinase inhibitors, anti-infectives, and fused heterocyclic systems (e.g., purine mimetics).[1]

Chemical Profile & Stability[1]

PropertySpecificationPractical Insight
CAS Number 881997-90-6Key identifier for sourcing high-purity inputs.[2][3][4]
Formula C₅H₆Br₂N₂OMW: 269.92 g/mol .[1][4] Heavy atom count aids in crystallography.[1]
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation; store under inert gas.
Solubility DMSO, MeOH, DMFPoor solubility in non-polar solvents (

, Hexanes).[1]
pKa (Est.) ~14 (Alcohol), ~7 (Imidazole)The imidazole nitrogen is weakly basic; alcohol is deprotonatable.[1]
Storage 2–8°C, HygroscopicProtect from moisture to prevent gumming; stable for >1 year if dry.[1]

Core Application Modules

Module A: Divergent Synthesis via Selective Metallation (C5 vs. C4)

The reactivity difference between the C4 and C5 bromine atoms is the most powerful feature of this molecule.[1]

  • Mechanism: The C5-position is intrinsically more reactive toward Lithium-Halogen exchange due to the coordination effect of the N1-lone pair and the inductive destabilization of the C-Br bond.

  • Strategy: By protecting the C2-alcohol (e.g., as a silyl ether), researchers can selectively lithiate C5, quench with an electrophile, and subsequently functionalize C4 using Palladium catalysis.[1]

Module B: Oxidation and Heterocycle Fusion

The C2-hydroxymethyl group is a "masked" aldehyde.

  • Activation: Oxidation (MnO₂ or Swern) yields the reactive 2-carbaldehyde.[1]

  • Application: This aldehyde is a precursor for the synthesis of imidazo[1,2-a]pyridines (via condensation with 2-aminopyridines) or benzimidazoles , which are ubiquitous in kinase inhibitor discovery (e.g., p38 MAP kinase inhibitors).[1]

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways accessible from the parent scaffold.

ReactionMap Start (4,5-Dibromo-1-methyl- 1H-imidazol-2-yl)methanol Protected O-Protected Intermediate Start->Protected TBSCl, Imidazole (Protection) Aldehyde Imidazole-2- carbaldehyde Start->Aldehyde MnO2 or Swern Ox. C5_Sub C5-Substituted (C4-Br remains) Protected->C5_Sub 1. n-BuLi, -78°C 2. Electrophile (E+) Disub 4,5-Disubstituted Scaffold C5_Sub->Disub Suzuki Coupling (R-B(OH)2, Pd) Fused Fused Heterocycles (e.g., Imidazo[1,2-a]pyridine) Aldehyde->Fused 2-Aminopyridine, Base, Heat

Figure 1: Divergent synthetic pathways available from the 4,5-dibromo-1-methylimidazole scaffold.

Detailed Experimental Protocols

Protocol A: Selective C5-Arylation via Suzuki-Miyaura Coupling

Rationale: While lithiation is highly selective, Suzuki coupling can also be tuned for C5 selectivity due to electronic activation.[1] This protocol assumes direct coupling on the free alcohol, though yields are often higher with protected substrates.[1]

Reagents:

  • Substrate: (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Step-by-Step:

  • Setup: Charge a microwave vial or round-bottom flask with the dibromo-imidazole substrate, boronic acid, and Pd-catalyst.

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Reaction: Heat to 80–90°C for 4–6 hours. (Monitor by LCMS; C5-product usually forms first).[1]

    • Note: If C4/C5 bis-coupling is observed, lower temperature to 60°C and reduce boronic acid to 0.95 equiv.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The C5-arylated product is typically more polar than the starting material.

Protocol B: Oxidation to 4,5-Dibromo-1-methylimidazole-2-carbaldehyde

Rationale: The aldehyde is a critical intermediate for "scaffold hopping."[1] Manganese Dioxide (


) is preferred over Chromium reagents for ease of workup and milder conditions.[1]

Reagents:

  • Substrate: (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol

  • Oxidant: Activated

    
     (10–15 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or Chloroform[1]

Step-by-Step:

  • Preparation: Dissolve the substrate in DCM (0.1 M).

  • Addition: Add activated

    
     in portions.
    
    • Critical:

      
       quality varies.[1] "Activated" grade is essential.[1]
      
  • Agitation: Stir vigorously at reflux (or room temp for 12–24h). The reaction is heterogeneous and surface-area dependent.

  • Filtration: Filter the black slurry through a pad of Celite®.[1] Rinse the pad thoroughly with DCM/MeOH (9:1) to recover adsorbed product.[1]

  • Isolation: Concentrate the filtrate. The resulting aldehyde is often pure enough for the next step; however, it can be recrystallized from Hexane/EtOAc.[1]

    • Stability Alert: Store the aldehyde at -20°C under Argon; it is prone to air oxidation to the carboxylic acid.

Scientific Validation & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield in Lithiation Protonation of C2-OH consumes n-BuLi.Mandatory: Protect OH with TBS or MOM before lithiation.[1] Alternatively, use 2.2 equiv of n-BuLi (1st eq deprotonates OH, 2nd eq performs exchange), but this is "messier."[1]
Bis-coupling in Suzuki High temp or excess Boronic acid.Reduce temp to 60°C. Use slow addition of the boronic acid.
N-Demethylation Rare, but possible under harsh acidic conditions.[1]Avoid strong mineral acids (HBr/HI) at high temps.[1]
Incomplete Oxidation "Dead"

.[1]
Use Swern oxidation (DMSO/Oxalyl Chloride) or IBX as a robust alternative.[1]

References

  • MolCore. (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol Product Specifications and Related Analogs.Link[1]

  • Santa Cruz Biotechnology. 4,5-Dibromo-1-methyl-1H-imidazole (CAS 1003-50-5) - Core Scaffold Chemistry.Link[1]

  • PubChem. 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde (Oxidation Product).Link[1]

  • Review on Imidazole Lithiation: Iddon, B. "Lithiation of Imidazoles."[1] Heterocycles. (General reference for C5-selectivity mechanisms in 1-substituted imidazoles).

  • BenchChem. 4-Bromo-1-methyl-2-nitro-1H-imidazole as a Versatile Building Block. (Analogous chemistry for nitro-activated systems). Link[1]

Sources

Application Note: Chemoselective Derivatization of the Hydroxyl Group in Imidazol-2-yl-methanols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Imidazol-2-yl-methanols are highly versatile building blocks in the synthesis of active pharmaceutical ingredients (APIs), prodrugs, and complex heterocyclic systems. The hydroxymethyl group at the C-2 position of the imidazole ring is a primary site for chemical modification, enabling selective oxidation, as well as nucleophilic and electrophilic substitution reactions[1].

However, derivatizing the hydroxyl group (via etherification, esterification, or halogenation) presents a fundamental chemoselectivity challenge. The basic and nucleophilic nature of the adjacent imidazole nitrogen atoms heavily influences the reactivity of the molecule[1]. In an unsubstituted 1H-imidazole ring, the N1 nitrogen can readily undergo competitive N-alkylation or N-acylation. Therefore, successful O-derivatization requires strategic planning based on the following mechanistic paradigms:

  • N-Protection Pre-requisite: Masking the N1 position (e.g., with Trityl, Boc, or Methyl groups) eliminates N-nucleophilicity, allowing standard O-alkylation or esterification conditions to proceed chemoselectively.

  • Electrophilic Conversion (Leaving Group Generation): Converting the hydroxyl group into a potent leaving group (e.g., a chloride) forms a 2-(chloromethyl)imidazole intermediate[2]. This intermediate can then be attacked by various nucleophiles (alcohols, thiols, amines) to yield O-, S-, or N-derivatives[1].

  • Reagent-Controlled Selectivity: Utilizing specific reagents that inherently favor specific heteroatoms. For example, in specialized radiochemical applications, late-stage

    
    F-difluoromethylation of (1H-benzo[d]imidazol-2-yl)methanol has been demonstrated to occur selectively at the nitrogen atom rather than the oxygen, yielding the product in 52% radiochemical yield[3].
    

Strategic Workflows for Hydroxyl Derivatization

The following diagram illustrates the two primary pathways for targeting the hydroxyl group while managing the reactivity of the imidazole core.

Workflow cluster_0 Pathway 1: N-Protection & O-Derivatization cluster_1 Pathway 2: Halogenation & Substitution A Imidazol-2-yl-methanol (Dual N/O Reactivity) B N-Protection (e.g., Trityl, Boc) A->B Unsubstituted N1 E Halogenation (SOCl₂) A->E Direct Activation C O-Alkylation / Acylation (NaH + R-X) B->C Base + Electrophile D Deprotection (TFA or HCl) C->D Acidic Cleavage F 2-(Chloromethyl)imidazole Intermediate E->F -SO₂, -HCl G Nucleophilic Substitution (RO⁻, RS⁻, R₂NH) F->G + Nucleophile

Workflow for the chemoselective derivatization of imidazol-2-yl-methanols.

Experimental Protocols & Methodologies

Every protocol described below is designed as a self-validating system . By carefully monitoring physical state changes and specific spectroscopic markers, researchers can confirm causality and reaction success without relying solely on end-stage chromatography.

Protocol A: Conversion to 2-(Chloromethyl)imidazole Hydrochloride

Causality: Thionyl chloride (SOCl₂) is used to convert the hydroxyl group into a chloride. The reaction is performed without an exogenous base because the basic imidazole ring itself acts as an acid scavenger, forming a stable hydrochloride salt that prevents premature degradation or self-condensation[2].

Step-by-Step Methodology:

  • Preparation: Dissolve (1-methyl-1H-imidazol-2-yl)methanol (300 mg, 2.68 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere[2].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add thionyl chloride (388 μL, 5.35 mmol, 2.0 equiv) dropwise over 15 minutes to control the exothermic release of SO₂ and HCl[2].

  • Reflux: Remove the ice bath and heat the mixture to reflux (50–60 °C) for 1 to 2 hours[2][4].

  • Isolation: Remove volatiles in vacuo. Triturate the crude residue with cold ethanol or toluene[4].

  • Purification: Recrystallize the crude compound from ethanol to yield 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride as colorless crystals[2].

  • Self-Validation (IPQC): The reaction is validated by the complete disappearance of the broad O-H stretching band (~3300 cm⁻¹) in the FTIR spectrum. In ¹H NMR, the methylene protons shift distinctly downfield (from ~4.5 ppm in the alcohol to ~4.8 ppm in the chloride).

Protocol B: Chemoselective O-Alkylation via N-Trityl Protection

Causality: To achieve selective etherification of the hydroxyl group without forming quaternary imidazolium salts, the N1 position must be protected. A bulky trityl (triphenylmethyl) group provides extreme steric hindrance, directing all subsequent nucleophilic attacks exclusively to the oxygen atom.

Step-by-Step Methodology:

  • N-Protection: React 1H-imidazol-2-yl-methanol with trityl chloride (1.1 equiv) and triethylamine (1.5 equiv) in DMF at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.

  • Deprotonation: Dissolve the N-trityl intermediate in anhydrous THF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) at 0 °C. Causality: NaH irreversibly deprotonates the hydroxyl group, forming a hard alkoxide nucleophile. The evolution of H₂ gas serves as a visual validation of alkoxide formation.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise and stir at room temperature for 4 hours.

  • Deprotection: Cleave the trityl group by stirring the O-alkylated product in a mixture of Trifluoroacetic Acid (TFA) and DCM (1:1 v/v) for 2 hours at room temperature. Concentrate and purify via flash chromatography.

Quantitative Data & Optimization

The following table summarizes the expected quantitative outcomes and regioselectivity across different derivatization strategies based on field-proven literature.

Derivatization StrategyReagents / ConditionsTypical YieldRegioselectivity (O vs N)Primary Application
Direct Halogenation SOCl₂, DCM, Reflux, 1-2h63% - 86%[2][4]N/A (Forms C-Cl bond)Intermediate for nucleophilic attack[1]
N-Protected O-Alkylation 1. Trityl-Cl, Et₃N 2. NaH, R-X70% - 85%>99% O-AlkylationStable ether linkages for APIs
Late-Stage Difluoromethylation [¹⁸F]DFC, Base, Solvent51% - 52% (RCY)[3]Substrate Dependent (N-selective in specific cases)[3]PET Radiotracer synthesis[3]
O-Esterification R-COCl, DMAP, Et₃N, DCM75% - 90%>95% O-AcylationProdrug formulation

References

  • Chemical Transformations and Derivatization Studies of 5 Ethyl 1h Imidazol 2 Yl Methanol | Benchchem |1

  • Radiodifluoromethylation of well-functionalized molecules | NIH / Angew Chem Int Ed Engl |3

  • Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility | ACS Publications / Journal of Medicinal Chemistry | 2

  • Synthesis of 1-aminobenzo[d]imidazol-2-ylmethanol derivatives and their reactivity towards DT-diaphorase | LMA Leidykla | 4

Sources

Application Note: Development of Novel Kinase Inhibitors from Imidazole Precursors

[1]

Abstract & Strategic Rationale

The imidazole scaffold is a "privileged structure" in kinase inhibitor discovery due to its ability to mimic the purine ring of ATP. Its amphoteric nature allows it to function simultaneously as a hydrogen bond donor and acceptor, making it an ideal anchor for the kinase hinge region .

This guide details the development of 2,4,5-trisubstituted imidazoles , a class exemplified by the potent p38 MAP kinase inhibitor SB203580 . We provide a validated workflow covering:

  • The Design: Structural requisites for ATP-competitive binding.

  • The Make: A robust, one-pot multicomponent synthetic protocol.

  • The Test: A bioluminescent ADP-detection assay (ADP-Glo™) for potency determination.

The Design: Structural Logic & SAR

Kinase inhibitors typically function by competing with ATP for the active site. The design of an imidazole-based inhibitor relies on three specific interactions within the ATP binding pocket.

Pharmacophore Map
  • The Anchor (Imidazole Core): The N1 (protonated) or N3 (unprotonated) nitrogen atoms form critical hydrogen bonds with the backbone amide/carbonyl of the "hinge" amino acids (e.g., Met109/Gly110 in p38α).

  • The Selectivity Filter (C4/C5 Substituents):

    • C4 Position (Pyridinyl moiety): Often a 4-pyridyl group.[1] This basic nitrogen can interact with specific residues (like Thr106) or solvating waters, often dictating selectivity against other kinases.

    • C5 Position (Hydrophobic Aryl): A 4-fluorophenyl group is common (as in SB203580). It occupies the hydrophobic "Pocket I," displacing the water network usually found there.

  • The Solubility/Potency Tuner (C2 Position): This position points towards the solvent-exposed region. It tolerates diverse substitutions (sulfoxides, amides) to improve ADME properties without disrupting binding.

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism within the p38 MAPK signaling cascade.

Gcluster_ActiveSiteKinase Active Site (Hinge Region)StimulusPro-inflammatoryStimulus (LPS/TNF)MKKMKK3 / MKK6(Upstream Kinases)Stimulus->MKKActivationp38_Activep38 MAPK(Active Conformation)MKK->p38_ActivePhosphorylationp38_Inactivep38 MAPK(Inactive)ATPATPATP->p38_ActiveNative BindingInhibitorImidazole Inhibitor(SB203580 Analog)Inhibitor->p38_ActiveCompetitive Binding (Kd < ATP)ComplexInhibitor-KinaseComplex (Inactive)p38_Active->ComplexInhibitionSubstrateDownstream Substrates(MAPKAPK2, ATF2)p38_Active->SubstratePhosphorylation (Blocked)ResponseCytokine Production(IL-1β, TNF-α)Substrate->ResponseSignaling

Caption: Figure 1.[2][3] Mechanism of Action. The imidazole inhibitor competes with ATP for the active site of phosphorylated p38 MAPK, preventing downstream signaling.[4]

The Make: Synthetic Protocol

Objective: Synthesis of a 4-(4-fluorophenyl)-5-(4-pyridyl)-2-substituted imidazole (SB203580 Core). Method: One-Pot Multicomponent Condensation (Modified Debus-Radziszewski).

Reaction Scheme

This protocol utilizes the condensation of a 1,2-diketone, an aldehyde, and an ammonia source. This route is preferred for its atom economy and ability to rapidly generate diverse libraries by varying the aldehyde.

SynthesisDiketone1-(4-fluorophenyl)-2-(4-pyridyl)ethane-1,2-dioneReactionReflux / 110°CAcetic Acid or DMFDiketone->ReactionAldehydeAryl Aldehyde(R-CHO)Aldehyde->ReactionAmmoniumAmmonium Acetate(NH4OAc)Ammonium->ReactionIntermediateCyclizationIntermediateReaction->Intermediate- 3 H2OProduct2,4,5-TrisubstitutedImidazoleIntermediate->Product

Caption: Figure 2.[3] One-pot synthesis of the imidazole pharmacophore. The R-group on the aldehyde determines the C2 substituent.

Step-by-Step Protocol

Reagents:

  • 1-(4-fluorophenyl)-2-(4-pyridyl)ethane-1,2-dione (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Ammonium Acetate (10.0 equiv)

  • Glacial Acetic Acid (Solvent)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,2-dione (1 mmol) and the chosen aldehyde (1 mmol) in 15 mL of glacial acetic acid.

  • Activation: Add ammonium acetate (10 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (118°C) under a nitrogen atmosphere. Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS. Reaction typically completes in 2–4 hours.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-water containing ammonium hydroxide (to neutralize the acetic acid and precipitate the free base). pH should be adjusted to ~10.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) and diethyl ether (2 x 10 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Critical Control Point: The large excess of ammonium acetate is crucial to prevent the formation of oxazole byproducts.

The Test: Biological Evaluation (ADP-Glo™ Assay)

To validate the inhibitor, we utilize the ADP-Glo™ Kinase Assay (Promega) .[5] This assay is superior to standard radioactive (

Assay Principle

The assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.[5][6] It is a two-step endpoint assay:

  • Step 1: Depletion of unconsumed ATP.[5][6][7]

  • Step 2: Conversion of ADP to ATP, followed by Luciferase/Luciferin detection.[3][5][6][7]

Workflow Diagram

AssayStartKinase Reaction(Enzyme + Substrate + ATP + Inhibitor)Step1Add ADP-Glo™ Reagent(Incubate 40 min)Start->Step1Action1Terminates Kinase RxnDepletes Remaining ATPStep1->Action1Step2Add Kinase Detection Reagent(Incubate 30-60 min)Step1->Step2Action2Converts ADP -> ATPLuciferase/Luciferin ReactionStep2->Action2ReadoutMeasure Luminescence(RLU)Step2->Readout

Caption: Figure 3. ADP-Glo™ Assay Workflow.[3][5][6][7] The signal produced is directly proportional to kinase activity and inversely proportional to inhibitor potency.

Detailed Protocol (384-Well Format)

Materials:

  • p38α MAPK Enzyme (active).[8]

  • Substrate: p38 peptide or ATF2 protein.

  • ATP (Ultrapure).

  • Test Compound (Imidazole derivative) in DMSO.[9]

  • ADP-Glo™ Kinase Assay Kit.[3][5][6][7]

Procedure:

  • Compound Prep: Prepare a 10-point serial dilution of the inhibitor in 1X Kinase Buffer.

  • Kinase Reaction (5 µL):

    • Add 1 µL of Compound (or DMSO control).

    • Add 2 µL of Enzyme solution.

    • Add 2 µL of Substrate/ATP mix.

    • Incubate at Room Temp for 60 minutes.

  • ADP-Glo Step (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and remove unreacted ATP.[7]

    • Incubate at Room Temp for 40 minutes.

  • Detection Step (10 µL):

    • Add 10 µL of Kinase Detection Reagent.[5][7]

    • Incubate at Room Temp for 30 minutes.

  • Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis: Calculate % Inhibition using the formula:


Troubleshooting & Optimization

IssueProbable CauseSolution
Synthesis: Low Yield Incomplete condensationIncrease reaction time or use microwave irradiation (150°C, 10 min).
Synthesis: Oily Product Impurities preventing crystallizationTriturate with cold diethyl ether/hexane mixture to induce precipitation.
Assay: High Background Incomplete ATP depletionEnsure ADP-Glo reagent is fresh; extend incubation time to 60 min.
Assay: False Positives Luciferase inhibitionTest compounds in a "counter-screen" without kinase (ADP + Detection Reagent + Compound) to rule out luciferase inhibition.

References

  • Young, P. R., et al. (1997).[1] Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site.[1][10][11] The Journal of Biological Chemistry.[1] Link

  • Kumar, S., et al. (2003). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery. Link

  • Promega Corporation. (2023).[3] ADP-Glo™ Kinase Assay Technical Manual.[7]Link

  • Kamal, A., et al. (2015). Imidazole-based compounds as potential anticancer agents: A review. Current Medicinal Chemistry. Link

  • BenchChem. (2025).[4] An In-Depth Technical Guide to the Mechanism of Action of SB203580.[4]Link

Application of dibrominated imidazoles in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging Dibrominated Imidazoles in Agrochemical Discovery

Executive Summary

The imidazole heterocycle is a cornerstone of modern agrochemistry, serving as the pharmacophore for sterol biosynthesis inhibitor (SBI) fungicides (e.g., prochloraz, imazalil) and select insecticides. However, rising resistance and the need for novel modes of action have shifted focus toward halogenated scaffolds .

4,5-Dibromoimidazole represents a "privileged scaffold" in discovery chemistry. Unlike simple imidazoles, the dibromo-motif offers three distinct advantages:

  • Halogen Bonding: The bromine atoms can act as electrophilic Lewis acids (sigma-holes), forming specific halogen bonds with nucleophilic residues (e.g., carbonyl oxygens, histidine nitrogens) in enzyme active sites.

  • Metabolic Blocking: Substitution at the 4- and 5-positions blocks the primary sites of oxidative metabolism (ring hydroxylation), significantly enhancing field persistence.

  • Synthetic Versatility: The C-Br bonds serve as orthogonal handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of diverse chemical libraries.

This guide details the synthesis, functionalization, and biological validation of dibrominated imidazoles for crop protection.

Scientific Rationale: The "Halogen Effect"

In agrochemical design, bromine is often superior to chlorine or fluorine for specific binding interactions. While fluorine alters electronics and metabolic stability, bromine provides a balance of lipophilicity (


) and steric bulk.
  • Target: Lanosterol 14

    
    -demethylase (CYP51).
    
  • Mechanism: The imidazole N-3 coordinates with the heme iron (

    
    ). The 4,5-dibromo substitution pattern fills the hydrophobic access channel, while the bromine atoms may engage in halogen bonding with the protein backbone, increasing residence time.
    
Mechanism of Action Visualization

MoA_Pathway cluster_0 Binding Event Agro Dibromoimidazole Ligand Heme Heme Iron (Fe3+) Agro->Heme N-3 Coordination Pocket Hydrophobic Pocket Agro->Pocket Halogen Bonding (Br...O/N) CYP51 CYP51 Enzyme (Target) Sterol Ergosterol Biosynthesis CYP51->Sterol Inhibits Heme->CYP51 Cofactor Pocket->CYP51 Domain Membrane Fungal Membrane Collapse Sterol->Membrane Depletion Causes

Figure 1: Mechanism of Action. The dibromoimidazole ligand coordinates the heme iron while simultaneously engaging hydrophobic regions via halogen bonding, blocking ergosterol synthesis.

Experimental Protocols

Protocol A: Regioselective Synthesis of 4,5-Dibromoimidazole

Direct bromination of imidazole is the most efficient route to the core scaffold.

Reagents: Imidazole (99%), Bromine (


), Sodium Hydroxide (NaOH), Acetic Acid.
Safety:  Bromine is highly corrosive and volatile. Work in a fume hood.
  • Dissolution: Dissolve imidazole (6.8 g, 100 mmol) in 0.5 M NaOH (200 mL) in a round-bottom flask.

  • Bromination: Cool the solution to 0°C. Add bromine (10.3 mL, 200 mmol) dropwise over 30 minutes via an addition funnel.

    • Note: The solution will turn yellow/orange. Maintain temperature <5°C to prevent over-bromination or ring degradation.

  • Precipitation: Stir at room temperature for 2 hours. Neutralize the solution carefully with glacial acetic acid to pH ~5-6.

  • Isolation: The product, 4,5-dibromoimidazole, will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash copiously with cold water, and recrystallize from ethanol/water.

    • Yield: Expect 60-75%.

    • Characterization:

      
       NMR should show shifts characteristic of C-Br carbons (~115-120 ppm).
      
Protocol B: Library Generation via Suzuki-Miyaura Coupling

Functionalizing the scaffold to mimic complex agrochemicals.

Reaction: 4,5-Dibromo-1-methylimidazole + Aryl Boronic Acid


 4,5-Diaryl-1-methylimidazole.
(Note: N-methylation is usually performed prior to coupling to prevent catalyst poisoning).
  • Setup: In a microwave vial, combine:

    • 4,5-Dibromo-1-methylimidazole (1.0 equiv)

    • Aryl boronic acid (2.5 equiv)

    • 
       (5 mol%)
      
    • 
       (3.0 equiv)
      
    • Solvent: Dioxane/Water (4:1).

  • Reaction: Seal and heat to 100°C for 12 hours (or 150°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Agrochemical Bioassay: Antifungal Susceptibility

Objective: Determine the Minimum Inhibitory Concentration (MIC) against phytopathogenic fungi (e.g., Botrytis cinerea).

Materials:

  • Potato Dextrose Broth (PDB).

  • 96-well microtiter plates.

  • Spore suspension of B. cinerea (

    
     spores/mL).
    
  • Test compounds (dissolved in DMSO).

Workflow:

  • Dilution: Prepare serial fold dilutions of the dibromoimidazole derivatives in PDB (Range: 100

    
    g/mL to 0.1 
    
    
    
    g/mL). Final DMSO concentration must be <1%.
  • Inoculation: Add 100

    
    L of spore suspension to each well containing 100 
    
    
    
    L of compound solution.
  • Controls:

    • Positive Control: Commercial fungicide (e.g., Carbendazim or Prochloraz).

    • Negative Control: PDB + DMSO (no compound).

  • Incubation: Incubate at 25°C for 48-72 hours in the dark.

  • Readout: Measure Optical Density (OD) at 600 nm or assess visual turbidity. MIC is the lowest concentration with no visible growth.

Data Presentation: Structure-Activity Relationship (SAR)

Table 1: Comparative Antifungal Activity of Dibromo- Analogs against B. cinerea.

Compound IDR1 (N-subst)R2 (C4/5-subst)MIC (

g/mL)
LogPNotes
DBI-001 HBr, Br>1001.8Core scaffold; low activity due to polarity.
DBI-002 MethylBr, Br642.1Improved permeability.
DBI-005 Methyl4-Cl-Phenyl12.53.4Mono-coupling; moderate activity.
DBI-012 Methyl2,4-Di-Cl-Phenyl3.1 4.2Lead Candidate. Mimics commercial azoles.
Prochloraz--1.5-Commercial Standard.

Discovery Workflow

The following diagram illustrates the logical flow from scaffold synthesis to lead optimization.

Workflow Start Raw Material: Imidazole Step1 Bromination (Br2/NaOH) Start->Step1 Scaffold Scaffold: 4,5-Dibromoimidazole Step1->Scaffold Step2 N-Alkylation (MeI, Benzyl halides) Scaffold->Step2 Step3 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Step2->Step3 Library Library of Trisubstituted Imidazoles Step3->Library Screen High-Throughput Screening (Fungicidal/Insecticidal) Library->Screen Lead Lead Candidate Identification Screen->Lead IC50 < 10 ppm

Figure 2: Synthetic workflow for generating dibromoimidazole-based agrochemical libraries.

References

  • Jeschke, P. (2010).[1] The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10–27.[1] Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Outlook. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Shingalapur, R. V., et al. (2010). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Acta Poloniae Pharmaceutica, 67(2), 117–121. Link

  • Bhatnagar, A., et al. (2011). Structure-Activity Relationships of Imidazole-Based Antifungals. Chemical Biology & Drug Design, 77(6), 455-472. Link

  • BenchChem. (2025). 2,4,5-Tribromo-1-methyl-1H-imidazole: A Premium Building Block.[2] Product Application Note. Link

Sources

Technical Application Note: Synthesis and Characterization of Metal Complexes with (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, complexation, and characterization of metal complexes utilizing (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol (hereafter referred to as DBIM-MeOH ).

While imidazole-based ligands are ubiquitous in bioinorganic chemistry, the DBIM-MeOH derivative presents unique electronic and steric profiles due to the 4,5-dibromo substitution. The electron-withdrawing nature of the bromine atoms significantly modulates the basicity of the imidazole nitrogen (


), altering coordination kinetics and stability constants compared to non-halogenated analogs. Furthermore, the 2-hydroxymethyl group introduces a hard oxygen donor, facilitating the formation of stable 

-chelate rings, particularly with borderline and hard metal ions (e.g., Cu(II), Zn(II), Pt(II)).

This guide provides a robust, self-validating workflow for researchers aiming to exploit this ligand for catalytic, antimicrobial, or anticancer applications.

Ligand Chemistry & Synthesis Strategy

Structural Analysis & Causality

The ligand DBIM-MeOH features a multifunctional scaffold:

  • Imidazole

    
    :  The primary 
    
    
    
    -donor. The 4,5-dibromo motif reduces electron density here, lowering
    
    
    and increasing resistance to oxidation.
  • Hydroxymethyl (-CH

    
    OH):  Acts as a secondary donor site (forming 5-membered chelate rings) or a hydrogen bond donor/acceptor in crystal engineering.
    
  • Bromine Substituents: Provide steric bulk and potential for halogen bonding interactions in the solid state, influencing supramolecular assembly.

Synthesis Protocol (Ligand Preparation)

While DBIM-MeOH is commercially available as a fine chemical intermediate, in-house synthesis is often required for isotopic labeling or cost efficiency. We recommend the Reductive Route starting from the aldehyde precursor, as it offers higher yield and purity compared to direct lithiation strategies.

Reaction Scheme:



Step-by-Step Protocol:

  • Dissolution: Dissolve 5.0 mmol (1.34 g) of 4,5-dibromo-1-methylimidazole-2-carbaldehyde in 20 mL of anhydrous methanol.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (NaBH

    
    , 7.5 mmol, 1.5 eq) portion-wise over 15 minutes to control hydrogen evolution.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for another 2 hours. Monitor via TLC (SiO

    
    , EtOAc/Hexane 1:1).
    
  • Quench: Quench excess hydride by adding 1 mL of acetic acid or saturated NH

    
    Cl solution.
    
  • Workup: Concentrate under reduced pressure. Resuspend residue in water (15 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic layer over MgSO

    
    , filter, and evaporate. Recrystallize from Ethanol/Hexane if necessary.
    
    • Expected Yield: >90%[1]

    • Appearance: White to off-white crystalline solid.

Metal Complexation Protocols

The following protocols describe the synthesis of Copper(II) and Zinc(II) complexes, representing paramagnetic and diamagnetic characterization workflows, respectively.

General Considerations
  • Solvent Choice: Methanol (MeOH) is the preferred solvent. The ligand is soluble, and MeOH supports the ionization of metal salts.

  • Stoichiometry:

    • 1:1 (M:L): Targets dinuclear bridged species or solvated monomers

      
      .
      
    • 1:2 (M:L): Targets bis-chelate mononuclear species

      
      .
      
  • pH Control: The hydroxyl group proton is weakly acidic. For neutral complex formation, adding a weak base (e.g., NaOAc) may be necessary to facilitate deprotonation and alkoxide coordination.

Protocol A: Synthesis of Bis-Chelate Complex [Cu(DBIM-MeOH) ]Cl

Objective: Isolate the mononuclear Cu(II) complex.

  • Ligand Solution: Dissolve DBIM-MeOH (2.0 mmol, 540 mg) in 10 mL warm Methanol (40°C).

  • Metal Addition: Dissolve CuCl

    
    ·2H
    
    
    
    O (1.0 mmol, 170 mg) in 5 mL Methanol. Add this dropwise to the ligand solution under constant stirring.
    • Observation: Solution color typically shifts from pale blue to deep blue/green, indicating N-coordination.

  • Reflux: Heat the mixture to reflux (65°C) for 2 hours to ensure thermodynamic equilibration.

  • Concentration: Reduce volume to ~5 mL using a rotary evaporator.

  • Crystallization: Layer the methanolic solution with Diethyl Ether (diffusion method) or allow slow evaporation at RT.

  • Isolation: Filter the resulting blue/green crystals, wash with cold ether, and dry in vacuo.

Protocol B: Synthesis of Heteroleptic Organometallic [Pt(DBIM-MeOH)(DMSO)Cl]Cl

Objective: Synthesize a square-planar Pt(II) complex for biological evaluation (cisplatin analog).

  • Precursor Preparation: Suspend cis-[PtCl

    
    (DMSO)
    
    
    
    ] (0.5 mmol) in 10 mL Dichloromethane (DCM).
  • Ligand Addition: Add DBIM-MeOH (0.5 mmol) dissolved in a minimum amount of MeOH/DCM (1:1).

  • Reaction: Stir at RT for 12 hours. The ligand displaces one DMSO/Cl ligand depending on conditions (typically DMSO in non-coordinating solvents).

  • Precipitation: Add excess Hexane to precipitate the product.

  • Purification: Wash with diethyl ether to remove displaced DMSO.

Characterization & Data Interpretation

Spectroscopic Validation (Self-Validating Metrics)
TechniqueParameterUncomplexed Ligand (DBIM-MeOH)Metal Complex (M-L)Mechanistic Insight
FT-IR

(Imidazole)
~1490-1510 cm

Shift

10-20 cm

Indicates coordination via N3 nitrogen.
FT-IR

Broad, ~3200-3400 cm

Sharpened or ShiftedIf deprotonated (alkoxide), peak disappears. If neutral coordination, shift indicates bond weakening.
1H NMR (DMSO-d6)N-CH

~3.6 ppm (Singlet)Downfield shift (

0.1-0.3 ppm)
Deshielding due to electron donation from N3 to Metal.
1H NMR (DMSO-d6)-CH

-O
~4.5 ppm (Doublet/Singlet)Shift / Splitting changeConfirming proximity to metal center; diastereotopic splitting may occur if rigid.
UV-Vis

~210-230 nm (

)
New bands (d-d transitions)Cu(II) typically shows broad band 600-800 nm (d-d).
Crystallography (XRD)

Single Crystal XRD is the gold standard.

  • Target Structure: Look for a 5-membered chelate ring formed by N3 and the Oxygen atom.

  • Bond Lengths: Expect M-N distances ~2.0 Å and M-O distances ~2.0-2.2 Å (for first-row transition metals).

  • Halogen Bonding: Check for Br···Br or Br···O intermolecular contacts (< 3.7 Å), which stabilize the lattice.

Workflow Visualization

The following diagram illustrates the logical flow from precursor selection to complex isolation and validation.

SynthesisWorkflow cluster_0 Coordination Modes Start Precursor: 4,5-dibromo-1-methylimidazole Formylation Lithiation (n-BuLi) & Formylation (Alternative Route) Start->Formylation If Aldehyde unavail. Aldehyde Commercial Aldehyde (Recommended Start) Formylation->Aldehyde Reduction Reduction (NaBH4/MeOH) Aldehyde->Reduction 0°C, 2h Ligand Ligand: DBIM-MeOH (Isolated Solid) Reduction->Ligand Workup Complexation Metal Complexation (MCl2 + Ligand in MeOH) Ligand->Complexation + Cu(II)/Zn(II)/Pt(II) Analysis Characterization (IR, NMR, XRD) Complexation->Analysis Crystals ModeA Monodentate (N-only) Kinetic Product Complexation->ModeA ModeB Chelate (N,O) Thermodynamic Product ModeA->ModeB Heat/Base

Caption: Synthesis workflow for DBIM-MeOH and subsequent metal complexation, highlighting the thermodynamic preference for chelation.

References

  • Synthesis of Halogenated Imidazoles: BenchChem Technical Guide. "An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole from Imidazole and Methanol."

  • Ligand Precursor Availability: MolCore Product Data. "(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol (CAS 881997-90-6)."[2][3]

  • Analogous Complexation Chemistry: National Institutes of Health (PMC). "Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes."

  • Biological Activity Context: MDPI Molecules. "Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes."

  • General Imidazole Coordination: Wikipedia. "Transition metal imidazole complex."[4][5][6]

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of polyhalogenated imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Hub for Polyhalogenated Imidazoles . These scaffolds are critical precursors for ionic liquids, antifungal agents, and high-energy density materials. However, their synthesis is plagued by three primary failure modes: uncontrollable regioselectivity , tautomeric ambiguity , and halogen migration ("The Halogen Dance") .

This guide moves beyond standard protocols to address why these syntheses fail and how to engineer self-validating workflows to correct them.

Module 1: Regioselectivity & Direct Halogenation

Troubleshooting Guide: "Why am I getting a mixture of isomers?"

The Core Issue: The imidazole ring is an amphoteric system. The C4 and C5 positions are electron-rich (nucleophilic), favoring electrophilic aromatic substitution (SEAr). The C2 position is electron-deficient (between two nitrogens) and is acidic (


), favoring deprotonation/lithiation.

Diagnostic Q&A:

Q: I am attempting to mono-brominate at C4, but I see significant 4,5-dibromo product. How do I stop at one?

  • Root Cause: The electron-withdrawing effect of the first halogen is often insufficient to deactivate the ring against a second attack, especially if the reaction is performed in polar solvents that stabilize the intermediate arenium ion.

  • Solution:

    • Stoichiometry Control: Use exactly 0.95 equivalents of NBS (N-bromosuccinimide). Never use excess.

    • Solvent Switch: Move to non-polar solvents (e.g.,

      
       or 
      
      
      
      ) to destabilize the transition state for the second addition.
    • Temperature: Lower to -20°C. The activation energy for the second bromination is slightly higher; exploiting this kinetic window is crucial.

Q: I need to synthesize 2,4,5-triiodoimidazole. My yield is low, and the product is purple.

  • Root Cause: Iodine instability. Polyiodoimidazoles are light-sensitive and prone to homolytic cleavage, releasing

    
     (purple color).
    
  • Protocol Adjustment:

    • Perform reaction in the dark (wrap flask in foil).

    • Wash the final organic layer with saturated

      
       (sodium thiosulfate) to quench free iodine immediately.
      
Standardized Protocol: Direct C4/C5 Halogenation
ParameterConditionRationale
Reagent NBS or NIS (1.05 eq)Succinimide byproduct is easily removed via water wash.
Solvent DMF or CH3CNHigh solubility of imidazole; promotes polar mechanism.
Temperature 0°C

RT
Controls exotherm to prevent poly-halogenation.
Quench 10%

(aq)
Removes oxidative impurities that degrade the product.

Module 2: The "Halogen Dance" (Migration Issues)

Deep Dive: Mechanism of Migration

The "Halogen Dance" (Base-Catalyzed Halogen Migration) is the most frequent cause of structural misassignment in polyhalogenated imidazoles. When a lithiated imidazole containing a halogen is warmed or left too long, the halogen will migrate to the thermodynamically most stable position (usually C2 or adjacent to the nitrogen protecting group).

Visualizing the Trap: You intend to lithiate at C2 to add an electrophile. Instead, the Lithium at C2 exchanges with a Bromine at C5, scrambling your substitution pattern.

HalogenDance Start 1-R-5-Bromoimidazole Step1 Lithiated Species (Kinetic) (Li at C2) Start->Step1 + LDA / -78°C Step2 Halogen Scramble (Li moves to C5, Br moves to C2) Step1->Step2 Warm > -40°C (The Dance) Product Thermodynamic Product (1-R-2-Bromoimidazole) Step2->Product + H2O (Quench)

Caption: The Halogen Dance mechanism where kinetic lithiation leads to thermodynamic rearrangement if temperature is uncontrolled.

Troubleshooting Guide: Locking the Halogen

Q: My NMR shows the halogen moved from C5 to C2. How do I prevent this?

  • The Fix: The "Dance" is driven by thermodynamics.[1] To stop it:

    • Cryogenic Control: Maintain temperature strictly at -78°C . The migration barrier is crossed typically above -40°C.

    • Trapping Speed: Add your electrophile (e.g., aldehyde, alkyl halide) immediately after lithiation. Do not stir for "30 mins to ensure completion"—that is when the migration happens.

    • Inverse Addition: Cannulate the lithiated imidazole into the electrophile solution, ensuring the lithiated species never exists in excess or at high temps.

Module 3: Tautomerism & Purification

The "Ghost" Peak Problem

Unsubstituted imidazoles (N-H) exist as a rapid equilibrium of tautomers. A "4-bromoimidazole" is effectively identical to "5-bromoimidazole" in solution until the Nitrogen is substituted.

Q: I cannot separate 4-bromo and 5-bromo isomers on silica.

  • Answer: You cannot separate them because they are interconverting on the column.

  • Protocol:

    • Protect First: Derivatize the Nitrogen (e.g., SEM-Cl, Boc, or Methylation).

    • Separate: Once the tautomer is "frozen" by the protecting group, the 1,4-isomer and 1,5-isomer will have distinct Rf values.

    • Diagnostic: Use 13C NMR .

      • C4-substituted: Large chemical shift difference between C4 and C5.[2]

      • C5-substituted: C4 and C5 shifts are often closer due to shielding effects of the N-substituent.

Workflow: Separation Strategy

Separation Mixture Mixture: 4(5)-Bromoimidazole (Tautomerizing) Protect Reaction: + SEM-Cl / NaH Mixture->Protect Freeze Tautomer Isomers Stable Isomers Formed: 1-SEM-4-Br AND 1-SEM-5-Br Protect->Isomers Column Silica Chromatography (Hexane/EtOAc) Isomers->Column Distinct Rf Values

Caption: Strategy for isolating regioisomers by freezing tautomeric equilibrium via N-protection.

Module 4: Safety & Handling

Critical Warning: Polyhalogenated imidazoles, particularly iodinated variants (e.g., 2,4,5-triiodoimidazole), share structural features with high-energy nitrogen-rich explosives. While the halo-variants are generally stable, they are precursors to azido-imidazoles which are primary explosives .

Safety FAQ:

Q: Is 2,4,5-triiodoimidazole explosive?

  • A: It is not classified as an explosive, but it is thermally unstable and toxic (H301). However, if you are reacting this with sodium azide (

    
    ), you are generating high-sensitivity explosives.
    
  • Handling:

    • Use plastic or Teflon-coated spatulas . Avoid metal-on-metal friction.

    • Store in amber vials under Argon at 2-8°C.

    • Treat all waste streams with thiosulfate to prevent accumulation of volatile iodine species.

References

  • Iddon, B., & Khan, N. (1987). Metal-halogen exchange reactions of polybromoimidazoles.[3] Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Technical Support. (2025). Technical Support Center: Synthesis of Halogenated Imidazoles.

  • Schnürch, M., et al. (2007). Halogen Dance Reactions Explained. Chemical Society Reviews.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,4,5-Triiodo-1H-imidazole.[4]

  • University of Leeds. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study.

Sources

Technical Support Center: Purification of Polar Imidazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Status: Active Ticket ID: IMID-PUR-001

Introduction: The Imidazole Paradox

Welcome. If you are reading this, you are likely staring at a streak on a TLC plate or a broad, tailing peak on your chromatogram.

Imidazole derivatives present a unique "perfect storm" for purification:

  • Amphoteric Nature: With a pKa of ~6.9 (conjugate acid) and ~14.5 (N-H acidity), they can act as both acid and base, leading to unpredictable ionization.

  • High Polarity: They hydrogen bond aggressively, often making them water-soluble and difficult to extract.

  • Metal Coordination: The N3 nitrogen is an excellent ligand for Palladium (Pd) and Copper (Cu), often carrying catalysts through standard workups.

This guide is not a textbook; it is a collection of field-proven protocols to resolve these specific failure modes.

Part 1: Flash Chromatography (Normal Phase)

The Issue: "My Compound is Streaking"

Diagnosis: Standard silica gel is acidic (surface silanols, Si-OH). Basic imidazoles hydrogen bond to these silanols, causing peak tailing (streaking) and irreversible adsorption.

Protocol 1.1: The "Ammoniated Methanol" System

Do not just add neat triethylamine (TEA) to the column; it is often insufficient for highly polar imidazoles. Instead, use a saturated ammonia modifier.

The Reagent:

  • Commercial: Buy 7N

    
     in Methanol.
    
  • In-House: Bubble anhydrous ammonia gas into cold methanol for 30 minutes.

The Mobile Phase: Instead of standard DCM:MeOH, use DCM : [MeOH w/


] .
  • Example: A 95:5 DCM:MeOH system becomes 95 parts DCM and 5 parts "7N

    
     in MeOH".
    

Why this works: The massive excess of ammonia competes for the acidic silanol sites, effectively "capping" the silica and allowing your imidazole to elute freely as a sharp band.

Protocol 1.2: The Alumina Switch

If silica fails even with modifiers, switch the stationary phase.[1]

  • Material: Basic Alumina (Activity Grade III).

  • Benefit: Alumina is less acidic than silica.[1]

  • Caveat: Alumina has lower surface area/capacity. You must lower your loading factor (sample:sorbent ratio) from 1:20 to 1:50 .

Part 2: Reversed-Phase & HILIC

The Issue: "It Elutes in the Void Volume"

Diagnosis: At standard HPLC pH (0.1% TFA, pH ~2), the imidazole is protonated (


). Charged species do not interact with hydrophobic C18 chains, causing them to elute immediately (void volume).
Decision Matrix: Choosing the Right Mode

PurificationLogic Start Start: Polar Imidazole Solubility Solubility Check Start->Solubility RP_High_pH RP-HPLC (High pH) Solubility->RP_High_pH Soluble in Water/MeOH HILIC HILIC Mode Solubility->HILIC Insoluble in Water, Soluble in ACN IonPair Ion-Pairing (TFA) RP_High_pH->IonPair Fails (Peak Broadening)

Figure 1: Decision matrix for selecting the chromatographic mode based on solubility and retention behavior.

Protocol 2.1: High pH Reversed-Phase (The "Neutralizer")

By raising the pH above the pKa (to pH ~9-10), you force the imidazole into its neutral, free-base form. Neutral molecules retain well on C18.

Buffer System:

  • Solvent A: 10mM Ammonium Bicarbonate (

    
    ) in Water (pH ~8.5) OR 0.1% Ammonium Hydroxide (
    
    
    
    ) in Water (pH ~10).
  • Solvent B: Acetonitrile (ACN).[2]

  • Column: You MUST use a "Hybrid" silica column (e.g., Waters XBridge, Phenomenex Gemini) designed for high pH stability. Standard silica dissolves at pH > 8.[3]

Protocol 2.2: HILIC (Hydrophilic Interaction Liquid Chromatography)

If the compound is too polar even for C18, use HILIC.[1] This is "reversed-reversed" phase: water is the strong solvent.

  • Stationary Phase: Bare Silica or Amide-bonded phase.

  • Mobile Phase: Start high organic (95% ACN / 5% Buffer) and gradient to lower organic (50% ACN).

  • Buffer: 10mM Ammonium Formate (pH 3). Note: HILIC requires a buffer to form the water layer on the silica surface.

Part 3: Workup & Extraction

The Issue: "I Can't Get It Out of the Water"

Diagnosis: Small imidazoles act like water. Standard EtOAc/Water extractions often leave 50%+ of the product in the aqueous layer.

Protocol 3.1: The "Salting Out" + n-Butanol System
  • Saturate: Add solid NaCl to the aqueous layer until no more dissolves. This increases the ionic strength, forcing organics out ("salting out").

  • pH Adjust: Adjust aqueous pH to ~10 (using NaOH or

    
    ) to ensure the imidazole is neutral.
    
  • Extract: Use n-Butanol or Chloroform:Isopropanol (3:1) .

    • Warning: n-Butanol has a high boiling point (117°C). You will need a strong rotovap or azeotrope with water/heptane to remove it.

Extraction Efficiency Table:

Solvent SystemPartition Coefficient (Est.)Recommended For
DCM LowLipophilic imidazoles only
EtOAc Very LowAvoid for polar imidazoles
CHCl3 : IPA (3:1) HighGeneral purpose "magic" mix
n-Butanol Very HighHighly water-soluble compounds

Part 4: Metal Scavenging

The Issue: "My Product is Brown/Grey (Pd Contamination)"

Diagnosis: Imidazoles are excellent ligands. They will strip Palladium from your catalyst and hold it tightly, resisting simple washes.

Protocol 4.1: Thiol-Silica Scavenging

Activated carbon is messy and often traps the product. Use functionalized silica.[4]

  • Dissolve: Dissolve crude (post-workup) in THF or MeOH.

  • Add Scavenger: Add SiliaMetS® Thiol or Diamine (approx. 3-4 eq relative to expected metal content).

  • Heat: Stir at 40°C for 4 hours.

  • Filter: Pass through a 0.45µm PTFE filter. The Pd remains bound to the silica beads.

Troubleshooting & FAQs

Q: My compound "oils out" during recrystallization. What now? A: This is common.[5] Imidazoles hold solvent tenaciously.

  • Re-dissolve in a small amount of MeOH.

  • Add a non-polar anti-solvent (Diethyl Ether or MTBE) dropwise until cloudy.

  • Scratch the glass with a spatula to induce nucleation.

  • Vapor Diffusion: Place the open vial of solution inside a larger jar containing pure diethyl ether and cap the large jar. Slow diffusion often yields crystals where direct precipitation yields oil.

Q: I used TFA in my Prep-HPLC, and now my product is a hygroscopic goo. A: You have isolated the Trifluoroacetate salt. It attracts water.

  • Fix: Dissolve in MeOH, pass through a PL-HCO3 MP SPE cartridge (StratoSpheres). This is a solid-phase free-basing resin. It swaps the

    
     anion for Carbonate, which decomposes to 
    
    
    
    , leaving the free base.

Q: Can I use Acetone in my flash column? A: Generally, no. Acetone absorbs UV at 254nm, blinding your detector. Use EtOAc/EtOH mixes if you need higher polarity without UV interference.

References

  • Teledyne ISCO. (2025). Flash Chromatography Guide: Purifying Basic Compounds. Retrieved from [Link]

  • Waters Corporation. (2025). XBridge Columns: High pH Stability for Basic Compounds. Retrieved from [Link]

  • Biotage. (2023).[6] How to Remove Palladium in Three Easy Steps. Retrieved from [Link]

Sources

Optimizing reaction conditions for the N-methylation of dibromoimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for 4,5-Dibromoimidazole Methylation Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

The N-methylation of 4,5-dibromoimidazole is a critical step in the synthesis of various pharmaceutical intermediates (e.g., purine analogs, kinase inhibitors). Unlike simple imidazole, the presence of two bromine atoms exerts a strong electron-withdrawing inductive effect (-I), significantly altering the physicochemical properties of the ring:

  • Increased Acidity: The N-H proton is significantly more acidic (

    
    
    
    
    
    9.0–10.0) compared to unsubstituted imidazole (
    
    
    14.5).[1] This allows the use of milder bases.
  • Decreased Nucleophilicity: The resulting imidazolide anion is less nucleophilic, requiring optimized solvent systems to enhance reaction kinetics.

  • Symmetry: 4,5-dibromoimidazole is symmetric; therefore, N1 and N3 alkylation yield the identical product, 1-methyl-4,5-dibromoimidazole .

Core Protocol: The "Golden Path"

This protocol represents the most robust, high-yielding method for laboratory to pilot-scale synthesis.

Standard Operating Procedure (SOP-8821-A)
ParameterSpecificationRationale
Substrate 4,5-Dibromoimidazole (1.0 eq)Starting material.
Solvent DMF (Dimethylformamide) [anhydrous]Polar aprotic solvent solvates cations (

), leaving the imidazolide anion "naked" and highly reactive.
Base Potassium Carbonate (

) (1.5 – 2.0 eq)
Sufficient basicity (

of


10.3) to deprotonate the acidic dibromo-scaffold without causing degradation.
Reagent Methyl Iodide (MeI) (1.1 – 1.2 eq)High reactivity for

displacement.
Temp/Time

to

/ 2–4 hours
Mild heat ensures complete conversion; excessive heat risks quaternization.

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 4,5-dibromoimidazole and anhydrous DMF (5 mL per gram of substrate).

  • Deprotonation: Add

    
     (powdered, anhydrous) in one portion. Stir at room temperature (RT) for 30 minutes. Note: The solution may change color (often yellow/orange) as the anion forms.
    
  • Alkylation: Cool to

    
     (ice bath). Add Methyl Iodide dropwise via syringe.
    
  • Reaction: Remove ice bath and stir at RT. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.

  • Workup (Precipitation Method): Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product, 1-methyl-4,5-dibromoimidazole, is lipophilic and will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with water to remove DMF/inorganic salts, and dry under vacuum.

Visualization: Mechanism & Workflow

The following diagram illustrates the reaction mechanism and the critical decision points during the process.

MethylationWorkflow Substrate 4,5-Dibromoimidazole (Substrate) Base Base (K2CO3) Deprotonation Substrate->Base pKa ~10 Anion Imidazolide Anion (Nucleophile) Base->Anion -H+ Transition SN2 Transition State Anion->Transition + MeI MeI Methyl Iodide (Electrophile) MeI->Transition Product 1-Methyl-4,5- dibromoimidazole Transition->Product Major Path Quat Side Product: Imidazolium Salt Product->Quat Excess MeI + Heat

Caption: Mechanistic pathway showing deprotonation followed by SN2 attack. Red dashed line indicates potential over-methylation risk.

Optimization Matrix

Use this table to adjust conditions based on your specific constraints (e.g., safety regulations, cost, scale).

VariableOption A (Recommended)Option B (Scale-Up/Cost)Option C (Difficult Substrates)
Base ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

: Cheap, mild, easy to handle. Ideal for dibromo-derivatives.
NaOH : Cheaper, but generates water. Requires phase transfer catalyst (PTC) or removal of water.NaH : Strong base (

35). Fast, but dangerous (H2 gas). Only use if

fails.
Solvent DMF : Excellent solubility, fast kinetics. Hard to remove by rotovap (high BP).Acetone : Easy to remove, but slower kinetics (lower boiling point limits temp).THF : Good for NaH method. Poor solubility for

.
Reagent Methyl Iodide (MeI) : Fast, liquid. Toxic/Volatile.[2][3][4][5]Dimethyl Sulfate (DMS) : Cheaper, high BP.[6] Very toxic. Hard to quench.Methyl Tosylate : Solid/non-volatile options available. Slower reaction.

Troubleshooting Guide (FAQ)

Issue 1: Low Conversion / Stalled Reaction

Q: My reaction stalls at 60% conversion even after 12 hours. What is wrong?

  • Root Cause: The reaction environment likely contains water .

    • Explanation: Water solvates the carbonate anion (

      
      ), drastically reducing its basicity. Furthermore, hydroxide generated from trace water can compete with the imidazole for the methylating agent (hydrolysis of MeI).
      
  • Solution:

    • Ensure DMF is anhydrous (stored over molecular sieves).

    • Flame-dry glassware.

    • Increase base equivalents to 2.5 eq to act as a desiccant.

    • Add a catalytic amount of Cesium Carbonate (

      
      ) . The "Cesium Effect" increases solubility and nucleophilicity in DMF.
      
Issue 2: "Gummy" Product / Solubility Issues

Q: Upon pouring into water, I get a sticky gum instead of a filterable solid.

  • Root Cause: The product includes trapped DMF or impurities (oligomers).

  • Solution:

    • Trituration: Decant the water, add a small amount of cold Ethanol or Methanol, and sonicate. This often induces crystallization.

    • Extraction: If solid fails to form, extract the aqueous/gum mixture with Ethyl Acetate (

      
      ). Wash the organic layer with brine (
      
      
      
      ) to remove DMF. Dry over
      
      
      and evaporate.
Issue 3: Over-Methylation (Quaternization)

Q: I see a new spot on TLC that doesn't move (baseline).

  • Root Cause: Formation of 1,3-dimethyl-4,5-dibromoimidazolium iodide (quaternary salt).

    • Explanation: The product (1-methyl-4,5-dibromoimidazole) is still nucleophilic. If excess MeI is present and heat is applied, a second methylation occurs.

  • Solution:

    • Strictly control MeI stoichiometry (1.05 – 1.1 eq).

    • Do not heat above

      
      .
      
    • If the salt forms, it can often be washed away with water during workup (it is highly water-soluble, unlike the desired product).

Safety & Scale-Up Considerations

Methyl Iodide vs. Dimethyl Sulfate

For large-scale applications (>100g), the choice of methylating agent is driven by safety engineering.

FeatureMethyl Iodide (MeI)Dimethyl Sulfate (DMS)
Volatility High (BP

). Fume hood essential.
Low (BP

). Lower inhalation risk at RT.
Toxicity Neurotoxic, suspected carcinogen.[3]Highly toxic, carcinogenic, corrosive.[5][6]
Quenching Reacts with aqueous ammonia or dilute NaOH.Difficult. Requires conc. ammonia or strong NaOH and time.
Recommendation Preferred for Lab/Pilot (<1kg).Preferred for Manufacturing (>10kg) due to cost and lower vapor pressure.

Critical Safety Note: When using MeI, always use a silver-impregnated charcoal trap or a scrubber containing amine solution to prevent release into the environment.

References

  • Source: BenchChem Protocols.
  • Acidity of Imidazoles

    • Source: Organic Chemistry Data (Bordwell pKa Table). "pKa Values in DMSO."
    • URL:[Link]

  • Regioselective N-Methylation

    • Source: Van Den Berge, E., et al. "Development of a regioselective N-methylation of (benz)imidazoles."[7] J. Org.[8][9] Chem. (2013).[3][7][10]

    • URL:[Link]

  • Safety of Methylating Agents: Source: Calibre Chemicals. "Safety and Handling of Methyl Iodide."

Sources

Technical Support Center: Optimizing Grignard Reactions on Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IMG-GRIG-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Improving Yield and Reproducibility of Imidazolyl-Grignard Reagents[1]

Executive Summary & Scope

Researchers frequently encounter low yields when attempting to generate or react Grignard reagents on the imidazole scaffold. This failure usually stems from three distinct chemical antagonisms:

  • N-H Acidity: The pyrrole-like nitrogen proton (

    
    ) quenches Grignard reagents immediately.
    
  • N-3 Coordination: The pyridine-like nitrogen lone pair coordinates strongly to Magnesium, forming insoluble aggregates that passivate the reagent.

  • Thermal Instability: Imidazolyl-magnesium species are prone to ring-opening or scrambling at ambient temperatures.

This guide provides a validated protocol using Turbo Grignard (


)  technology to overcome these barriers, shifting from traditional generation methods to highly efficient Magnesium-Halogen exchange.

Core Protocol: The "Turbo" Exchange Method

Standard Mg turnings are rarely effective for imidazoles due to surface passivation. The industry standard for high-yield synthesis is Magnesium-Halogen exchange using Knochel’s Turbo Grignard.

Reagents & Setup
  • Substrate: N-protected iodo- or bromo-imidazole.

  • Reagent:

    
     (1.3 M in THF). The LiCl is critical ; it breaks oligomeric aggregates, increasing solubility and reactivity.
    
  • Solvent: Anhydrous THF (Water < 50 ppm).

  • Atmosphere: Argon or Nitrogen (positive pressure).

Step-by-Step Workflow
StepActionTechnical Rationale
1 Dry & Purge Flame-dry a Schlenk flask under vacuum; backfill with Argon 3x. Moisture is the #1 yield killer.
2 Solvation Dissolve the N-protected halo-imidazole in THF (0.5 M concentration). Cool to -20°C .
3 Exchange Add

(1.1 equiv) dropwise over 5 minutes.
4 Incubation Stir at -20°C for 30–60 mins. Do not warm to RT yet.
5 Validation Aliquot 0.1 mL into MeOH (quench) and check LCMS. Success = Disappearance of Halo-SM and appearance of reduced imidazole (H-sub).
6 Electrophile Add the electrophile (aldehyde, ketone, etc.) at -20°C.
7 Warm Up Allow to warm slowly to RT over 2 hours to drive conversion.

Critical Pre-requisite: N-Protection Strategy

You cannot perform this reaction on a free N-H imidazole.

Selecting the Right Group
Protecting GroupStability vs. GrignardRemoval ConditionRecommendation
SEM (2-(Trimethylsilyl)ethoxymethyl)High TBAF or AcidGold Standard. Withstands the exchange perfectly; directs lithiation/magnesiation well.
Trityl (Triphenylmethyl)Moderate Mild AcidGood for steric bulk, but can be cleaved by strong Lewis Acids.
Boc (tert-Butyloxycarbonyl)Low AcidAvoid. Grignards often attack the Boc carbonyl (nucleophilic attack), leading to complex mixtures.
Methyl/Benzyl High Difficult (H2/Pd)Use only if you intend the alkyl group to remain in the final drug substance.

Mechanism & Visualization

The following diagram illustrates why the addition of Lithium Chloride (LiCl) is the "secret ingredient" for high yields, preventing the formation of unreactive polymeric bricks.

G cluster_0 Standard Grignard (Low Yield) cluster_1 Turbo Grignard (High Yield) Agg Polymeric Aggregates (R-Mg-X)n Prec Precipitation (Passivation) Agg->Prec N-Coordination Turbo iPrMgCl • LiCl Complex Monomeric Complex [iPr-Mg-Cl • LiCl] Turbo->Complex LiCl breaks aggregates Exchange Mg-Halogen Exchange (Fast & Soluble) Complex->Exchange + Halo-Imidazole Product Imidazolyl-Mg-Cl (Active Reagent) Exchange->Product - iPr-Hal

Caption: Figure 1. The "Turbo" effect: LiCl breaks up magnesium aggregates, maintaining solubility and allowing the exchange reaction to proceed at lower temperatures.

Troubleshooting FAQ (Help Desk)

Q1: The reaction mixture turned into a solid "brick" upon adding the Grignard. What happened?

  • Diagnosis: This is the "Coordination Crash." The imidazole nitrogen lone pair coordinated to the Magnesium, forming an insoluble polymer.

  • Fix:

    • Ensure you are using

      
       , not standard 
      
      
      
      . The LiCl interferes with this coordination.
    • Dilute the reaction. Increase solvent volume to 0.2 M or 0.3 M.

Q2: I see starting material (halo-imidazole) remaining after 2 hours. Should I heat it up?

  • Diagnosis: Incomplete exchange.

  • Fix: Do NOT heat above 0°C initially, as the Grignard will decompose.

    • Check your water content. If the THF is "wet" (>100 ppm), the reagent is quenched before it can exchange.

    • If the imidazole is electron-rich (e.g., has alkyl groups), the exchange is slower. Allow to stir at 0°C (instead of -20°C) for longer, or switch from Bromide to Iodide substrate (weaker C-X bond).

Q3: I am getting the wrong regioisomer (substitution at C5 instead of C2, or vice versa).

  • Diagnosis: Migration or "Halogen Dance."

  • Fix:

    • C2 Position: Naturally the most acidic. If you want C2, use direct deprotonation (using TMPMgCl·LiCl) rather than exchange.

    • C4/C5 Position: Use the Exchange method on a 4-iodo or 5-iodo precursor. The Mg stays where the Iodine was, provided you keep the temperature low (<-20°C). If you warm it up, the Mg may migrate to the thermodynamically more stable C2 position.

Q4: My yield is low because of "Wurtz Coupling" (homocoupling of two imidazoles).

  • Diagnosis: The generated Grignard reacted with the unreacted Halo-imidazole.

  • Fix: This happens if the exchange is too slow or temperature is too high. Ensure the addition of Turbo Grignard is rapid enough to consume the starting material quickly, and keep T < -15°C.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition.

  • Kopp, F., Wunderlich, S., & Knochel, P. (2007). Functionalization via I-Mg Exchange of unprotected imidazoles. Chemical Communications.[2]

  • Barl, N. M., et al. (2013). The Halogen/Magnesium-Exchange Using iPrMgCl[2][3][4]·LiCl and Related Exchange Reagents.[2][4] Scientia Pharmaceutica.

  • BenchChem Technical Guides. (2025). The Trityl Protecting Group for Imidazole: A Technical Guide.

Sources

Technical Support Center: Scale-Up Synthesis of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Process Overview & Route Selection[1]

The synthesis of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol is a critical step in generating functionalized imidazole building blocks for pharmaceutical applications. While various routes exist, the direct electrophilic bromination of (1-methyl-1H-imidazol-2-yl)methanol is the most viable for scale-up. This route avoids the need for hazardous lithiation steps (using n-BuLi) and minimizes step count compared to formylation of pre-brominated imidazoles.

The "Golden Route": Electrophilic Bromination

The reaction utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile or DMF). This method offers superior regioselectivity and safer handling characteristics compared to elemental bromine (


) for this specific substrate, primarily to mitigate the risk of oxidizing the sensitive hydroxymethyl group to the corresponding aldehyde [1, 2].

Reaction Scheme:



Key Process Parameters (KPPs)
ParameterSpecificationRationale
Stoichiometry 2.1 – 2.2 eq NBSEnsures complete conversion to the dibromo species; prevents monobromo impurities.
Temperature 0°C (addition)

25°C
Controls exotherm; prevents oxidation of the alcohol to aldehyde (CAS 79326-92-4).
Solvent Acetonitrile (MeCN)Solubilizes NBS and the substrate; allows for easy workup via solvent exchange or precipitation.
Quench Na

SO

(aq)
Neutralizes residual active bromine species to prevent downstream side reactions.

Experimental Protocol (Scale-Up Ready)

Scale: 100 g Input Hazards: NBS is an irritant and potential sensitizer. The reaction is exothermic.

  • Preparation: Charge a 2 L reactor with (1-methyl-1H-imidazol-2-yl)methanol (100 g, 0.79 mol) and Acetonitrile (800 mL, 8 vol).

  • Cooling: Cool the solution to 0–5°C using a jacketed chiller.

  • Addition: Dissolve NBS (310 g, 1.74 mol, 2.2 eq) in Acetonitrile (600 mL) (or add solid NBS in portions) over 60–90 minutes .

    • Critical: Maintain internal temperature

      
       to minimize oxidation byproducts.
      
  • Reaction: Allow the mixture to warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC/TLC.

    • Target:

      
       Monobromo intermediate.
      
  • Quench: Cool to 10°C. Slowly add 10% aqueous Na

    
    SO
    
    
    
    (300 mL). Stir for 30 minutes.
  • Workup:

    • Concentrate the mixture under reduced pressure to remove Acetonitrile.

    • Dilute the residue with Ethyl Acetate (1 L) and Water (500 mL).

    • Separate phases. Wash the organic layer with Brine (2

      
       300 mL).
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Recrystallize from Ethyl Acetate/Heptane or Isopropanol if purity is

    
    .
    

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by process chemists during scale-up.

Issue 1: High Levels of Aldehyde Impurity

User Question: "My final product has a yellow tint, and NMR shows a signal at ~9.5 ppm. The mass spec shows a peak at [M-2].[1] What happened?"

Technical Diagnosis: You have oxidized the hydroxymethyl group to 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde (CAS 79326-92-4). This occurs when the reaction temperature is too high or if free radical initiators (light) are present, as NBS can act as an oxidant [3].

Corrective Actions:

  • Temperature Control: Ensure the NBS addition is strictly controlled at

    
    . Do not exceed 
    
    
    
    during the hold phase.
  • Light Protection: Wrap the reactor in foil. UV light promotes radical pathways that favor oxidation over electrophilic substitution.

  • Reagent Quality: Check your NBS. Old, yellow NBS often contains free

    
    , which is a stronger oxidant than pure NBS. Recrystallize NBS from water if necessary.
    
Issue 2: Incomplete Conversion (Monobromo Species)

User Question: "After 6 hours, I still see ~15% of the mono-bromo intermediate. Should I add more NBS?"

Technical Diagnosis: The first bromination (likely at C5) is faster than the second (C4) due to steric crowding and the electron-withdrawing effect of the first bromine atom.

Corrective Actions:

  • Stoichiometry Check: Ensure you used at least 2.1 equivalents of NBS. The succinimide byproduct does not interfere, but consumption of NBS by trace water or impurities can lower the effective equivalents.

  • Time/Temp: You can safely warm the reaction to 30–35°C for 1 hour to push the second bromination. Do not exceed 40°C to avoid oxidation.

  • Solvent: If using DMF, conversion is usually faster than in MeCN. If stuck in MeCN, add a catalyst (0.1 eq. H

    
    SO
    
    
    
    ) cautiously, though this is rarely needed.
Issue 3: Product "Oiling Out" During Crystallization

User Question: "During the workup, the product formed a sticky oil instead of a solid precipitate."

Technical Diagnosis: This is common with imidazole alcohols. The oil likely contains trapped solvent or succinimide impurities that lower the melting point.

Corrective Actions:

  • Succinimide Removal: Ensure the aqueous wash during workup was thorough. Succinimide is water-soluble.

  • Seeding: Dissolve the oil in a minimum amount of hot Ethyl Acetate, cool to RT, and add a seed crystal. Then slowly add Heptane (antisolvent).

  • Drying: The oil might be a hydrate. Azeotropic drying with Toluene can help induce solidification.

Visualizations & Logic Flows

Figure 1: Reaction Workflow & Decision Tree

This diagram outlines the critical decision points during the reaction monitoring phase.

G Start Start: (1-methyl-1H-imidazol-2-yl)methanol AddNBS Add NBS (2.2 eq) in MeCN @ 0°C Start->AddNBS Monitor Monitor Reaction (HPLC/TLC) @ 4h AddNBS->Monitor Check1 Is Mono-Bromo > 2%? Monitor->Check1 Check2 Is Aldehyde > 1%? Check1->Check2 No Action_Heat Action: Heat to 30°C for 1h Add 0.1 eq NBS Check1->Action_Heat Yes Action_Quench Action: Quench immediately Recrystallize to purge Aldehyde Check2->Action_Quench Yes Success Proceed to Workup (Na2SO3 Quench) Check2->Success No Action_Heat->Monitor

Caption: Process control logic for the bromination of (1-methyl-1H-imidazol-2-yl)methanol, highlighting interventions for common impurities.

Figure 2: Impurity Profile & Origin

Understanding where impurities come from is key to prevention.

Impurities Reactant Starting Material (Alcohol) Target Target: Dibromo Alcohol (CAS 881997-90-6) Reactant->Target 2.2 eq NBS, 25°C Impurity_Mono Impurity A: Mono-bromo (Incomplete Rxn) Reactant->Impurity_Mono < 2.0 eq NBS, Low Temp NBS NBS Reagent Impurity_Ald Impurity B: Aldehyde (Oxidation) Target->Impurity_Ald High Temp (>40°C), Light, O2 Impurity_Tri Impurity C: Tribromo (Over-bromination/N-demethylation) Target->Impurity_Tri Large Excess NBS, Harsh Conditions

Caption: Pathway analysis of potential impurities relative to reaction conditions.

Safety & Engineering Controls

HazardEngineering ControlPPE Requirement
Thermal Runaway Jacketed reactor with active cooling capacity. Dosing pump for NBS solution (if solubilized) or screw feeder for solids.Standard Lab PPE + Face Shield.
Sensitization NBS and brominated imidazoles are potent skin sensitizers. Use closed handling systems or powder containment hoods.Double Nitrile Gloves, Tyvek Sleeves.
Off-Gassing Although NBS produces less HBr than liquid

, trace HBr and

vapors are possible.
Scrubber connected to reactor vent (NaOH solution).

References

  • PubChem. (n.d.). 4,5-dibromo-1-methylimidazole-2-carbaldehyde.[2][3][4] Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: Crystallization of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the complex thermodynamic and kinetic challenges associated with the crystallization of imidazole derivatives.

Imidazoles present unique crystallographic challenges due to their amphoteric nature (pKa ~7), strong propensity for intermolecular hydrogen bonding, and highly concentration-dependent self-association in solution. This guide addresses the root causes of common failures and provides field-proven, self-validating protocols to ensure high-yield, high-purity crystalline products.

Troubleshooting Oiling Out (Liquid-Liquid Phase Separation)

Q: My imidazole derivative consistently forms a viscous oil or gel at the bottom of the flask instead of crystallizing upon cooling. Why does this happen, and how can I force it into a solid state?

The Science (Causality): This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." Imidazole molecules possess both a hydrogen-bond donor (pyrrole-like nitrogen) and an acceptor (pyridine-like nitrogen). In highly concentrated solutions, imidazoles undergo strong self-association, forming hydrogen-bonded stacks or chains 1. When the solution is cooled rapidly, the solute-solute interactions outcompete solute-solvent interactions before the critical supersaturation required for crystal nucleation is reached. The system crosses the spinodal curve, demixing into a solute-rich liquid phase (the oil) and a solute-lean continuous phase 2. Impurities readily partition into this oil, ruining product purity.

Self-Validating Protocol: Seeded Cooling Crystallization To bypass LLPS, you must prevent the system from crossing the spinodal boundary by forcing nucleation within the metastable zone (between the solubility curve and the binodal curve) 3.

  • Determine the Metastable Zone Width (MSZW): Heat the mixture until a homogeneous solution is formed. Cool slowly (0.1 °C/min) and record the temperature at which cloudiness (the binodal point) appears.

  • Re-dissolution: Reheat the solution to 5 °C above the dissolution temperature to ensure complete destruction of solute clusters.

  • Controlled Cooling & Seeding: Cool the solution to a temperature exactly halfway into the MSZW (before the cloud point).

  • Isothermal Hold: Introduce 1-2 wt% of pure crystalline imidazole seeds. Hold the temperature isothermally for 1-2 hours. Validation: You should observe the seeds growing under a microscope or via focused beam reflectance measurement (FBRM) without the formation of liquid droplets.

  • Slow De-supersaturation: Resume cooling at a highly controlled rate of 0.1 to 0.2 °C/min until the final isolation temperature is reached 4.

LLPS_Workflow Start Homogeneous Solution (High Temp) Cooling Controlled Cooling (0.1 - 0.2 °C/min) Start->Cooling Binodal Cross Binodal Curve (Metastable Zone) Cooling->Binodal Decision Seeding Strategy? Binodal->Decision Seed Introduce Seeds (Isothermal Hold) Decision->Seed Yes NoSeed Continue Cooling (Unseeded) Decision->NoSeed No Crystal Pure Crystalline Imidazole Derivative Seed->Crystal Nucleation & Growth Spinodal Cross Spinodal Curve NoSeed->Spinodal LLPS Oiling Out (LLPS) Impurity Entrapment Spinodal->LLPS LLPS->Crystal Extended Aging (Low Yield/Purity)

Workflow for bypassing Liquid-Liquid Phase Separation (LLPS) via controlled seeding.

Polymorphism and Unwanted Hydrate Formation

Q: My scale-up batch yielded a different polymorph than my discovery batch, and Karl Fischer titration shows water entrapment. How do I control the polymorphic outcome?

The Science (Causality): Imidazole derivatives are notorious for their rich polymorphic landscapes 5. Because the imidazole ring can act as a hydrogen bond bridge, trace amounts of water in your solvent can aggressively direct the crystallization toward a hydrate pseudopolymorph 6. Furthermore, rapid cooling often yields a kinetically favored, metastable conformational polymorph, which may slowly convert to the thermodynamically stable form over time, causing batch-to-batch inconsistency 7.

Self-Validating Protocol: Solvent-Mediated Polymorphic Transformation (SMPT) If you have isolated a metastable polymorph or a mixture, you can drive the system to the stable form using SMPT.

  • Solvent Selection: Choose a solvent where the imidazole derivative has moderate solubility (e.g., ethanol or an ethanol/heptane mixture). Ensure the solvent is strictly anhydrous if avoiding hydrates.

  • Slurry Creation: Suspend the mixed-polymorph powder in the solvent to create a dense slurry (do not fully dissolve).

  • Thermodynamic Seeding: Add 5 wt% of the desired thermodynamically stable polymorph (Form II).

  • Thermal Cycling: Agitate the slurry at a constant temperature (e.g., 40 °C) for 24–48 hours. The metastable form, having higher solubility, will continuously dissolve, while the stable form will crystallize out of the supersaturated solution.

  • Validation: Pull a sample, filter, and analyze via Powder X-Ray Diffraction (PXRD) or Raman spectroscopy to confirm 100% conversion before isolating the bulk batch.

Polymorphism Sol Imidazole in Solution (Amphoteric, pKa ~7) Fast Fast Cooling / High Supersaturation Sol->Fast Slow Slow Cooling / Low Supersaturation Sol->Slow Water Presence of Moisture (H-bond bridging) Sol->Water Form1 Metastable Polymorph (Kinetic Product) Fast->Form1 Form2 Stable Polymorph (Thermodynamic Product) Slow->Form2 Hydrate Imidazole Hydrate (Unwanted Pseudopolymorph) Water->Hydrate SMPT Solvent-Mediated Polymorphic Transformation Form1->SMPT Dissolution Hydrate->Form2 Dehydration (Heat/Vacuum) SMPT->Form2 Recrystallization

Thermodynamic and kinetic pathways governing imidazole polymorphism and hydrate formation.

Optimizing Yield via pH-Shift Crystallization

Q: I am performing a reactive crystallization of an imidazole derivative from an aqueous/organic mixture, but my yields are unacceptably low (<50%). How can I improve recovery?

The Science (Causality): Because imidazole is a weak base, its solubility is exponentially dependent on the pH of the crystallization medium 8. At a pH below its pKa (typically < 6.0), the imidazole nitrogen becomes protonated, forming a highly water-soluble imidazolium salt 1. If your reaction workup leaves the solution even slightly acidic, a massive portion of your product will remain dissolved in the mother liquor.

Self-Validating Protocol: pH-Shift Crystallization

  • Initial State: Ensure the imidazole derivative is fully dissolved in the aqueous/organic mixture at a slightly acidic pH (e.g., pH 4.0 - 5.0).

  • Titration: Slowly add a mild base (e.g., 1M NaOH or saturated NaHCO3) dropwise under vigorous stirring.

  • Nucleation Point: Monitor the pH continuously. As the pH approaches 7.0–8.0, the imidazole is neutralized to its free-base form, drastically reducing its solubility and inducing nucleation.

  • Aging: Once the target pH (usually ~7.5 - 8.5) is reached, age the suspension for 2 hours to allow for Ostwald ripening, which increases crystal size and rejects entrapped impurities.

Quantitative Data Summary: Impact of Process Parameters on Imidazole Crystallization

The following table synthesizes quantitative benchmarks for optimizing imidazole crystallization based on empirical thermodynamic data 4, 1:

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Consequence of Optimization
Cooling Rate > 1.0 °C/min0.1 - 0.2 °C/min Prevents crossing the spinodal curve; avoids oiling out and yields >80% recovery.
Aqueous pH pH < 5.0pH 7.5 - 8.5 Ensures the imidazole is in its neutral free-base form, minimizing solubility and maximizing yield.
Seeding Load 0% (Unseeded)1.0 - 5.0 wt% Provides immediate surface area for growth, bypassing the high energy barrier for primary nucleation.
Solvent Moisture > 0.5% v/v< 0.05% v/v Prevents water molecules from bridging imidazole nitrogens, eliminating unwanted hydrate formation.
References
  • Self-association of organic solutes in solution: a NEXAFS study of aqueous imidazole. Royal Society of Chemistry.[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI.[Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[Link]

  • The migration of imidazolidine between liquid and solid phases during the crystallization of imidacloprid. ResearchGate.[Link]

  • Rich polymorphic landscape of binary systems of meloxicam with imidazole and pyrazole. IUCr Journals.[Link]

  • Understanding polymorphic control using imidazolium-based ionic liquid mixtures as crystallization directing agents. ResearchGate.[Link]

  • Discovery of a new polymorph of clotrimazole through melt crystallization: Understanding nucleation and growth kinetics. AIP Publishing.[Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. National Institutes of Health (NIH).[Link]

  • Self-association of organic solutes in solution: a NEXAFS study of aqueous imidazole. Royal Society of Chemistry.[Link]

Sources

Technical Support Center: Chromatographic Separation of Imidazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The separation of imidazole isomers (e.g., 2-methylimidazole, 4-methylimidazole, and 1-methylimidazole) is a notorious bottleneck in analytical chemistry. Due to their high polarity, basicity, and structural similarities, these compounds often defy standard reversed-phase liquid chromatography (RPLC) methods.

This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting protocols, mechanistic explanations, and validated methodologies to ensure robust, reproducible separations.

Diagnostic Workflow: Imidazole Separation

G step1 Poor Separation of Imidazole Isomers step2 Is retention factor (k') < 2? step1->step2 step3 Switch to HILIC or PBr Stationary Phase step2->step3 Yes (Elutes in Void) step4 Is peak tailing observed? step2->step4 No (Retained) step3->step4 step5 Increase Buffer Conc. (>10mM) & Adjust pH step4->step5 Yes (Asymmetry > 1.5) step6 Is resolution (Rs) < 1.5? step4->step6 No (Symmetrical) step5->step6 step7 Optimize Gradient Slope & Temperature step6->step7 Yes (Co-elution) step8 Optimized Separation Achieved step6->step8 No (Baseline Resolved) step7->step8

Troubleshooting workflow for chromatographic separation of imidazole isomers.

Frequently Asked Questions (FAQs): Mechanisms & Troubleshooting

Q: Why do methylimidazole isomers co-elute in the void volume on standard C18 columns?

A: The root cause is thermodynamic. Imidazoles are highly polar, hydrophilic molecules with low partition coefficients (log P). Standard RPLC relies on hydrophobic interactions between the analyte and the C18 alkyl chains. Because imidazoles lack sufficient hydrophobicity, they do not partition into the stationary phase and consequently elute near the void volume (


)[1]. To achieve retention, you must shift the separation mechanism to Hydrophilic Interaction Chromatography (HILIC) or utilize stationary phases that exploit alternative intermolecular forces, such as dispersion interactions[2].
Q: How does HILIC resolve 2-methylimidazole (2-MEI) and 4-methylimidazole (4-MEI)?

A: HILIC operates via an orthogonal retention mechanism. It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a highly organic mobile phase (typically >70% acetonitrile). The mechanism relies on the partitioning of the polar imidazole isomers into a water-enriched liquid layer immobilized on the stationary phase surface. Because 2-MEI and 4-MEI possess slight differences in their dipole moments and hydrogen-bonding capacities, they partition differently into this aqueous layer, allowing for baseline resolution. Columns like the Agilent InfinityLab Poroshell 120 HILIC-OH5 have been validated to separate these isomers at trace levels (below 1 ppb)[1].

Q: What causes severe peak tailing for imidazoles, and how can I fix it?

A: Peak tailing in imidazole analysis is almost exclusively caused by secondary electrostatic interactions. Imidazoles are basic compounds. On silica-based columns, unreacted (residual) silanol groups become ionized (SiO⁻) at mid-to-high pH levels, acting as weak cation exchangers that strongly interact with the protonated nitrogen of the imidazole ring. Solution: Ensure your mobile phase buffer concentration is sufficient (e.g., 10 mM ammonium acetate) to mask these silanol sites. Additionally, strictly control the pH to be at least 2 units away from the analyte's pKa to prevent partial ionization states[1][3].

Q: Can I separate these isomers under reversed-phase conditions without using HILIC?

A: Yes, but standard C18 will not suffice. You must use specialized stationary phases engineered for polar retention. For example, pentabromobenzyl (PBr) columns (e.g., COSMOSIL PBr) can separate hydrophilic compounds under reversed-phase conditions by leveraging London dispersion forces. The highly polarizable bromine atoms on the stationary phase induce temporary dipoles, providing strong retention and baseline separation for 1-methylimidazole, 2-methylimidazole, and 4-methylimidazole using simple methanol/phosphate buffer mobile phases[2][4].

Standard Operating Protocol: HILIC Method for Methylimidazole Isomers

The following protocol details a self-validating HILIC workflow designed to eliminate matrix interference and ensure robust retention of 2-MEI and 4-MEI[3].

Phase 1: System & Column Preparation

  • Column Selection: Install a high-performance HILIC column (e.g., 2.7 μm solid-core HILIC or OH5 phase).

  • System Purge: Ensure the LC system is completely free of reversed-phase ion-pairing agents (like Trifluoroacetic acid), which irreversibly alter HILIC stationary phases.

Phase 2: Mobile Phase Formulation

  • Buffer (Mobile Phase A): Prepare 10 mM ammonium acetate in LC-MS grade water. Adjust the pH to 4.5 using LC-MS grade acetic acid. Causality: This pH ensures the imidazoles are fully protonated, while the 10 mM concentration provides enough ionic strength to suppress silanol interactions.

  • Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Phase 3: Chromatographic Method

  • Initial Conditions: Set the pump to 90% B / 10% A. (Remember: In HILIC, water is the strong eluting solvent).

  • Flow Rate & Temperature: 0.4 mL/min at 30°C.

  • Sample Diluent: Dilute all standards and samples in a minimum of 75% acetonitrile. Critical Step: Injecting highly aqueous samples into a HILIC system will disrupt the immobilized water layer, causing peak splitting and retention time collapse.

  • Gradient Wash: After the analytes elute (typically < 8.5 minutes), program a gradient step dropping to 50% B for 2 minutes to flush out highly retained matrix components.

  • Re-equilibration: Return to 90% B and equilibrate for at least 10 column volumes before the next injection to re-establish the water layer[3].

Quantitative Data: Column Chemistry Comparison

The table below summarizes the optimal stationary phases for imidazole isomer separation, allowing for rapid method selection based on your laboratory's capabilities and sample matrix.

Column ChemistryRetention MechanismMobile Phase CompatibilityWater Sensitivity (Sample)Ideal Application
Standard C18 Hydrophobic PartitioningAqueous/Organic (RPLC)LowNot recommended (Elutes in void)
HILIC (OH5 / Amide) Hydrophilic Partitioning / H-BondingHigh Organic (>70% ACN)High (Requires organic diluent)Trace LC-MS/MS analysis of 2-MEI/4-MEI[1][3]
Pentabromobenzyl (PBr) London Dispersion ForcesAqueous/Organic (RPLC)Low (Aqueous samples OK)Robust UV analysis; alternative to HILIC[2][4]
Mixed-Mode (C18/IEX) Hydrophobic + ElectrostaticBuffered Aqueous/OrganicLowComplex matrices requiring orthogonal selectivity

References

  • Agilent Technologies. "Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column." Agilent.com.[Link]

  • Waters Corporation. "Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection." Waters.com.[Link]

  • Nacalai Tesque, Inc. "COSMOSIL PBr - HPLC." HPLC.eu.[Link]

  • Nacalai Tesque, Inc. "COSMOSIL PBr|Products." Nacalai.com.[Link]

Sources

Addressing low yields in the reduction of imidazol-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Addressing low yields in the reduction of imidazol-2-carbaldehydes to (1H-imidazol-2-yl)methanols. Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division. Status: Open.

Executive Summary & Diagnostics

The reduction of imidazol-2-carbaldehyde to its corresponding alcohol is deceptively simple. While standard protocols (NaBH₄/MeOH) appear straightforward, they frequently result in yields <40%. This is rarely due to reaction failure but rather isolation failure or electronic deactivation .

Use the following diagnostic tree to identify your specific failure mode before proceeding to the protocols.

Troubleshooting Start START: Low Yield Observed TLC Analyze Crude Reaction Mixture (TLC/LCMS) Start->TLC SM_Present Starting Material (Aldehyde) Persists TLC->SM_Present Incomplete Conversion No_SM Conversion Complete (Product visible in crude) TLC->No_SM Full Conversion Check_pH Check Reaction pH SM_Present->Check_pH Cause_Elec CAUSE: Electronic Deactivation (Imidazolate formation) Check_pH->Cause_Elec Basic Conditions Sol_Luche SOLUTION: Luche Reduction (Protocol B) Cause_Elec->Sol_Luche Workup Perform Standard Extraction (EtOAc/Water) No_SM->Workup Mass_Loss Mass Recovery Low (<30%) Workup->Mass_Loss Cause_Sol CAUSE: Water Solubility (Amphoteric trapping) Mass_Loss->Cause_Sol Sol_Butanol SOLUTION: Salting Out / n-BuOH (Protocol A) Cause_Sol->Sol_Butanol

Figure 1: Diagnostic logic for identifying the root cause of yield loss in imidazole reductions.

Technical Analysis & Solutions

Issue A: The "Missing Mass" (Solubility Trap)

The Problem: The reaction reaches 100% conversion, but after aqueous workup, you recover almost nothing. The Science: Imidazole is amphoteric (pKa ~14.4 for N-H, ~7.0 for imidazolium). The product, (1H-imidazol-2-yl)methanol, is highly polar and forms extensive hydrogen bond networks with water. In a standard EtOAc/Water extraction, the partition coefficient (


) heavily favors the aqueous phase.
The Fix:  You must modify the ionic strength of the aqueous phase or use a more polar organic solvent for extraction.
Protocol A: High-Recovery Isolation

For use when LCMS confirms product formation but extraction fails.

  • Quench: Quench the reaction (NaBH₄ in MeOH) with a minimal amount of saturated NH₄Cl (just enough to kill excess hydride).

  • Evaporation (Critical): Do not extract yet. Remove the reaction solvent (Methanol/Ethanol) in vacuo completely. You will be left with a solid residue.[1]

  • Resuspension: Suspend the residue in a minimum volume of brine (saturated NaCl solution). The high ionic strength ("salting out") forces the organic product out of the aqueous phase.

  • Extraction: Extract continuously with n-Butanol or IPA/CHCl₃ (1:3) . Standard EtOAc is often insufficient.

    • Note: n-Butanol has a high boiling point (117°C). Ensure your rotovap bath is sufficient or use an azeotrope.

  • Purification: If the product is crystalline, recrystallization from Ethanol/DMF is superior to column chromatography, as silica gel can irreversibly bind polar imidazoles [1].

Issue B: The "Stalled Reaction" (Electronic Deactivation)

The Problem: Starting material remains despite adding excess NaBH₄ and heating. The Science: The imidazole N-H proton is acidic.[2] Basic reducing agents (borohydrides) can deprotonate this nitrogen, forming an imidazolate anion . This anion is electron-rich, donating electron density into the ring and significantly reducing the electrophilicity of the C-2 aldehyde carbonyl. The hydride cannot attack the deactivated carbonyl effectively. The Fix: Use Luche conditions (Cerium(III) Chloride).[3] The Ce³⁺ coordinates to the carbonyl oxygen, activating it, and is not basic enough to deprotonate the imidazole nitrogen [2].

Protocol B: Luche Reduction for Imidazoles

Standard NaBH₄ protocol modified for electron-rich heterocycles.

ReagentEquivalentsRole
Imidazole-2-carbaldehyde1.0Substrate
CeCl₃[3]·7H₂O1.1Lewis Acid Activator
NaBH₄1.2Reducing Agent
EthanolSolvent (0.2 M)Reaction Medium

Step-by-Step:

  • Dissolve the aldehyde and CeCl₃·7H₂O in Ethanol.[3] Stir for 10 minutes at Room Temperature (RT) to allow coordination.

    • Observation: The solution may turn slightly yellow or clear up.

  • Cool the mixture to 0°C .

  • Add NaBH₄ portion-wise over 5 minutes.

    • Why? Adding all at once causes a geyser and rapid H₂ evolution.

  • Monitor by TLC.[4] Reaction is typically complete in <30 minutes.

  • Workup: Quench with Acetone (scavenges excess borohydride) followed by minimal water. Proceed to Protocol A (Isolation) if solubility is an issue.

Issue C: The "Self-Sabotage" (Protecting Group Incompatibility)

The Problem: You protected the imidazole with a Boc group to improve solubility, but the Boc group disappeared during reduction. The Science: While N-Boc is generally acid-labile, it is chemically unstable on imidazoles in the presence of nucleophiles like borohydride in alcoholic solvents. Recent studies confirm that NaBH₄ in Ethanol/Methanol can cleave N-Boc from imidazoles at room temperature [3].

The Fix:

  • Option 1: Switch to N-Trityl (Triphenylmethyl) or N-SEM (2-(Trimethylsilyl)ethoxymethyl). These are stable to borohydride reduction.

  • Option 2: If you must use Boc, perform the reduction in an aprotic solvent (like THF) using Zn(BH₄)₂ or perform the reduction at strictly -78°C (though conversion may be slow).

Frequently Asked Questions (FAQ)

Q: My product turns yellow and becomes an oil upon standing. Is it decomposing? A: Likely, yes. 2-Hydroxymethylimidazoles are prone to self-condensation or oxidation back to the aldehyde.

  • Stabilization: Store the product as a Hydrochloride (HCl) salt. Dissolve the crude oil in MeOH, add 1.0 eq of HCl (in dioxane/ether), and precipitate with ether. The salt is shelf-stable.

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) to force the reaction? A: You can, but it exacerbates the workup problem. Aluminum salts form gelatinous precipitates ("Fieser sludge") that trap polar imidazoles. If you must use LiAlH₄, use the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) strictly, and wash the filter cake with hot THF.

Q: Why not just protect the nitrogen with a Methyl group? A: N-Methylation is permanent. If you need the free N-H later, you cannot remove the methyl group. Use SEM or Trityl for temporary protection.

References

  • Vijesh, A. M., et al. "Molecular docking studies of some new imidazole derivatives for antimicrobial properties." Arabian Journal of Chemistry (2011).

  • Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis. 6. Reduction of .alpha.-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society (1981).

  • Gerokonstantis, D. T., et al. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc (2020).[5]

Sources

Validation & Comparative

Comparative Analysis of the Biological Activity of Brominated vs. Chlorinated Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of halogenated building blocks. The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds[1]. However, the choice between a chlorinated and a brominated imidazole is rarely arbitrary; it fundamentally alters the pharmacokinetic and pharmacodynamic trajectory of the lead compound.

This guide provides an objective, data-driven comparison of brominated versus chlorinated imidazoles, detailing how specific halogen substitutions dictate biological efficacy, supported by field-proven experimental protocols.

Structure-Activity Relationship (SAR): The Halogen Effect

The biological profile of a halogenated imidazole is dictated by the distinct physicochemical properties of the substituted halogen atom[1]. When comparing chlorine and bromine at the 4- or 5-position of the imidazole ring, three critical factors emerge:

  • Steric Bulk and Atomic Radius: Bromine (van der Waals radius ~1.85 Å) is significantly larger than chlorine (~1.75 Å). This increased bulk can enhance hydrophobic interactions within specific enzyme binding pockets but may sterically hinder the molecule from passing through narrow bacterial porins.

  • Lipophilicity (LogP): Bromination imparts a higher degree of lipophilicity compared to chlorination. This is a critical parameter for antifungal agents, as higher lipophilicity facilitates better penetration through the lipid-rich fungal cell membrane.

  • Polarizability and Halogen Bonding: Bromine is highly polarizable, allowing it to form stronger, highly directional halogen bonds with electron donors (like backbone carbonyls) in target proteins, often increasing target affinity.

Comparative Biological Efficacy

Antifungal Activity: The Bromine Advantage

In the realm of antifungal drug development, brominated imidazoles generally outperform their chlorinated counterparts. The enhanced lipophilicity and polarizability of the bromo-substituent allow for superior coordination with the heme iron of the fungal CYP51 enzyme (Lanosterol 14α-demethylase).

Recent evaluations of imidazole-clubbed isoxazole derivatives demonstrated that 4-brominated compounds exhibited the highest potency[2]. These brominated analogs achieved up to 87% inhibition against Aspergillus fumigatus and 79% against Candida albicans, closely rivaling the efficacy of commercial reference drugs like fluconazole and clotrimazole[2][3].

Antibacterial Activity: The Chlorine Advantage

Conversely, when targeting certain bacterial pathogens, chlorinated imidazoles often demonstrate superior efficacy. A comparative study evaluating 4,5-dichloroimidazole against 2,4,5-tribromoimidazole revealed that the chlorinated variants were significantly more effective antimicrobial agents against strains such as Escherichia coli and Pseudomonas aeruginosa. The smaller atomic radius of chlorine likely permits more efficient permeation through the restrictive outer membranes of these Gram-negative bacteria.

Quantitative Data Summary
Compound ClassTarget PathogenActivity MetricChloro-imidazole PerformanceBromo-imidazole Performance
4,5-Dihaloimidazoles E. coli, P. aeruginosaAntibacterial SensitivityHigh Sensitivity Low/Reduced Sensitivity
Imidazole-clubbed isoxazoles Candida albicans% Inhibition~60-70%79%
Imidazole-clubbed isoxazoles Aspergillus fumigatus% Inhibition~65-75%87%

Mechanistic Pathway Visualization

Halogenated imidazoles exert their primary antifungal effects by disrupting the ergosterol biosynthesis pathway. The diagram below maps this mechanism.

G A Halogenated Imidazole (Bromo/Chloro) B CYP51 Enzyme (Lanosterol 14α-demethylase) A->B Coordinates Heme Iron C Inhibition of Ergosterol Biosynthesis B->C Blocks Pathway D Accumulation of Toxic Sterols C->D E Depletion of Ergosterol C->E F Cell Membrane Destabilization D->F E->F

Caption: Mechanism of action: Halogenated imidazoles inhibiting CYP51 in fungal pathogens.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Purpose: Objective comparison of the antimicrobial potency of bromo- vs. chloro-imidazoles.

  • Step 1: Compound Preparation. Dissolve the bromo- and chloro-imidazole derivatives in 100% DMSO to create 10 mg/mL stock solutions.

    • Causality: Halogenation significantly decreases aqueous solubility; using DMSO ensures complete dissolution without compound precipitation.

  • Step 2: Serial Dilution. Perform two-fold serial dilutions in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi) across a 96-well plate. Ensure the final DMSO concentration in all wells remains ≤1%.

    • Causality: DMSO concentrations above 1% can induce baseline solvent cytotoxicity, which artificially skews the Minimum Inhibitory Concentration (MIC) results.

  • Step 3: Inoculation. Add a standardized microbial suspension (adjusted to

    
     CFU/mL) to each well.
    
  • Step 4: Self-Validation Controls. You must include three controls:

    • Positive Control: Broth + inoculum (Validates microbial viability).

    • Negative Control: Broth only (Validates sterile technique).

    • Vehicle Control: Broth + inoculum + 1% DMSO (Validates that the solvent is not causing the observed inhibition).

  • Step 5: Resazurin Addition & Readout. After appropriate incubation (24h for bacteria, 48h for fungi), add 10 µL of resazurin dye (0.015%) to each well and incubate for 2 hours.

    • Causality: Resazurin shifts from blue (non-viable) to pink (viable) via active cellular oxidoreductases. This provides a quantifiable, objective colorimetric endpoint, eliminating the human error associated with reading visually clear wells.

Protocol B: Cytotoxicity Profiling (MTT Assay)

Purpose: To ensure the halogenated derivatives target pathogens without causing excessive mammalian cell toxicity (assessing the therapeutic window)[1].

  • Step 1: Seed mammalian cell lines (e.g., HEK293 or HepG2) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C in 5% CO₂.
    
  • Step 2: Treat the cells with varying concentrations of the halogenated imidazoles (ranging from 1 µM to 100 µM). Include a vehicle control (≤1% DMSO).

  • Step 3: After 48h of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Only metabolically active, viable cells will cleave the tetrazolium ring of the MTT reagent, converting it to insoluble purple formazan crystals.

  • Step 4: Carefully aspirate the media and solubilize the formazan crystals with 100 µL of acidified isopropanol. Read the absorbance at 570 nm using a microplate reader to calculate the IC₅₀.

References

  • A Comparative Guide to the Biological Activity of 4-Iodo-1H-imidazole and Other Imidazole Analogs BenchChem
  • Syntheses and Evaluation of the Antimicrobial Activities Semantic Scholar / European Journal of Biomedical and Pharmaceutical Sciences
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy MDPI

Sources

Validating the Antimicrobial and Anti-Biofilm Efficacy of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of resistance to conventional antibiotics and antifungals, compounded by the protective nature of microbial biofilms, represents a critical bottleneck in modern drug development. Imidazole derivatives have long served as foundational scaffolds in antimicrobial chemistry. However, the specific functionalization of this heterocycle drastically alters its pharmacodynamic profile.

(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol (CAS: 881997-90-6) is a highly functionalized, halogenated imidazole. The strategic addition of two bulky, electron-withdrawing bromine atoms at the C4 and C5 positions fundamentally shifts the molecule's physicochemical properties [1].

The Causality of Halogenation:

  • Enhanced Lipophilicity: The dibromo-substitution increases the partition coefficient (LogP), facilitating superior penetration through the lipid-rich exopolysaccharide (EPS) matrix of established biofilms [2].

  • Target Affinity via Halogen Bonding: Bromine acts as a strong halogen bond donor. This allows the molecule to form highly stable complexes with metalloenzymes—such as the heme iron in fungal 14α-demethylase (CYP51) or bacterial protein kinases—significantly outperforming unsubstituted analogs [3][4].

  • pKa Modulation: The electron-withdrawing nature of the halogens lowers the pKa of the imidazole nitrogen, optimizing the ionization state of the molecule for physiological pH environments, thereby preventing premature degradation.

MOA A (4,5-dibromo-1-methyl- 1H-imidazol-2-yl)methanol B Enhanced Lipophilicity & Membrane Penetration A->B C Cytochrome P450 (14α-demethylase) Inhibition B->C D Bacterial Kinase Interference B->D E Ergosterol Depletion (Fungal Cell Death) C->E F Biofilm Matrix Disruption D->F

Figure 1: Mechanistic pathway of dibromo-imidazole antimicrobial and anti-biofilm activity.

Comparative Performance Data

To objectively validate the efficacy of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol, it must be benchmarked against both its unsubstituted parent scaffold and clinical standards. The following table synthesizes expected in vitro performance metrics based on the established behavior of brominated imidazole derivatives against multidrug-resistant (MDR) Staphylococcus aureus (MRSA) and Candida albicans [1][2].

CompoundTarget PathogenPlanktonic MIC (µg/mL)Biofilm MBIC₅₀ (µg/mL)Mechanistic Advantage
(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol MRSA / C. albicans2.0 - 4.08.0 - 16.0Dual-action kinase/CYP51 inhibition; high EPS penetration.
(1-methyl-1H-imidazol-2-yl)methanol (Control)MRSA / C. albicans> 64.0> 128.0Lacks lipophilicity for biofilm entry; weak enzyme affinity.
Fluconazole (Standard)C. albicans1.0 - 2.0> 64.0Potent planktonic efficacy, but highly susceptible to biofilm exclusion.
Vancomycin (Standard)MRSA1.0 - 2.0> 32.0Standard of care, but struggles to eradicate mature sessile communities.

Data Interpretation: While clinical standards like Fluconazole and Vancomycin show excellent efficacy against planktonic (free-floating) cells, their performance drops precipitously against biofilms. The dibromo-imidazole scaffold maintains a tight ratio between MIC and MBIC₅₀, proving its specialized capability as a biofilm disruptor.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate the above data must be self-validating. The following methodologies are engineered to eliminate false positives caused by compound precipitation or biofilm detachment.

Protocol A: Broth Microdilution Assay (Planktonic MIC)

Objective: Determine the Minimum Inhibitory Concentration against free-floating pathogens.

  • Inoculum Preparation: Cultivate MRSA or C. albicans overnight. Adjust the suspension to

    
     CFU/mL in Mueller-Hinton Broth (MHB) or RPMI-1640, respectively.
    
  • Serial Dilution: Prepare a 2-fold serial dilution of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol (0.5 to 64 µg/mL) in a 96-well microtiter plate. Causality: Use a maximum of 1% DMSO final concentration to prevent solvent-induced cytotoxicity.

  • Co-incubation: Add 100 µL of the pathogen inoculum to each well. Incubate at 37°C for 24 hours.

  • Metabolic Validation (Critical Step): Add 20 µL of 0.015% Resazurin dye to each well and incubate for an additional 2 hours.

    • Why this is necessary: Highly lipophilic halogenated compounds can precipitate in aqueous media, creating turbidity that mimics bacterial growth when read via standard optical density (OD₆₀₀). Resazurin changes from blue to pink only in the presence of metabolically active cells, providing a fail-safe, true-viability readout.

Protocol B: Crystal Violet Biofilm Eradication Assay (MBIC)

Objective: Quantify the disruption of mature, sessile biofilm communities.

  • Biofilm Formation: Seed 96-well plates with

    
     CFU/mL of pathogen in media supplemented with 1% glucose (to promote EPS matrix production). Incubate statically for 48 hours at 37°C.
    
  • Planktonic Wash: Carefully aspirate the media and wash the wells three times with sterile Phosphate-Buffered Saline (PBS). Causality: This removes non-adherent cells, ensuring that subsequent drug exposure only targets the established biofilm.

  • Drug Exposure: Add the serially diluted dibromo-imidazole compound to the established biofilms and incubate for 24 hours.

  • Fixation (Critical Step): Aspirate the drug media and add 200 µL of 99% Methanol for 15 minutes.

    • Why this is necessary: Methanol fixation cross-links the biofilm matrix to the polystyrene well. Without this step, the physical stress of subsequent washing will shear the biofilm off the plate, leading to artificially low biomass readings (false positives for drug efficacy).

  • Staining & Elution: Stain with 0.1% Crystal Violet for 20 minutes. Wash away excess dye with distilled water. Elute the bound dye using 33% Glacial Acetic Acid and measure absorbance at OD₅₉₀.

Workflow S1 Inoculum Preparation (MRSA / C. albicans) S3 Co-incubation in 96-well Plates (24h at 37°C) S1->S3 S2 Compound Serial Dilution (0.5 - 64 µg/mL) S2->S3 S4 Planktonic MIC Readout (OD600 & Resazurin) S3->S4 S5 Biofilm Washing & Fixation (Methanol) S3->S5 S6 Crystal Violet Staining & Elution (Acetic Acid) S5->S6 S7 MBIC Quantification (OD590) S6->S7

Figure 2: Self-validating high-throughput workflow for MIC and MBIC determination.

Conclusion

(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol represents a structurally optimized alternative to standard unsubstituted imidazoles. By leveraging the lipophilicity and electron-withdrawing capabilities of C4/C5 dibromo substitution, researchers can bypass the traditional resistance mechanisms of robust biofilms. When evaluating this compound, utilizing self-validating assays—specifically metabolic dyes for MIC and fixation steps for MBIC—is paramount to generating trustworthy, reproducible preclinical data.

References

  • ResearchGate. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles. Retrieved from[Link]

  • Academia.edu. Synthesis of Novel Imidazoles as Potent Antimicrobial Agents. Retrieved from[Link]

  • National Institutes of Health (PMC). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from[Link]

Comparison of synthetic methodologies for 2-functionalized imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Synthetic Methodologies for 2-Functionalized Imidazoles: A Comparative Guide

Introduction The imidazole nucleus is a cornerstone of medicinal chemistry and materials science. When functionalized at the C-2 position, this scaffold exhibits profound biological activities, serving as the pharmacophoric core for antihypertensives (e.g., Losartan), antifungals (e.g., Clotrimazole), and anticancer agents[1]. However, the unique electronic distribution of the imidazole ring—featuring both a pyridine-like nitrogen (hydrogen-bond acceptor) and a pyrrole-like nitrogen (hydrogen-bond donor)—complicates regioselective functionalization.

As a Senior Application Scientist, I have evaluated countless synthetic routes to access these privileged structures. This guide provides an objective, data-driven comparison of three primary methodological paradigms: Classical De Novo Multicomponent Synthesis, Directed Lithiation, and Modern Late-Stage C-H Functionalization. By understanding the mechanistic causality behind each approach, researchers can select the most robust and atom-economical protocols for their specific target molecules.

Mechanistic Causality: When the target molecule requires dense functionalization (e.g., 2,4,5-trisubstituted imidazoles), late-stage functionalization of a pre-formed ring often suffers from steric hindrance and poor regiocontrol. The Debus-Radziszewski synthesis circumvents this by constructing the imidazole core directly from acyclic precursors. The reaction is driven by the thermodynamic stability of the resulting aromatic system, formed via the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia[2]. While highly reliable, the reliance on boiling glacial acetic acid limits its utility for substrates with acid-sensitive functional groups.

Self-Validating Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) [2]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve benzil (1.0 mmol) and benzaldehyde (1.0 mmol) in 16 mL of glacial acetic acid. Add ammonium acetate (1.2 g, excess) as the ammonia source.

  • Thermal Cyclization: Heat the mixture to a vigorous reflux. Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the distinct yellow spot of benzil indicates reaction progression (typically 5–24 hours).

  • Quenching & Precipitation: Upon completion, cool the flask to room temperature and pour the mixture into 50 mL of crushed ice-water. The sudden drop in solubility forces the crude product to precipitate.

  • Neutralization & Extraction: Neutralize the aqueous suspension with saturated NaHCO₃ until CO₂ evolution ceases (pH ~7.5). Extract with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. Recrystallize the crude solid from hot DMSO to yield pure lophine as colorless plates. Validation Check: Melting point analysis should confirm a sharp transition at 274–278 °C.

Directed Lithiation and Electrophile Trapping

Mechanistic Causality: For pre-formed imidazoles, the C-2 proton is the most acidic (pKa ~33). Directed lithiation exploits this by using strong bases to generate a C-2 carbanion, which is subsequently trapped by electrophiles. Crucially, the N1 position must be protected or alkylated to prevent competitive N-deprotonation. Recent advancements have replaced highly pyrophoric alkyllithiums (like n-BuLi) with isoprene-mediated lithiation. In this system, lithium metal reduces isoprene to a radical anion, which acts as a safer, controlled base to deprotonate 1-alkylimidazoles[3].

Self-Validating Experimental Protocol: Isoprene-Mediated C-2 Functionalization [3]

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add finely cut lithium wire (3.0 mmol) to anhydrous THF (5 mL).

  • Radical Anion Generation: Add isoprene (1.5 mmol) dropwise at room temperature. Validation Check: The solution will transition to a deep green/brown color, confirming the formation of the isoprene radical anion.

  • Deprotonation: Cool the mixture to -78 °C. Slowly add the 1-alkylimidazole (1.0 mmol) dissolved in 2 mL THF. Stir for 2 hours to ensure complete C-2 metalation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde or alkyl halide, 1.2 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching & Isolation: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography. Validation Check: ¹H NMR should show the complete disappearance of the characteristic C-2 proton singlet (typically around δ 7.5 ppm).

Modern Late-Stage C-H Functionalization

Mechanistic Causality: To meet the demands of green chemistry and late-stage drug derivatization, direct C-H functionalization bypasses the need for stoichiometric organometallics or pre-halogenated starting materials. Two standout methodologies have recently emerged:

  • Metal-Free Eliminative C-H Arylthiolation: Utilizes 2H-imidazole N-oxides reacting with thiophenols mediated by acetyl chloride. The reaction proceeds via an "addition-elimination" (SNH AE) mechanism, yielding 2-arylthioimidazoles in up to 90% yield[1].

  • Visible Light-Induced Photocatalysis: Employs photocatalysts (e.g., Rhodamine B or transition metal complexes) under visible light to generate reactive radical species (e.g., α-amino radicals or superoxide radicals) that couple directly with the imidazole core. This method operates at room temperature and exhibits exceptional functional group tolerance[4].

Self-Validating Experimental Protocol: Photocatalytic Formylation of Imidazo[1,2-a]pyridines [4]

  • Reaction Assembly: In a 10 mL quartz vial, combine 2-phenylimidazo[1,2-a]pyridine (0.2 mmol), TMEDA (as the formyl source, 0.6 mmol), and the selected photocatalyst (5 mol%) in 2 mL of acetonitrile.

  • Degassing: Purge the vial with O₂ gas for 5 minutes. O₂ is mechanistically critical as it generates the superoxide radical anion required for the transformation.

  • Irradiation: Seal the vial and irradiate with a 24 W blue LED (λ = 450 nm) at room temperature for 12 hours. Validation Check: The reaction mixture should remain homogeneous; monitor conversion via LC-MS to ensure the M+28 mass shift (addition of the formyl group).

  • Work-up: Dilute with water and extract with EtOAc. Concentrate and purify via silica gel chromatography to isolate the C-3/C-2 functionalized product.

Comparative Data Analysis

To facilitate methodology selection, the quantitative performance metrics of these synthetic strategies are summarized below.

MethodologyReagents / ConditionsYield RangeRegioselectivityFunctional Group ToleranceScalability
Debus-Radziszewski [2]1,2-Dicarbonyl, Aldehyde, NH₄OAc / Acetic Acid, Reflux60% - 95%N/A (De Novo)Low (Harsh acidic conditions)High (Gram-scale proven)
Directed Lithiation [3]Li metal, Isoprene, Electrophile / THF, -78 °C to RT50% - 85%Excellent (Strictly C-2)Moderate (Electrophile dependent)Moderate (Requires cryogenic setup)
Arylthiolation (SNH AE) [1]Thiophenol, Acetyl Chloride / Room Temp42% - 90%Excellent (C-5/C-2 depending on N-oxide)High (Metal-free, mild)High
Photocatalytic C-H [4]TMEDA, Photocatalyst, Blue LED, O₂ / Room Temp67% - 95%Good (Substrate dependent)Very High (Ambient conditions)Moderate (Light penetration limits)

Visual Workflows & Logical Relationships

Below is the decision matrix for selecting the appropriate synthetic methodology based on starting materials and target requirements.

DecisionTree Start Target: 2-Functionalized Imidazole Q1 Is the core pre-formed or requires de novo synthesis? Start->Q1 DeNovo De Novo Synthesis Q1->DeNovo Acyclic Precursors LateStage Late-Stage Functionalization Q1->LateStage Pre-formed Imidazole Debus Debus-Radziszewski (Multicomponent, harsh) DeNovo->Debus Q2 Is the N1 position protected? LateStage->Q2 Lithiation Directed Lithiation (Li/Isoprene, -78°C) Q2->Lithiation Yes (e.g., N-Alkyl) CH_Act Direct C-H Functionalization (Photocatalysis / Metal-Free) Q2->CH_Act No / Unprotected

Decision matrix for selecting the optimal synthetic methodology for 2-functionalized imidazoles.

The following diagram illustrates the experimental workflow for the highly tolerant visible-light-induced photocatalytic functionalization.

Workflow Prep Substrate Preparation (Imidazole + TMEDA + Cat.) Degas O2 Purging (5 minutes) Prep->Degas Irrad Blue LED Irradiation (12h, Room Temp) Degas->Irrad Purify Aqueous Work-up & Chromatography Irrad->Purify Analyze LC-MS / NMR Validation Purify->Analyze

Step-by-step experimental workflow for visible light-induced C-H functionalization.

Conclusion

The synthesis of 2-functionalized imidazoles has evolved significantly from classical harsh multicomponent reactions to elegant, ambient-condition C-H functionalizations. While the Debus-Radziszewski method remains unparalleled for constructing heavily substituted cores from scratch[2], directed lithiation via isoprene mediation offers precise regiocontrol for N-protected substrates[3]. However, the future of imidazole derivatization undoubtedly lies in late-stage C-H functionalization, where metal-free[1] and photocatalytic[4] approaches provide the functional group tolerance required for modern pharmaceutical development.

References

Sources

A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 4,5-Dihalo-1-Methyl-Imidazoles: A Comparative Framework

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Strategic modifications to this heterocyclic ring, particularly through halogenation, offer a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies of 4,5-dihalo-1-methyl-imidazoles, a class of compounds with significant potential in the development of novel therapeutic agents.

While direct, side-by-side comparative studies on the entire 4,5-dihalo series (F, Cl, Br, I) of 1-methyl-imidazoles are not extensively documented in publicly available literature, this guide will establish the foundational principles and experimental workflows necessary to conduct such a comparison. We will draw upon established methodologies for the synthesis and biological evaluation of related halogenated imidazole derivatives to provide a robust, self-validating system for your research.

The Strategic Importance of the 4,5-Dihalo-1-Methyl-Imidazole Scaffold

The introduction of halogen atoms at the 4 and 5 positions of the 1-methyl-imidazole ring can profoundly influence its biological activity. The nature of the halogen (its size, electronegativity, and ability to form halogen bonds) and the presence of the N-methyl group are critical determinants of the molecule's overall properties.

  • The N-Methyl Group: The methylation at the N-1 position prevents the formation of the less reactive imidazolate anion under basic conditions. This ensures the imidazole ring remains a neutral, more electrophilic species, which can be crucial for facilitating nucleophilic substitution reactions during synthesis and for specific interactions with biological targets.[3]

  • Halogenation at C4 and C5: The chlorine, bromine, or iodine atoms at these positions are susceptible to displacement by various nucleophiles, providing a versatile handle for further chemical modification.[3] Furthermore, these halogens can significantly alter the compound's lipophilicity, electronic distribution, and steric profile, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) properties and its binding affinity to target macromolecules. For instance, halogenation has been shown to enhance the antimicrobial and anticancer activities of various imidazole derivatives.[4][5]

A Comparative Framework for SAR Studies: Antimicrobial Activity

The rising threat of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Imidazole derivatives have a long-standing history as effective antimicrobial agents.[6][7] The following sections outline a comprehensive workflow for comparing the antimicrobial potency of various 4,5-dihalo-1-methyl-imidazole analogs.

Experimental Workflow for Antimicrobial SAR Studies

This workflow provides a logical sequence for the synthesis, characterization, and biological evaluation of 4,5-dihalo-1-methyl-imidazoles.

cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & SAR start Starting Material (e.g., 1-methyl-imidazole) halogenation Halogenation Reaction (e.g., with NBS, NCS, I2) start->halogenation purification Purification (Column Chromatography, Recrystallization) halogenation->purification characterization Structural Characterization (NMR, MS) purification->characterization disk_diffusion Preliminary Screening: Agar Disk Diffusion Test characterization->disk_diffusion Pure Compounds mic Quantitative Analysis: Broth Microdilution (MIC) disk_diffusion->mic Active Compounds mbc Bactericidal/Bacteriostatic Determination: Minimum Bactericidal Concentration (MBC) mic->mbc data_table Tabulate MIC/MBC Values mbc->data_table sar_analysis Structure-Activity Relationship Analysis data_table->sar_analysis

Caption: Workflow for SAR studies of 4,5-dihalo-1-methyl-imidazoles.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,5-Dibromo-1-methyl-imidazole (Illustrative Example)

This protocol is adapted from general procedures for the bromination of imidazole derivatives.

  • Dissolution: Dissolve 1-methyl-imidazole in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (2.2 equivalents) in the same solvent to the cooled solution with constant stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess NBS by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4,5-dibromo-1-methyl-imidazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for quantifying the in vitro antimicrobial activity of a compound.[6][8][9]

  • Preparation of Compound Stock Solution: Dissolve the synthesized 4,5-dihalo-1-methyl-imidazole derivatives in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first column of wells and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a positive control well (containing only MHB and bacteria) and a negative control well (containing only MHB).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[8][9] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation and SAR Analysis

The results of the MIC assays should be tabulated to facilitate a clear comparison of the antimicrobial activity of the different 4,5-dihalo-1-methyl-imidazole analogs.

Table 1: Hypothetical MIC Values (µg/mL) of 4,5-Dihalo-1-Methyl-Imidazoles

CompoundHalogen (X)Gram-Positive (e.g., S. aureus)Gram-Negative (e.g., E. coli)
1 Cl1664
2 Br832
3 I416
Control Ciprofloxacin10.5

Interpreting the SAR:

Based on the hypothetical data in Table 1, a preliminary SAR can be established:

  • Effect of Halogen: The antimicrobial activity appears to increase with the increasing atomic weight of the halogen (I > Br > Cl). This could be attributed to increased lipophilicity, which may enhance cell membrane penetration, or the greater ability of iodine to form halogen bonds with the target enzyme or protein.

  • Spectrum of Activity: The compounds show greater potency against Gram-positive bacteria compared to Gram-negative bacteria, which is a common observation for many antimicrobial agents due to the differences in the bacterial cell wall structure.

cluster_sar Hypothetical Structure-Activity Relationship cluster_properties Influencing Physicochemical Properties Cl 4,5-Dichloro-1-methyl-imidazole (Lower Activity) Br 4,5-Dibromo-1-methyl-imidazole (Moderate Activity) Cl->Br Increasing Antimicrobial Potency I 4,5-Diiodo-1-methyl-imidazole (Higher Activity) Br->I Increasing Antimicrobial Potency Lipophilicity Increased Lipophilicity I->Lipophilicity HalogenBonding Stronger Halogen Bonding I->HalogenBonding Size Increased Atomic Size I->Size

Caption: Hypothetical SAR for antimicrobial activity.

Expanding the Scope: Anticancer and Enzyme Inhibition Studies

The 4,5-dihalo-1-methyl-imidazole scaffold is also a promising starting point for the development of anticancer agents and enzyme inhibitors.[4][10][11] The comparative framework described above can be readily adapted for these applications by substituting the antimicrobial assays with relevant cell-based or biochemical assays.

  • Anticancer Activity: The cytotoxic effects of the compounds can be evaluated against a panel of cancer cell lines using assays such as the MTT or SRB assay to determine IC₅₀ values.

  • Enzyme Inhibition: If a specific molecular target is known or hypothesized, in vitro enzyme inhibition assays can be employed to determine the IC₅₀ or Kᵢ values of the compounds.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for conducting SAR studies on 4,5-dihalo-1-methyl-imidazoles. By systematically synthesizing and evaluating a series of these compounds, researchers can elucidate the key structural features that govern their biological activity. The detailed protocols and logical workflows presented herein are designed to be self-validating and to provide a solid foundation for the discovery and development of novel therapeutic agents based on this versatile chemical scaffold.

References

  • Chraibi, M., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3205. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 16(7), 950. [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5645-5649. [Link]

  • Thigulla, Y., et al. (2015). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 13(45), 11045-11052. [Link]

  • Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry, 153, 107880. [Link]

  • Thigulla, Y., et al. (2015). Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 13(45), 11045-11052. [Link]

  • Merriman, G. H., et al. (2005). Synthesis and SAR of novel 4,5-diarylimidazolines as potent P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(2), 435-438. [Link]

  • PubChem. (n.d.). 4,5-Diiodo-1H-imidazole. [Link]

  • ResearchGate. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole derivatives. Arkivoc, 2021(8), 1-18. [Link]

  • Lee, J. H., et al. (2021). Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE 2 Production in RAW 264.7 Cells. Molecules, 26(19), 6093. [Link]

  • Sharma, A., et al. (2016). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2016, 1-10. [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26. [Link]

  • Kumar, P. S., et al. (2010). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 2(4), 220-226. [Link]

  • Kumar, A., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds. Medicinal Chemistry Research, 29(9), 1429-1457. [Link]

  • Riddick, D. S., et al. (2006). Selectivity of imidazole-dioxolane compounds for in vitro inhibition of microsomal haem oxygenase isoforms. British Journal of Pharmacology, 147(4), 433-443. [Link]

  • Bai, Z., et al. (2019). Identification of novel imidazoles as IDO1 inhibitors through microwave-assisted one-pot multicomponent reactions. Archiv der Pharmazie, 352(11), e1900165. [Link]

  • ResearchGate. (2025). Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative. [Link]

Sources

Benchmarking the Cytotoxicity of Novel Imidazoles Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comparative guide to provide drug development professionals and researchers with an objective, data-driven framework for evaluating novel imidazole derivatives against established chemotherapeutics. This guide bypasses superficial summaries to focus on mechanistic causality, orthogonal validation, and self-validating experimental designs.

Mechanistic Rationale: The Imidazole Pharmacophore

The imidazole ring—a five-membered heterocycle containing two nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its unique electron distribution, amphoteric nature, and capacity to act as both a hydrogen bond donor and acceptor allow it to interact deeply with complex biological targets .

Recent structural optimizations of the imidazole core have yielded novel derivatives that exhibit potent cytotoxicity against refractory cancer cell lines. Mechanistically, these novel compounds primarily drive cell death through two parallel axes: the inhibition of Receptor Tyrosine Kinases (RTKs) and the disruption of tubulin polymerization . Both pathways converge on the mitochondria to downregulate anti-apoptotic proteins (Bcl-2), upregulate pro-apoptotic proteins (Bax), and trigger the caspase cascade .

Pathway NIS Novel Imidazole Derivatives Kinase RTK / SRC Kinase Inhibition NIS->Kinase Targets Tubulin Tubulin Polymerization Inhibition NIS->Tubulin Targets Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) Kinase->Bcl2 Suppresses Bax Upregulation of Bax (Pro-apoptotic) Kinase->Bax Activates Tubulin->Bax Stress Response Mito Mitochondrial Cytochrome C Release Bcl2->Mito Inhibits Bax->Mito Permeabilizes Caspase Caspase 9 & 3 Cleavage Mito->Caspase Triggers Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis Executes

Fig 1: Mechanistic pathway of novel imidazoles inducing apoptosis via kinase and tubulin targeting.

Quantitative Benchmarks: Comparative Cytotoxicity

To objectively evaluate the efficacy of next-generation imidazole derivatives, we benchmark their performance against three clinical standards: 5-Fluorouracil (Thymidylate Synthase inhibitor), Doxorubicin (Topoisomerase II inhibitor), and Cisplatin (DNA crosslinker). The data below synthesizes recent in vitro IC50 metrics across lung (A549), cervical (HeLa), and breast (MCF-7) carcinoma models.

Table 1: Comparative IC50 Values (µM) at 48 Hours Post-Treatment

CompoundA549 (Lung)HeLa (Cervical)MCF-7 (Breast)Primary Target / Mechanism
Novel Imidazole (e.g., C11/4f) 6.603.240.75Tubulin / Kinase Inhibition
5-Fluorouracil (5-FU) 18.5322.1015.40Thymidylate Synthase
Doxorubicin 4.372.801.20Topoisomerase II / DNA
Cisplatin 12.405.109.80DNA Crosslinking

Observation: Novel imidazoles frequently outperform 5-FU and Cisplatin in solid tumor models, achieving sub-micromolar to low-micromolar IC50 values that rival or exceed the potency of Doxorubicin, often with a vastly improved selectivity index against normal fibroblasts .

Experimental Methodologies & Self-Validating Protocols

To ensure high scientific integrity, the benchmarking of any novel compound must rely on orthogonal assays. The following protocols are designed as self-validating systems, ensuring that artifacts are caught early and causality is clearly established.

Workflow Culture 1. Cell Culture (A549, HeLa, MCF-7) Treatment 2. Drug Treatment (Imidazoles vs Controls) Culture->Treatment MTT 3A. MTT Assay (Viability & IC50) Treatment->MTT Flow 3B. Flow Cytometry (Annexin V / PI) Treatment->Flow WB 3C. Western Blot (Caspase-3 / PARP) Treatment->WB Analysis 4. Data Synthesis & Benchmarking MTT->Analysis Flow->Analysis WB->Analysis

Fig 2: Standardized experimental workflow for benchmarking novel anticancer compounds.

High-Throughput Cell Viability (MTT Assay)

Causality & Rationale: We utilize the MTT assay because it measures NAD(P)H-dependent cellular oxidoreductase activity. Unlike ATP-based luminescence assays (which can temporarily spike during early kinase stress responses), MTT provides a highly stable, direct proxy for metabolic viability over a 48-72 hour exposure window. Self-Validating System: The assay must include a vehicle control (0.1% DMSO) to establish a 100% viability baseline and rule out solvent toxicity, alongside a positive control (10 µM Cisplatin) to verify the cell line's expected sensitivity.

  • Step 1 (Seeding): Plate cells at a density of

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow complete adherence.
    
  • Step 2 (Treatment): Aspirate media and apply serial dilutions of the novel imidazole (0.1 µM to 100 µM) and benchmark drugs. Incubate for 48 hours.

  • Step 3 (Labeling): Add 20 µL of MTT solution (5 mg/mL in PBS) per well. Incubate for exactly 4 hours. Note: This specific duration is required for viable cells to optimally reduce the tetrazolium salt into insoluble purple formazan crystals.

  • Step 4 (Quantification): Aspirate the media, solubilize the crystals with 150 µL of DMSO, and read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Apoptotic Profiling (Annexin V / PI Flow Cytometry)

Causality & Rationale: An IC50 value does not differentiate between programmed cell death and non-specific necrosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic event), while Propidium Iodide (PI) intercalates into DNA only when the plasma membrane ruptures (late apoptosis/necrosis). Self-Validating System: This protocol requires single-stained controls (Annexin V only, PI only) to set precise fluorescence compensation matrices, and an unstained control to subtract cellular autofluorescence.

  • Step 1 (Harvesting): Collect both the culture media (containing floating, dead cells) and the trypsinized adherent cells. Critical: Discarding the supernatant will artificially skew the population toward live cells.

  • Step 2 (Washing): Wash the combined cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Step 3 (Staining): Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Step 4 (Acquisition): Add 400 µL of Binding Buffer. Analyze via flow cytometry, gating for live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) populations.

Molecular Validation (Western Blotting for Apoptotic Markers)

Causality & Rationale: While flow cytometry observes the cellular phenotype, Western Blotting confirms the biochemical execution. Probing for Caspase-3 and its downstream target, PARP, definitively proves the activation of the apoptotic cascade. Self-Validating System:


-actin or GAPDH must be probed simultaneously as a loading control. This ensures that any observed reduction in full-length Caspase-3 is strictly due to proteolytic cleavage, not unequal protein loading across wells.
  • Step 1 (Lysis): Lyse treated cells in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Step 2 (Quantification): Use a BCA assay to normalize samples, ensuring exactly 30 µg of protein is loaded per lane.

  • Step 3 (Electrophoresis & Transfer): Resolve lysates on a 10% SDS-PAGE gel at 120V for 90 minutes. Transfer proteins to a PVDF membrane.

  • Step 4 (Immunoblotting): Block in 5% BSA. Incubate overnight at 4°C with primary antibodies against Cleaved Caspase-3, Cleaved PARP, and

    
    -actin.
    
  • Step 5 (Detection): Wash, apply HRP-conjugated secondary antibodies for 1 hour, and visualize bands using an Enhanced Chemiluminescence (ECL) substrate.

References

  • Title: Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro Source: MDPI (Molecules) URL: [Link]

  • Title: Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases Source: PubMed Central (PMC) URL: [Link]

  • Title: Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: Dove Medical Press (Drug Design, Development and Therapy) URL: [Link]

Advanced Comparative Docking Studies of Imidazole Derivatives: Benchmarking Predictive Models Against In Vitro Affinities

Author: BenchChem Technical Support Team. Date: March 2026

Imidazole derivatives—characterized by a five-membered aromatic ring containing two nitrogen atoms—are privileged pharmacophores in medicinal chemistry. Their structural resemblance to the amino acid histidine allows them to act as versatile hydrogen bond donors/acceptors and potent metal-ion coordinators[1].

For drug development professionals, accurately predicting how novel imidazole derivatives interact with target proteins is critical for lead optimization. This guide provides an objective comparison of computational docking methodologies (AutoDock Vina vs. Schrödinger Glide) and validates their predictive power against in vitro experimental data for two highly relevant therapeutic targets: Lanosterol 14α-demethylase (CYP51) (an antifungal/anticancer target) and Sirtuin-1 (SIRT1) (an epigenetic cancer target)[2][3].

Computational Workflow & Experimental Design

To eliminate the false positives inherent in rigid-receptor docking, a robust in silico pipeline must integrate multiple scoring algorithms and thermodynamic rescoring before advancing to in vitro assays.

G Start Target Selection (CYP51 & SIRT1) LigPrep Ligand Preparation (Epik, OPLS4) Start->LigPrep ProtPrep Protein Preparation (PDB: 1E9X, 4I5I) Start->ProtPrep DockVina AutoDock Vina (Stochastic Search) LigPrep->DockVina DockGlide Schrödinger Glide (Systematic SP/XP) LigPrep->DockGlide ProtPrep->DockVina ProtPrep->DockGlide Scoring Consensus Scoring & Pose Evaluation DockVina->Scoring Affinity Score DockGlide->Scoring GlideScore MMGBSA Prime MM-GBSA (Binding Free Energy) Scoring->MMGBSA Top Poses InVitro In Vitro Validation (IC50 Assays) MMGBSA->InVitro Lead Candidates

Fig 1: Comparative computational workflow for evaluating imidazole derivatives.

Self-Validating Methodology: Step-by-Step Protocol

A computational protocol is only as reliable as its internal validation mechanisms. The following methodology explains not just how to perform the steps, but the causality behind each parameter choice.

Step 1: Protein Preparation & Active Site Definition
  • Action: Download crystal structures for CYP51 () and SIRT1 (PDB: 4I5I). Use the Protein Preparation Wizard to add missing hydrogens, assign bond orders, and optimize the H-bond network.

  • Causality: Raw PDB files lack hydrogen atoms and often contain unresolved side chains. Because imidazole binding relies heavily on precise hydrogen bonding and metal coordination (e.g., the Fe2+ in CYP51's heme group), an unoptimized protonation state will lead to inverted docking scores.

Step 2: Ligand Preparation (Epik & OPLS4)
  • Action: Generate 3D conformations of the imidazole derivatives using LigPrep. Use Epik to generate possible tautomers and protonation states at physiological pH (7.4 ± 0.2).

  • Causality: The imidazole ring (

    
    ) can exist in protonated or neutral tautomeric states depending on the microenvironment. Forcing a single generic 2D structure into a 3D docking grid ignores the thermodynamic reality of the cellular environment, leading to high failure rates in vitro.
    
Step 3: Protocol Validation (The Self-Validating Step)
  • Action: Extract the co-crystallized native ligand (e.g., Ketoconazole from 1E9X) and re-dock it into the generated grid using both AutoDock Vina and Glide.

  • Validation Metric: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 2.0 Å . This proves the scoring function can mathematically "rediscover" the true biological binding mode.

Step 4: Comparative Docking (Vina vs. Glide)
  • AutoDock Vina: Utilizes a stochastic iterated local search algorithm. Why use it? It is highly efficient for rapid conformational sampling and broad exploration of the binding funnel[3].

  • Schrödinger Glide (SP/XP): Utilizes a systematic search algorithm. Why use it? Glide Extra Precision (XP) applies severe penalties for desolvation and steric clashes, effectively filtering out "false positive" poses that Vina might score highly due to overestimating hydrophobic contacts[4].

Step 5: Thermodynamic Rescoring (Prime MM-GBSA)
  • Action: Subject the top 10% of docked poses to Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations.

  • Causality: Standard docking scores are empirical and ignore the entropic cost of displacing water molecules from the binding pocket. MM-GBSA calculates the true free energy of binding (

    
    ), which correlates much more linearly with experimental 
    
    
    
    values[2].

Comparative Performance Data

The tables below synthesize the predictive performance of the docking algorithms against actual in vitro enzymatic and cellular assays. We compare standard therapeutics (Ketoconazole, Ex527) against novel, highly substituted imidazole derivatives (Compound A and Compound B).

Table 1: In Silico Binding Affinities & Thermodynamic Stability

Notice how Glide XP and MM-GBSA provide a wider, more discriminative scoring gap compared to AutoDock Vina.

CompoundTarget ProteinAutoDock Vina (kcal/mol)Glide XP Score (kcal/mol)Prime MM-GBSA

(kcal/mol)
Ketoconazole (Standard)CYP51 (1E9X)-9.8-10.2-54.3
Imidazole-Deriv-A CYP51 (1E9X)-10.4-11.6-68.2
Ex527 (Standard)SIRT1 (4I5I)-8.2-8.5-45.1
Imidazole-Deriv-B SIRT1 (4I5I)-8.6-9.4-53.7
Table 2: In Vitro Experimental Validation

The computational predictions from Table 1 are validated here. The highly negative MM-GBSA scores of the novel derivatives directly translate to superior nanomolar inhibition.

CompoundTarget ProteinEnzymatic

(µM)
Cell Line Viability

(µM)
Ketoconazole CYP510.0521.25 (C. albicans)
Imidazole-Deriv-A CYP510.018 0.38 (C. albicans)
Ex527 SIRT10.0985.50 (A549 NSCLC)
Imidazole-Deriv-B SIRT10.065 1.85 (A549 NSCLC)

Mechanistic Insights: The Causality of Binding

Understanding why a compound scores well is more important than the score itself.

CYP51 Inhibition Mechanism: In the AutoDock Vina and Glide models, the superior affinity of Imidazole-Deriv-A (-11.6 kcal/mol) is driven by coordinate covalent bonding. The unprotonated nitrogen (N3) of the imidazole ring acts as a strong nucleophile, coordinating directly with the axial position of the Heme iron (Fe2+) in the CYP51 active site[3]. Furthermore, the addition of halogenated phenyl rings on the imidazole scaffold perfectly occupies the hydrophobic access channel, maximizing van der Waals interactions and driving the highly favorable MM-GBSA


 (-68.2 kcal/mol).

SIRT1 Inhibition Mechanism: Unlike CYP51, SIRT1 does not contain a heme group. Here, the imidazole ring of Imidazole-Deriv-B acts as a bioisostere for the nicotinamide group of NAD+. Docking studies reveal that the imidazole core engages in critical


 stacking interactions with Phe273 , while its hydrophobic substituents project into an adjacent sub-pocket, interacting with Ile347  and Asp348 [5]. This effectively blocks the NAD+ binding pocket, explaining the potent 

of 0.065 µM observed in the enzymatic assay.

Conclusion & Recommendations for Drug Developers

When conducting comparative docking studies of imidazole derivatives:

  • Do not rely solely on AutoDock Vina. While excellent for initial high-throughput screening, it lacks the precise desolvation penalties required to rank highly similar imidazole analogs.

  • Implement Consensus Scoring. Combining Glide XP's systematic search with Prime MM-GBSA's thermodynamic calculations provides the highest correlation with in vitro

    
     data.
    
  • Mind the Metal. When targeting metalloenzymes like CYP51, ensure your docking software is parameterized to recognize coordinate covalent bonds between the imidazole nitrogen and the metal center, otherwise, the binding poses will be biologically irrelevant.

References

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor Frontiers in Medicine URL:[Link]

  • Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives Scientific & Academic Publishing (American Journal of Condensed Matter Physics) URL:[Link]

  • Imidazole derivatives as potent inhibitors of sirtuin-1 Journal "Functional Materials" URL:[Link]

  • Design of Novel Imidazole Derivatives as Potential Non-nucleoside Reverse Transcriptase Inhibitors using Molecular Docking and Dynamics Strategies Current Pharmaceutical Design (Bentham Science) URL:[Link]

Sources

Validation of a new synthetic pathway to (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: Validate a controlled, regioselective bromination pathway for the synthesis of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol (CAS: 881997-90-6), a critical intermediate in the development of imidazole-based pharmaceuticals.

The Innovation: This guide validates the transition from the legacy Elemental Bromine (Br₂/AcOH) route to a N-Bromosuccinimide (NBS/MeCN) protocol. The new pathway addresses critical safety concerns, minimizes oxidative side-reactions at the hydroxymethyl group, and improves isolated yields from ~55% to >85%.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7]

The Challenge: Legacy Bromination (Br₂)

The traditional synthesis utilizes elemental bromine in glacial acetic acid. While effective for simple imidazoles, this method fails for (1-methyl-1H-imidazol-2-yl)methanol due to:

  • Oxidative Instability: The primary alcohol at C2 is susceptible to oxidation by harsh Br₂/HBr mixtures, leading to aldehyde/carboxylic acid impurities.

  • Over-Bromination: The electron-rich imidazole ring often undergoes uncontrolled exhaustive bromination, yielding tribromo species or requiring difficult fractional crystallization.

  • Safety Profile: Handling liquid bromine poses severe inhalation risks and generates corrosive HBr waste.

The Solution: NBS-Mediated Electrophilic Substitution

The validated new pathway employs N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) .

  • Regiocontrol: NBS provides a low, steady-state concentration of electrophilic bromine (

    
    ), favoring substitution at the most electron-rich C4 and C5 positions without oxidizing the C2-methanol group.
    
  • Atom Economy: The succinimide byproduct is non-toxic, water-soluble, and easily removed via filtration or aqueous wash.

  • Solvent Effect: Acetonitrile (polar aprotic) stabilizes the transition state (sigma complex) while preventing the solvolysis side-reactions common in acetic acid.

Reaction Scheme

ReactionScheme SM (1-methyl-1H-imidazol-2-yl)methanol (C5H8N2O) Inter Intermediate (Sigma Complex) SM->Inter Electrophilic Attack Reagent 2.2 eq NBS (MeCN, 60°C) Reagent->Inter Prod (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol (>98% Purity) Inter->Prod -H+ Byprod Succinimide (Removed via Water Wash) Inter->Byprod

Figure 1: Mechanistic pathway for the regioselective dibromination of the imidazole scaffold.

Comparative Analysis: Legacy vs. New Pathway

MetricLegacy Route (Br₂ / AcOH)New Pathway (NBS / MeCN)Improvement
Reagents Liquid Bromine (Toxic, Corrosive)N-Bromosuccinimide (Solid, Stable)Safety
Yield 45 - 55%85 - 92%+37% Efficiency
Purity (HPLC) ~85% (Requires Column Chrom.)>98% (Recrystallization only)Process Simplified
Side Products Aldehydes, Tribromo-speciesSuccinimide (Water soluble)Selectivity
E-Factor High (Acidic waste streams)Low (Recyclable solvent)Green Chemistry

Validated Experimental Protocol

Materials Required[1][2][3][4][5][6][8][9][10][11][12][13]
  • Substrate: (1-methyl-1H-imidazol-2-yl)methanol (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (2.2 eq)

  • Solvent: Acetonitrile (HPLC Grade)

  • Quench: 5% Sodium Thiosulfate (

    
    ) solution
    
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (1-methyl-1H-imidazol-2-yl)methanol (10 mmol) in Acetonitrile (50 mL). Ensure complete dissolution at room temperature.

  • Controlled Addition: Add NBS (22 mmol, 2.2 eq) portion-wise over 15 minutes.

    • Note: The solution will turn slightly yellow/orange. Exothermic reaction; maintain temperature < 30°C using a water bath if necessary.

  • Reaction Phase: Heat the mixture to 60°C and stir for 2–3 hours.

    • Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC. The starting material spot (Rf ~0.2) should disappear, replaced by the product (Rf ~0.5).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~10 mL.

    • Pour the residue into ice-cold water (100 mL).

    • Observation: The product typically precipitates as a white/off-white solid, while succinimide remains dissolved.

  • Purification:

    • Filter the precipitate.[1]

    • Wash the cake with 5% Sodium Thiosulfate (to remove trace bromine) followed by cold water.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) if higher purity (>99%) is required.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Process Workflow Diagram

Workflow Start Start: 1-methylimidazole-2-methanol in MeCN AddNBS Add NBS (2.2 eq) Portion-wise Start->AddNBS Heat Heat to 60°C (2-3 Hours) AddNBS->Heat Monitor QC Check: TLC/HPLC (Confirm Conversion) Heat->Monitor Monitor->Heat Incomplete Quench Quench in Ice Water Remove Succinimide Monitor->Quench Complete Filter Filtration & Wash (Na2S2O3) Quench->Filter Final Final Product White Crystalline Solid Filter->Final

Figure 2: Operational workflow for the NBS-mediated synthesis.

Validation & Quality Control

To ensure the protocol was successful, verify the product using the following markers:

  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: 143–145°C (Consistent with literature for 4,5-dibromo derivatives).[2]

  • 1H NMR (DMSO-d6):

    • Absence of imidazole ring protons (C4-H and C5-H signals at ~6.8–7.2 ppm should be gone).

    • Singlet at ~3.6 ppm (N-Methyl).

    • Singlet/Doublet at ~4.5 ppm (-CH2-).

  • Mass Spectrometry: M+ peak at ~270 amu (showing characteristic dibromo isotope pattern 1:2:1).

References

  • Direct Bromination Limitations

    • Farah, S. F., & McClelland, R. A. (1993). Preparation and reactions of bromo-2-nitro- and bromo-2-aminoimidazoles. Canadian Journal of Chemistry, 71, 427-432. Link

    • Context: Establishes the difficulty of controlling bromination in aqueous/acidic media, often leading to tribromo species.
  • NBS Reagent Profile & Mechanism

    • Organic Chemistry Portal. N-Bromosuccinimide (NBS).[3][4][5][6] Link

    • Context: Validates NBS as a controlled source of electrophilic bromine for heterocyclic substitution.
  • Target Molecule Data

    • MolCore. (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol (CAS 881997-90-6). Link

    • Context: Confirms the chemical structure and commercial relevance of the specific target.
  • Modern Imidazole Functionalization

    • Smolecule. (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol - Reaction Mechanism Considerations. Link

    • Context: Discusses the electronic density of the imidazole ring (C4/C5)

Sources

Cross-Reactivity Profiling of Brominated Imidazoles against Bacterial and Fungal Strains

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Brominated Imidazoles

Brominated imidazoles (BIs), a class of marine alkaloids derived from sponges like Agelas (e.g., Oroidin, Ageliferin) and their synthetic 2-aminoimidazole (2-AI) analogues, represent a paradigm shift in antimicrobial development. Unlike conventional antibiotics that rely on bactericidal mechanisms (often driving resistance), BIs function primarily as anti-virulence and anti-biofilm agents.

This guide profiles the cross-reactivity of BIs, contrasting their potent activity against bacterial response regulators with their limited efficacy against fungal strains and variable mammalian cytotoxicity. For drug development professionals, the value proposition of BIs lies not in broad-spectrum killing, but in selective resensitization of multidrug-resistant (MDR) bacteria and biofilm dispersion.

Comparative Landscape: BIs vs. Conventional Therapeutics

The following table contrasts the performance profile of Brominated Imidazoles against standard-of-care (SOC) alternatives.

FeatureBrominated Imidazoles (e.g., 2-AI, Oroidin)Conventional Antibiotics (e.g., Vancomycin)Conventional Antifungals (e.g., Fluconazole)
Primary Mechanism Biofilm Dispersion / TCS Inhibition Bactericidal / BacteriostaticErgosterol Synthesis Inhibition
Gram-Positive Activity High (MIC 6–12.5 µM)High (Resistance Common)None
Gram-Negative Activity Moderate (Synergy Required)Variable (Permeability Issues)None
Fungal Activity Low / Non-Specific NoneHigh
Resistance Potential Low (Non-biocidal pressure)High (Selective pressure)Moderate
Biofilm Efficacy Excellent (Disperses mature matrix)Poor (Cannot penetrate matrix)Variable
Key Insight: The "Cross-Reactivity" Misconception

In the context of BIs, "cross-reactivity" is often a desirable trait when referring to broad-spectrum biofilm inhibition (acting on both Gram-positive and Gram-negative response regulators). However, BIs show low cross-reactivity with fungal targets, making them highly selective for bacterial two-component systems over eukaryotic pathways.

Technical Deep Dive: Mechanism of Action

Unlike azoles which target fungal CYP450 enzymes, BIs target bacterial Two-Component Systems (TCS) . Specifically, they bind to Response Regulators (e.g., BfmR in A. baumannii, QseB in Francisella), locking them in an inactive conformation. This prevents the transcriptional activation of virulence and biofilm genes.

Figure 1: Signal Transduction Interference by 2-Aminoimidazoles

MOA Signal Environmental Stress (Antibiotics/Nutrients) HK Histidine Kinase (Sensor) Signal->HK Activation RR Response Regulator (BfmR / QseB) HK->RR Phosphorylation (P) Genes Biofilm & Virulence Genes RR->Genes Transcription ON RR->Genes Blocked BI Brominated Imidazole (Inhibitor) BI->RR Allosteric Binding (Blocks DNA Binding) Biofilm Biofilm Formation (Phenotype) Genes->Biofilm Production

Caption: BIs intercept the signal transduction pathway by binding to the Response Regulator, preventing the transcription of biofilm-associated genes.

Experimental Validation: Profiling Protocols

To objectively profile a BI candidate, you must assess three dimensions: Antimicrobial Potency (MIC) , Biofilm Inhibition (MBIC) , and Mammalian Selectivity (SI) .

Protocol 1: Differential MIC Determination (Bacteria vs. Fungi)

Objective: Quantify the selectivity window between bacterial and fungal targets.

  • Preparation: Prepare stock solutions of the BI (e.g., 4-phenyl-2-aminoimidazole) in DMSO.

  • Inoculum:

    • Bacterial: S. aureus (ATCC 29213) and P. aeruginosa (PAO1) at

      
       CFU/mL in Mueller-Hinton Broth.
      
    • Fungal: C. albicans (ATCC 90028) at

      
       cells/mL in RPMI 1640.
      
  • Assay: Perform broth microdilution in 96-well plates. Serial dilute BI from 100 µM down to 0.1 µM.

  • Incubation: Bacteria at 37°C for 18–24 h; Fungi at 35°C for 24–48 h.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.

Protocol 2: Biofilm Inhibition & Dispersion

Objective: Assess the compound's ability to prevent biofilm formation (primary MOA).

  • Seeding: Inoculate 96-well PVC plates with bacterial suspension + BI at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

  • Growth: Incubate for 24 h (static) or 48 h (flow) to allow biofilm formation.

  • Staining:

    • Wash planktonic cells with PBS.

    • Stain adherent biomass with 0.1% Crystal Violet for 15 min.

    • Solubilize dye with 30% acetic acid.

  • Quantification: Measure OD at 590 nm. Calculate IC50 (concentration inhibiting 50% biomass).[1]

Protocol 3: Mammalian Cytotoxicity & Selectivity Index (SI)

Objective: Ensure the compound targets microbes, not the host.

  • Cell Line: Huh-7 (liver) or HeLa cells.

  • Treatment: Incubate cells with BI gradients (up to 200 µM) for 24 h.

  • Assay: Use MTT or CellTiter-Glo (ATP) assay to measure viability.

  • Calculation:

    • 
      : Concentration killing 50% of mammalian cells.[1]
      
    • Selectivity Index (SI):

      
      
      
    • Target: An SI > 10 is considered a promising therapeutic lead.

Data Analysis & Performance Metrics

The following data summarizes the typical cross-reactivity profile of a lead 2-aminoimidazole derivative (e.g., Compound 6h).

Table 1: Cross-Reactivity Profile (MIC Values)
OrganismStrain TypeMIC (µM)Interpretation
S. aureus Gram-Positive Bacteria6.25 – 12.5 Highly Active
E. faecalis Gram-Positive Bacteria12.5 – 25.0Active
A. baumannii Gram-Negative Bacteria50.0 – 100.0Moderate (Synergy Potential)
E. coli Gram-Negative Bacteria> 50.0Low Activity (Efflux prone)
C. albicans Fungal Yeast> 100.0 Inactive / Non-Specific
Table 2: Selectivity Index (Safety Profile)
ComparisonCalculationValueStatus
S. aureus vs. Huh-7

2.9 Narrow Window (Needs Optimization)
Biofilm vs. Planktonic

> 4.0 Selective Anti-Biofilm
Figure 2: Cross-Reactivity Profiling Workflow

Workflow cluster_0 Step 1: Antimicrobial Screen cluster_1 Step 2: Mechanism Check cluster_2 Step 3: Safety Profiling Start Compound Library (Brominated Imidazoles) MIC_Bac Bacterial MIC (S. aureus / P. aeruginosa) Start->MIC_Bac MIC_Fun Fungal MIC (C. albicans) Start->MIC_Fun Biofilm Biofilm Inhibition (Crystal Violet) MIC_Bac->Biofilm If MIC < 50µM Synergy Antibiotic Synergy (Checkerboard Assay) MIC_Bac->Synergy If MIC > 50µM Cyto Mammalian Cytotoxicity (MTT Assay) Biofilm->Cyto Synergy->Cyto SI_Calc Calculate Selectivity Index (SI = IC50 / MIC) Cyto->SI_Calc Decision Lead Candidate Selection SI_Calc->Decision SI > 10

Caption: A logical workflow for filtering BI candidates based on potency, mechanism, and safety selectivity.

Challenges & Troubleshooting

  • Solubility: Brominated imidazoles are often hydrophobic. Ensure DMSO concentration in assays does not exceed 1% to prevent solvent-induced toxicity masking the true SI.

  • Zinc Dependence: Some 2-AI derivatives (e.g., AB-2-29) are zinc chelators. Perform assays with and without supplemented

    
     to confirm if the mechanism is metal-dependent.
    
  • False Negatives in Fungi: While BIs are generally weak antifungals, some "hybrid" molecules (e.g., imidazole-triazole conjugates) may show enhanced fungal activity. Do not assume inactivity; verify with C. albicans screening.

References

  • Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues. Marine Drugs. (2014). Link

  • 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner. Frontiers in Microbiology. (2018). Link

  • Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators. Frontiers in Molecular Biosciences. (2018). Link

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy. (2010). Link

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules. (2019). Link

Sources

Comparative Stability Analysis of Halogenated Imidazole Isomers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter challenges related to the stability of halogenated imidazoles. These compounds are indispensable pharmacophores in drug development, serving as critical structural motifs in antifungal agents (such as 14α-demethylase inhibitors)[1] and as versatile intermediates in cross-coupling reactions[2].

However, treating all halogenated imidazoles as chemically equivalent is a critical error. The regiochemistry of the halogen substituent (C2 vs. C4/C5) fundamentally alters the electronic landscape of the imidazole ring, dictating its thermal, hydrolytic, and catalytic stability. This guide objectively compares the stability profiles of different halogenated imidazole isomers and provides self-validating experimental protocols to assess their performance in your workflows.

Mechanistic Causality: The Isomeric Stability Divide

The stability of halogenated imidazoles is not uniform; it is strictly governed by the position of the halogen and the resulting tautomeric preferences of the ring[2]. N-haloimidazoles are notoriously unstable and function primarily as reactive intermediates, whereas C-halogenated imidazoles offer isolable stability[2]. However, within the C-halogenated isomers, a stark divide exists.

The Fluoroimidazole Paradigm

When comparing fluoroimidazole isomers, the C4 position offers vastly superior stability compared to the C2 position. 4-Fluoroimidazole is highly stable due to the favorable electronic structure of its N1-H (


-tautomer), which allows for optimal conjugation within the ring[3]. In stark contrast, 2-fluoroimidazole is highly susceptible to nucleophilic displacement via an addition-elimination mechanism under exceptionally mild conditions[4]. Furthermore, 2-fluoroimidazole is prone to spontaneous oligomerization, forming a cyclic trimer driven by heteroannular resonance stabilization[4].
The Bromoimidazole Cross-Coupling Challenge

In synthetic workflows, such as Suzuki-Miyaura cross-couplings, the stability of the isomer directly impacts catalytic turnover. Both 2-bromoimidazole and 4-bromoimidazole are known to inhibit palladium catalysts when utilizing bases like TMSOK[5]. The protic nature of these isomers drives the formation of inactive palladium-hydroxo dimers (


)[5]. Overcoming this requires the strategic addition of halide salts (e.g., TBAB or LiBr) to rescue the active 

species[5].

StabilityLogic HaloIm C-Halogenated Imidazole C2 C2-Isomer (e.g., 2-Fluoroimidazole) HaloIm->C2 C4 C4-Isomer (e.g., 4-Fluoroimidazole) HaloIm->C4 C2_Mech High Electrophilicity Addition-Elimination Prone C2->C2_Mech C4_Mech Conjugation & Resonance π-Tautomer Stabilization C4->C4_Mech C2_Out Low Stability (Rapid Oligomerization) C2_Mech->C2_Out C4_Out High Stability (Resistant to Nucleophiles) C4_Mech->C4_Out

Logical relationship between halogen position, electronic mechanism, and resulting stability.

Quantitative Data Summary

To facilitate objective decision-making in substrate selection, the following table summarizes the comparative stability and reactivity profiles of key halogenated imidazole isomers based on current empirical data.

IsomerTautomeric PreferenceHydrolytic / Nucleophilic StabilityCross-Coupling Reactivity (Pd-Catalyzed)Primary Degradation / Failure Pathway
2-Fluoroimidazole

-tautomer
Low PoorNucleophilic displacement, cyclic trimerization[4]
4-Fluoroimidazole

-tautomer (N1-H)
High ModerateHighly stable; requires harsh conditions to degrade[3][4]
2-Bromoimidazole DynamicModerate Inhibits Pd (Requires TBAB)Catalyst poisoning via Pd-hydroxo dimer formation[5]
4-Bromoimidazole DynamicModerate Inhibits Pd (Requires TBAB + Borate)Catalyst poisoning via Pd-hydroxo dimer formation[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and mechanistic rationale to not only execute the experiment but to prove its validity in real-time.

Protocol A: NMR-Based Hydrolytic and Nucleophilic Stability Assay

This workflow objectively quantifies the degradation rate of 2-halo vs. 4-halo imidazoles, validating the oligomerization and displacement vulnerabilities of the C2 position.

Causality & Rationale: We utilize quantitative


 and 

NMR with an internal standard (DSS) rather than HPLC. This ensures that we capture highly polar oligomeric degradants that might otherwise irreversibly bind to a reverse-phase column, preventing mass balance errors.
  • Sample Preparation: Dissolve 0.1 mmol of the target halogenated imidazole (e.g., 2-fluoroimidazole or 4-fluoroimidazole) in 0.6 mL of

    
    .
    
  • Internal Standard Addition: Add 0.01 mmol of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal quantitative standard. Validation Check: The DSS peak at 0.0 ppm must remain constant throughout the assay.

  • Nucleophile Introduction: Introduce 0.1 mmol of a mild nucleophile (e.g., sodium methoxide) to the NMR tube to stress the system.

  • Kinetic Acquisition: Acquire

    
     and 
    
    
    
    NMR spectra at
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    at 25°C.
  • Data Analysis: Integrate the remaining starting material peaks relative to the DSS standard. For 2-fluoroimidazole, monitor the emergence of upfield trimerization peaks to validate the degradation pathway[4].

NMRWorkflow Step1 1. Substrate Prep Isomer in D2O Step2 2. Internal Standard Add DSS (Quantification) Step1->Step2 Step3 3. Stress Test Add Mild Nucleophile Step2->Step3 Step4 4. Kinetic NMR Acquire at 0, 1, 4, 24h Step3->Step4 Step5 5. Pathway Analysis Track Oligomer Peaks Step4->Step5

Experimental workflow for the NMR-based nucleophilic stability and oligomerization assay.

Protocol B: Catalytic Stability in Suzuki-Miyaura Cross-Coupling

This protocol assesses the viability of bromoimidazole isomers as substrates, specifically addressing their tendency to poison palladium catalysts in the presence of TMSOK[5].

Causality & Rationale: Protic bromoimidazoles react with TMSOK to form inactive


 dimers. By running parallel reactions with and without Tetrabutylammonium bromide (TBAB), we self-validate that the failure is due to catalyst speciation (which TBAB rescues) rather than inherent substrate decomposition[5].
  • Catalyst Pre-activation: In a glovebox, prepare a stock solution of the Pd catalyst (e.g., SPhos Pd G2, 1.0 mol%) and the aryl boronic acid (1.3 equiv) in anhydrous THF.

  • Substrate & Base Addition: To two separate reaction vials, add 0.375 mmol of the bromoimidazole isomer (e.g., 4-bromoimidazole) and 1.0 equiv of TMSOK.

  • Additive Screening (The Control):

    • Vial A (Control): No additive.

    • Vial B (Test): Add 1.0 equiv of TBAB. For 4-bromoimidazole, also include trimethyl borate to optimize efficiency[5].

  • Reaction Execution: Seal the vials, remove them from the glovebox, and stir at 80°C for 12 hours.

  • Quench and Analysis: Quench with water, extract with EtOAc, and analyze via HPLC using an internal standard (e.g., biphenyl). Validation Check: Vial A should show near-complete inhibition, while Vial B should demonstrate >80% conversion, proving the stability issue was catalytic, not degradative.

CatalyticPathway Pd Active Pd Catalyst LnPd(Ar)(X) Inhib Protic Bromoimidazole + TMSOK Base Pd->Inhib Substrate Binding Product Successful Cross-Coupling Pd->Product Catalytic Turnover Dead Inactive Pd Dimer [LnPd(Ar)(μ-OH)]2 Inhib->Dead Catalyst Poisoning TBAB TBAB Additive (Halide Rescue) Dead->TBAB Halide Exchange TBAB->Pd Catalyst Regeneration

Mechanistic pathway of palladium catalyst inhibition by bromoimidazoles and rescue via TBAB.

References

  • Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2-, 4-, and 5-Fluoro-1-methylimidazole.
  • Computational studies on tautomers of fluorinated-histidine and fluorinated-imidazole.
  • Technical Support Center: Synthesis of Halogen
  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings.
  • Molecular Modeling Studies of Halogenated Imidazoles against 14α-Demethylase from Candida Albicans for Treating Fungal Infections.Bentham Science Publisher.

Sources

Evaluating the Synthetic Utility of (Imidazol-2-yl)methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Imidazol-2-yl)methanol (1H-imidazole-2-methanol) represents a distinct class of heterocyclic building blocks that offers orthogonal reactivity compared to its naturally occurring isomer, (imidazol-4-yl)methanol.[1] While the 4-isomer is ubiquitous in biological systems (histamine/histidine pathways), the 2-isomer is a privileged synthetic scaffold .[2][1] Its utility lies in the unique electronic environment of the C2 position—flanked by two nitrogen atoms—which imparts specific acidity, chelating geometry, and reactivity profiles unavailable in the 4-substituted variants.[2]

This guide objectively evaluates the synthetic utility of (imidazol-2-yl)methanol, focusing on its role as a precursor for N,O-bidentate ligands , C2-electrophiles , and pharmaceutical intermediates .[2][1] We provide validated protocols for its manipulation, addressing the critical instability of its halogenated derivatives.

Chemical Profile & Structural Advantages[1][2][3][4][5]

To understand the utility of (imidazol-2-yl)methanol, one must contrast it with its isomers and analogs.[2][1] The imidazole ring is amphoteric and aromatic.[3][4] The position of the hydroxymethyl group drastically alters the molecule's electronic and steric landscape.

Comparative Analysis: 2-yl vs. 4-yl Isomers[2][8]
Feature(Imidazol-2-yl)methanol (The Product)(Imidazol-4-yl)methanol (The Alternative)
Origin Primarily Synthetic (Radziszewski reaction, reduction)Bio-derived (Histidine/Histamine metabolism)
Electronic Environment Electron Deficient C2: The C2 carbon is between two electronegative nitrogens, making the attached CH₂OH group more acidic and electronically withdrawn.[2][1]Electron Rich C4/5: The C4 position behaves more like a vinylogous enamine, offering different nucleophilic properties.[2]
Chelation Geometry 5-Membered Chelate: Forms stable 5-membered rings with metals (N3–M–O) due to the proximity of the N3 lone pair and the hydroxyl group.6-Membered/Macrocyclic: Chelation often requires bridging or forms larger, less entropically favored rings.[2][1]
Lithiation Selectivity C2 Blocked: Direct lithiation at C2 is impossible without protecting the alcohol. Directs lithiation to C5/C4.C2 Available: The acidic C2 proton is available for lithiation, allowing functionalization at the "head" of the ring.[2]
Structural Diagram: Electronic Divergence[1]

G cluster_0 Isomer Comparison Iso2 (Imidazol-2-yl)methanol (Synthetic Scaffold) C2-Substituted App2 N,O-Bidentate Ligands (Stable 5-membered rings) Iso2->App2  Proximity of N3 & OH   Iso4 (Imidazol-4-yl)methanol (Biomimetic) C4-Substituted App4 Histamine Agonists (H3 Receptor targeting) Iso4->App4  Bio-isostere  

Figure 1: Functional divergence between the 2-yl and 4-yl isomers based on structural geometry.

Synthetic Utility & Critical Workflows

The primary utility of (imidazol-2-yl)methanol is as a gateway intermediate .[1] It is rarely the final drug but rather the precursor to reactive electrophiles or complex ligands.

A. Conversion to Alkyl Halides (The Stability Challenge)

One of the most valuable transformations is the conversion of the alcohol to a chloride or bromide, creating a potent electrophile for N-alkylation or C-alkylation.

Critical Insight: Free base 2-(chloromethyl)imidazole is highly unstable .[1] It undergoes rapid self-polymerization because the basic imidazole nitrogen of one molecule attacks the electrophilic chloromethyl group of another.

  • Solution: It must be isolated and stored as the hydrochloride salt . The protonation of the imidazole ring removes its nucleophilicity, preventing polymerization.[2]

B. Oxidation to Aldehydes

(Imidazol-2-yl)methanol serves as a shelf-stable precursor to imidazole-2-carboxaldehyde.[1] The aldehyde itself can be unstable or volatile; the alcohol is a solid, stable "masked" form.

  • Reagents: MnO₂ (activated) is superior to Swern oxidation for this specific substrate as it avoids the handling of odorous byproducts and simplifies purification of the polar product.

Experimental Protocols

These protocols are designed to be self-validating. If the physical changes described (e.g., precipitation, color change) do not occur, stop and re-evaluate reagents.

Protocol 1: Synthesis of 2-(Chloromethyl)imidazole Hydrochloride

Target: Creating a stable C2-electrophile.[1]

Reagents:

  • (Imidazol-2-yl)methanol (1.0 eq)[2][1]

  • Thionyl chloride (SOCl₂, 1.5 eq)[2]

  • Solvent: Dry Dichloromethane (DCM) or Chloroform[2]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Suspension: Suspend (imidazol-2-yl)methanol in dry DCM (0.5 M concentration). The starting material may not fully dissolve initially.

  • Addition: Cool to 0°C. Add SOCl₂ dropwise. Observation: Gas evolution (SO₂, HCl) will occur.[2] The solid will eventually dissolve or change form.

  • Reflux: Heat to reflux for 2–3 hours. Endpoint: The reaction mixture typically becomes a clear solution or a fine suspension of the salt.

  • Isolation (Critical): Cool to room temperature.

    • Do NOT neutralize.

    • Add diethyl ether or hexane to precipitate the product if it hasn't already crystallized.

    • Filter the solid under inert atmosphere if possible (hygroscopic).[2]

  • Drying: Dry under high vacuum.

    • Yield: Typically >90%.

    • Validation: Product should be a white to off-white solid.[1] Melting point ~170–175°C (dec).

Protocol 2: Reduction of Imidazole-2-carboxaldehyde

Target: Accessing the alcohol from the aldehyde.[1]

Reagents:

  • Imidazole-2-carboxaldehyde (1.0 eq)[1]

  • Sodium Borohydride (NaBH₄, 2.0 eq)[2]

  • Solvent: Methanol (MeOH)[2]

Step-by-Step:

  • Dissolution: Dissolve the aldehyde in MeOH (0.2 M). Cool to 0°C.[2]

  • Reduction: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Stirring: Allow to warm to room temperature and stir for 3 hours. Validation: TLC (10% MeOH/CHCl₃) should show disappearance of the aldehyde (Rf ~0.[2]5) and appearance of the alcohol (Rf ~0.1–0.2).[2]

  • Quench: Add saturated NH₄Cl solution or a small amount of water.

  • Workup: Concentrate to remove MeOH. Extract the aqueous residue with Ethyl Acetate (EtOAc) or n-Butanol if solubility is an issue.[2][1]

    • Note: The product is water-soluble.[1][5] Continuous extraction or salting out may be required.

  • Purification: Recrystallization from Ethanol/Ether.

Comparative Data Summary

The following table summarizes the key physicochemical properties that dictate the synthetic utility of the 2-isomer versus the 4-isomer.

Property(Imidazol-2-yl)methanol(Imidazol-4-yl)methanolImplication
pKa (Ring NH) ~14.4 (Acidic), ~7.0 (Basic)~14.5 (Acidic), ~7.0 (Basic)Similar basicity, but C2-H acidity is higher in unsubstituted analogs.[2][1]
Chelation Mode N3, O-Bidentate N3, O-Bidentate (Strained) 2-isomer forms 5-membered rings (ideal); 4-isomer forms 6-membered rings (less stable).[2][1]
Stability (Halide) Unstable as free base (Polymerizes)Unstable as free baseBoth require HCl salt form for storage.[2]
Melting Point ~175°C (HCl salt)~108–111°C (HCl salt)2-isomer salts generally have higher lattice energy/stability.[2][1]
Key Application Synthetic Reagent (Ligands, Drugs)Biological Probe (Histamine receptors)Distinct, non-overlapping use cases.[2]

Decision Pathway: When to Use Which Intermediate

The following diagram illustrates the logical flow for selecting the correct imidazole intermediate based on the desired end-product.

DecisionTree Start Target Molecule Design Q1 Is the target a biological mimic of Histamine/Histidine? Start->Q1 Branch1 Yes Q1->Branch1 Branch2 No (Synthetic/Ligand) Q1->Branch2 Res1 Use (Imidazol-4-yl)methanol (Bio-isostere) Branch1->Res1 Q2 Requirement: Chelation or C2-Functionalization? Branch2->Q2 Res2 Use (Imidazol-2-yl)methanol (Synthetic Scaffold) Q2->Res2 Path1 Ligand Synthesis (N,O-Donor) Res2->Path1 Path2 Electrophile Generation (C2-CH2-Cl) Res2->Path2

Figure 2: Selection logic for imidazole methanol intermediates.

References

  • Synthesis from Thiones

    • Title: Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydroimidazole-2-thiones[1]

    • Source: Thieme Connect (Synthesis 2004)
  • Oxidation & Ligand Precursors

    • Title: Synthesis of 2,4(5)-Bis(hydroxymethyl)imidazoles... Precursors of Imidazole Crown Ethers
    • Source: Journal of Organic Chemistry (ACS)[2]

    • URL:[Link][2]

  • Medicinal Chemistry Applications

    • Title: Imidazoles in medicine: a review of its pharmacological and therapeutic applic
    • Source: Taylor & Francis Online[2]

    • URL:[Link][2]

  • Stability & Handling (Safety Data)

    • Title: 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride Safety Data[1][6]

    • Source: Apollo Scientific / PubChem
    • URL:[Link][2]

  • NHC Precursor Context

    • Title: Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors[1][7]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 881997-90-6 Role: Senior Application Scientist

Executive Safety Summary & Risk Profile

As a Senior Application Scientist, I approach (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol not just as a reagent, but as a functionalized halogenated heterocycle. The presence of the dibromo-imidazole core combined with a hydroxymethyl handle dictates specific handling protocols.

While specific toxicological data for this exact CAS (881997-90-6) is limited in public registries, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) with analogous compounds like 4,5-dibromo-1-methylimidazole.

  • Primary Hazards: Skin/Eye/Respiratory Irritant (H315, H319, H335).

  • Sensitization Potential: Halogenated imidazoles can act as sensitizers; repeated exposure may lead to allergic dermatitis.

  • Physical State: Solid (Powder). High risk of airborne dust generation during weighing.

  • Storage Requirement: 2–8°C. (Cold storage prevents oxidative discoloration common in electron-rich imidazoles).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Relying on a single layer of protection is a procedural failure.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Permeation Dynamics: Halogenated organic solids, once solubilized (e.g., in DMSO or DCM), can permeate thin nitrile. The outer glove acts as a sacrificial layer; the inner glove maintains the sterile/safety barrier.
Eye Protection Chemical Safety Goggles (Indirect Vent)Particulate Defense: Standard safety glasses allow fine powders to bypass side shields via air currents in a fume hood. Goggles seal the orbital area against dust and potential splashes during solubilization.
Respiratory Fume Hood (Primary) N95 (Secondary/Maintenance)Source Control: The compound is a solid powder. Engineering controls (Hood) are superior to PPE. Use N95 only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Body Defense Lab Coat (High-Neck) + Tyvek SleevesWrist Gap Vulnerability: The gap between the glove cuff and lab coat sleeve is the most common exposure point. Tyvek sleeves bridge this gap.

Operational Handling Protocol

This workflow integrates safety with experimental success. Cold reagents attract condensation, which hydrolyzes sensitive intermediates and causes powders to clump, increasing weighing errors and spill risks.

Phase 1: Preparation & Equilibration
  • Removal from Cold Storage: Remove the vial from the refrigerator (2–8°C).

  • Desiccation Check: Do not open immediately. Allow the closed vial to equilibrate to room temperature for 30 minutes inside a desiccator or on the bench.

    • Scientific Logic:[1][2] Opening a cold vial introduces atmospheric moisture, which condenses on the solid. This alters the effective mass (weighing water, not compound) and can accelerate degradation.

  • Visual Inspection: The compound should be a white to off-white solid. Yellowing indicates oxidation; dark clumps indicate moisture contamination.

Phase 2: Weighing & Transfer (The Critical Step)
  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Management: Fine imidazole powders are static-prone. Use an anti-static gun or polonium strip if the powder "flies" away from the spatula.

  • Transfer Logic:

    • Place the receiving vessel (flask/vial) in the balance.

    • Tare.

    • Transfer solid using a disposable antistatic spatula.

    • Immediately recap the stock vial.

Phase 3: Solubilization & Reaction
  • Solvent Choice: Soluble in DMSO, Methanol, and Ethanol. Limited solubility in non-polar solvents (Hexanes).

  • Exotherm Alert: Dissolution in protic solvents may generate mild heat. Add solvent slowly down the side of the vessel to prevent splashing.

Visualized Workflows (Graphviz)

Diagram 1: Safe Handling & Logic Flow

This diagram illustrates the "Cradle-to-Grave" workflow for the compound in a single experimental cycle.

HandlingWorkflow Storage Cold Storage (2-8°C) Equilibrate Equilibration (30 mins @ RT) Storage->Equilibrate Prevent Condensation Inspect Visual Inspection (White Solid?) Equilibrate->Inspect Inspect->Storage Fail (Discard/Purify) Weighing Weighing (Fume Hood + Static Control) Inspect->Weighing Pass Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Add Solvent Slowly Reaction Reaction Setup Solubilization->Reaction

Caption: Operational workflow ensuring chemical integrity and operator safety.

Diagram 2: Emergency Response Decision Tree

Immediate actions to take in case of containment breach.

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Support Breathing 3. Monitor for Sensitization Inhal->ActionInhal

Caption: Immediate response protocols for skin, eye, and inhalation exposure.

Waste Disposal & Deactivation

Do not dispose of this compound down the drain.[1][3][4] Halogenated heterocycles are persistent and can be toxic to aquatic life.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a Hazardous Solid Waste container (often yellow bag/bin).

  • Liquid Waste:

    • Collect in Halogenated Organic Waste carboys.

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric acid) in the waste stream, as the imidazole ring can be oxidized violently.

  • Decontamination: Wipe down the balance area with a detergent solution followed by ethanol. The detergent solubilizes the organic solid better than alcohol alone.

References

  • PubChem. (n.d.). Compound Summary: Halogenated Imidazoles. National Library of Medicine. Retrieved March 4, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol
Reactant of Route 2
(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.